Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-8-9(12)4-7(11(13)14-2)5-10(8)15-6/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSXUNBDKRJPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2O1)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677463 | |
| Record name | Methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314725-17-2 | |
| Record name | Methyl 4-hydroxy-2-methyl-6-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314725-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, a substituted benzofuran with significant potential in medicinal chemistry and drug development. Benzofuran scaffolds are privileged structures known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details a proposed synthetic route, reaction mechanism, purification protocols, and in-depth characterization of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of novel benzofuran derivatives.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives represent a vital class of heterocyclic compounds found in numerous natural products and synthetic molecules with profound pharmacological importance.[1] Their diverse biological activities stem from the unique electronic and structural properties of the fused benzene and furan ring system. The inherent versatility of the benzofuran core allows for a wide range of substitutions, enabling the fine-tuning of its biological and physicochemical properties.
The title compound, this compound, incorporates several key functional groups that are anticipated to modulate its biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, the methyl ester can be hydrolyzed by esterases in vivo, and the 2-methyl group can influence the molecule's conformation and metabolic stability. Consequently, this molecule serves as a valuable building block for the synthesis of more complex derivatives and as a candidate for biological screening.
Synthetic Strategy and Mechanism
The key transformation in this synthesis is a one-pot reaction involving a nucleophilic substitution followed by a thermal intramolecular cyclization via a Claisen rearrangement.
Proposed Synthetic Scheme
Caption: Proposed one-pot synthesis of the target compound.
Reaction Mechanism
The reaction proceeds through a multi-step mechanism within a single pot:
-
Deprotonation: The weakly acidic phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate are deprotonated by the base, potassium carbonate, to form a phenoxide ion.
-
Nucleophilic Substitution (O-propargylation): The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide in an SN2 reaction. This results in the formation of a phenyl propargyl ether intermediate. Given the two hydroxyl groups, a mixture of mono- and di-propargylated products is possible. However, controlling the stoichiometry of propargyl bromide can favor the mono-substituted product.
-
Claisen Rearrangement: Upon heating, the aryl propargyl ether undergoes a[2][2]-sigmatropic rearrangement, a type of pericyclic reaction.[4][5][6] This rearrangement leads to the formation of an allenyl cyclohexadienone intermediate.
-
Tautomerization and Cyclization: The intermediate then tautomerizes to a more stable phenolic form, which is followed by an intramolecular cyclization to form the furan ring.
-
Aromatization: The final step involves the loss of a proton to restore the aromaticity of the benzene ring, yielding the 2-methylbenzofuran core.
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- 6. researchgate.net [researchgate.net]
Physical and chemical properties of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
An In-depth Technical Guide to Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound built upon the benzofuran core. Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents.[1][2][3] These compounds are ubiquitous in nature and have been extensively studied, leading to the discovery of agents with potent antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]
This particular derivative, featuring hydroxyl, methyl, and methyl ester functional groups at specific positions, has demonstrated notable antitumor activity, particularly against breast cancer cell lines.[1] Its unique substitution pattern influences its electronic properties, reactivity, and biological interactions, making it a compound of significant interest for researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic route based on established methodologies, and a discussion of its relevance in modern therapeutic research.
Caption: Chemical Structure.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The data for this compound is summarized below. The presence of both polar (hydroxyl, ester) and nonpolar (methyl, aromatic ring) moieties gives the molecule a moderate polarity, suggesting solubility in semi-polar organic solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 314725-17-2 | [5][6][7] |
| Molecular Formula | C₁₁H₁₀O₄ | [7][8] |
| Molecular Weight | 206.19 g/mol | [7][8] |
| Appearance | Light yellow to light brown solid | [7][8] |
| Boiling Point | 229.5 - 230 °C at 760 mmHg | [5][6] |
| Density | 1.297 g/cm³ | [5][6] |
| Flash Point | 93 °C | [6][7] |
| Vapor Pressure | 0.046 mmHg at 25 °C | [5] |
| Refractive Index | 1.607 | [5] |
| Storage | 2-8°C, stored under nitrogen | [7] |
Spectral Characterization
-
¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected resonances include a singlet for the C2-methyl group (around δ 2.4 ppm), a singlet for the methyl ester protons (around δ 3.9 ppm), and signals in the aromatic region (δ 6.8-7.4 ppm) for the protons on the benzene ring. A broad singlet corresponding to the phenolic hydroxyl proton would also be present, which is exchangeable with D₂O.[9]
-
¹³C-NMR Spectroscopy : The carbon spectrum will confirm the presence of 11 distinct carbon atoms. Characteristic signals would include those for the methyl carbons (around δ 14 and 52 ppm), aromatic carbons (δ 100-160 ppm), and a downfield signal for the ester carbonyl carbon (around δ 167 ppm).[9]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands confirming the functional groups. A broad band around 3300-3400 cm⁻¹ for the O-H stretch of the hydroxyl group, a sharp, strong peak around 1700 cm⁻¹ for the C=O stretch of the ester, and various peaks in the 1600-1450 cm⁻¹ region for C=C stretching in the aromatic ring are expected.[9]
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the molecular ion [M-H]⁻ at approximately m/z 205, confirming the molecular weight of the compound.[9]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its principal functional groups: the phenolic hydroxyl, the methyl ester, and the electron-rich benzofuran ring.
-
Hydroxyl Group : The phenolic -OH group is weakly acidic and can be deprotonated by a base. It is also a target for oxidation, potentially forming a quinone-type structure under strong oxidizing conditions.[1]
-
Ester Group : The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[1] Basic hydrolysis (saponification) is typically irreversible and is a common synthetic transformation.[9]
-
Benzofuran Ring : The ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group and the oxygen heteroatom. Substitutions are likely to occur at positions ortho or para to the hydroxyl group. The methyl group at the C2 position may provide some steric hindrance and contribute to the kinetic stability of the furan ring against oxidative degradation.[1]
Caption: Key reaction pathways for the title compound.
Proposed Synthesis and Experimental Protocols
A robust synthesis for this class of molecules can be adapted from established literature protocols for related isomers.[9][10] The proposed pathway involves a one-pot cyclization of a substituted phenol with propargyl bromide, followed by esterification if necessary.
Rationale for Synthetic Strategy
The core of this strategy is the thermal intramolecular cyclization of a phenyl propargyl ether intermediate. This reaction proceeds through a Claisen rearrangement to form the 2-methylbenzofuran ring system in a highly efficient manner.[9] The starting material, a substituted dihydroxybenzoate, provides the necessary scaffold for regioselective functionalization.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis.
Step-by-Step Protocol
This protocol is adapted from the synthesis of a structural isomer and serves as an authoritative starting point for optimization.[9]
-
Reaction Setup : To a solution of methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry dimethylformamide (DMF, 4 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.65 g, 11.90 mmol), potassium iodide (KI, 1.68 g, 10.12 mmol), and copper(I) iodide (CuI, 0.03 g, 0.18 mmol).
-
Addition of Reagent : Add propargyl bromide (0.43 mL, 4.76 mmol) to the mixture.
-
Cyclization : Heat the reaction mixture at 75 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup : After cooling to room temperature, evaporate the DMF under reduced pressure. Pour the resulting residue into ice-water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Applications in Drug Discovery and Research
The benzofuran scaffold is a cornerstone in the development of novel therapeutics.[3] Derivatives have been shown to inhibit critical cellular pathways implicated in cancer, such as tubulin polymerization, protein kinases (including CDK2 and VEGFR-2), and angiogenesis.[3][11]
Specifically, this compound has been identified as having significant antitumor activity, with studies demonstrating its inhibitory effects on the proliferation of MCF-7 breast cancer cells.[1] This suggests the compound may act by modulating cellular pathways crucial for cancer cell survival and growth. Its structure makes it an attractive candidate for further derivatization to enhance potency, selectivity, and pharmacokinetic properties as a potential lead compound in oncology drug development programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related benzofuran and methylparaben compounds suggest that standard laboratory precautions should be observed.
-
Hazard Classification : This chemical is expected to be handled as a hazardous substance. Related compounds are known to cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat when handling this compound.[12]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage : Store in a tightly sealed container in a cool, dry place at 2-8°C, preferably under an inert nitrogen atmosphere to prevent degradation.[7] The compound is classified as a combustible solid.[8]
References
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LetoPharm. (n.d.). methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate| CAS:#314725-17-2. LetoPharm. Retrieved from [Link]
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ChemBK. (n.d.). Methyl 4-hydroxy-2-Methyl-1-benzofuran-6-carboxylate. ChemBK. Retrieved from [Link]
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Pini, E., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2023). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. RSC Medicinal Chemistry, 14(7), 1335-1354. Retrieved from [Link]
-
Liu, Y., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(38), 24599-24617. Retrieved from [Link]
-
Asghari, S., Ramezani, M., & Asghari, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(2), 139-150. Retrieved from [Link]
-
Rateb, M. E., et al. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Molbank, 2023(3), M1697. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2019). Benzofuran derivatives: A patent review. ResearchGate. Retrieved from [Link]
-
Stan, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1569. Retrieved from [Link]
-
ResearchGate. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. Retrieved from [Link]
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A Technical Guide to Novel Synthesis Routes for Substituted Benzofuran Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making the development of efficient and versatile synthetic routes to access this core a paramount objective in modern organic chemistry. This in-depth technical guide moves beyond classical methodologies to explore the frontier of substituted benzofuran synthesis. We will dissect novel strategies with a focus on transition-metal-catalyzed reactions, C-H functionalization, cycloaddition reactions, and elegant one-pot methodologies. This guide is designed to provide researchers, scientists, and drug development professionals with not only a comprehensive overview of the state-of-the-art but also with actionable, field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of these innovative routes.
The Enduring Importance of the Benzofuran Core in Drug Discovery
The benzofuran nucleus is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a heteroatom provide a unique scaffold for interacting with biological targets. The diverse pharmacological profiles of benzofuran derivatives underscore the importance of developing synthetic methods that allow for precise control over substitution patterns, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide will explore the latest synthetic advancements that empower chemists to construct complex and highly functionalized benzofuran derivatives with greater efficiency and selectivity.
Transition-Metal Catalysis: A Paradigm Shift in Benzofuran Synthesis
Transition-metal catalysis has revolutionized the construction of complex organic molecules, and the synthesis of benzofurans is no exception. Catalysts based on palladium, copper, and rhodium have enabled the development of highly efficient and selective methods for the formation of the benzofuran ring system.
Palladium-Catalyzed Pathways: Versatility and Efficiency
Palladium catalysis is a workhorse in modern organic synthesis, and its application in benzofuran synthesis is extensive. One of the most powerful approaches involves the intramolecular cyclization of appropriately substituted phenols.
Mechanistic Rationale: The general strategy often involves a Sonogashira coupling of a 2-halophenol with a terminal alkyne to form a 2-alkynylphenol intermediate. This is followed by an intramolecular cyclization, which can be catalyzed by the same palladium catalyst or a different catalyst in a one-pot fashion. The choice of ligands, base, and solvent is critical in controlling the efficiency of both the coupling and the cyclization steps.
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans from 2-Halophenol and Phenylacetylene
This protocol describes a one-pot synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene using a palladium-copper co-catalytic system.
-
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenylbenzofuran.
-
Copper-Catalyzed Reactions: A Cost-Effective and Sustainable Approach
Copper catalysis has emerged as an attractive alternative to palladium catalysis due to the lower cost and toxicity of copper. Copper-catalyzed methods for benzofuran synthesis often involve intramolecular C-O bond formation.
Mechanistic Rationale: A common strategy involves the copper-catalyzed intramolecular annulation of a 2-halophenyl ketone or a related substrate. The copper catalyst facilitates the C-O bond formation, often through an oxidative addition/reductive elimination cycle or a related mechanism. The choice of ligand and base is crucial for the success of these reactions.
Experimental Protocol: Copper-Catalyzed Intramolecular Annulation for Benzofuran Synthesis
This protocol outlines the synthesis of a 2-substituted benzofuran from a 1-(2-halophenyl)ethan-1-one derivative.
-
Materials:
-
1-(2-Bromophenyl)ethan-1-one
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
In a sealed tube, combine 1-(2-bromophenyl)ethan-1-one (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMSO (3 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield the 2-methylbenzofuran.
-
C-H Activation: A Step-Economical Approach to Benzofuran Elaboration
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Rhodium and palladium catalysts have been at the forefront of this revolution, enabling the direct formation of C-C and C-O bonds on the aromatic ring of phenolic precursors.
Mechanistic Rationale: These reactions typically proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the metal center, bringing it in close proximity to the C-H bond to be functionalized. This is followed by oxidative addition, insertion of a coupling partner (e.g., an alkyne or alkene), and reductive elimination to afford the desired product.
Experimental Protocol: Rhodium-Catalyzed C-H Functionalization/Annulation for Benzofuran Synthesis
This protocol describes the synthesis of a substituted benzofuran from a salicylic acid derivative and an internal alkyne.
-
Materials:
-
2-Hydroxy-N-methoxy-N-methylbenzamide
-
Diphenylacetylene
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a screw-capped vial, add 2-hydroxy-N-methoxy-N-methylbenzamide (0.5 mmol), diphenylacetylene (0.6 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
-
Add 1,2-dichloroethane (2 mL).
-
Seal the vial and heat the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to give the desired 2,3-diphenylbenzofuran.
-
Cycloaddition Strategies: Building Complexity in a Single Step
Cycloaddition reactions offer a powerful and convergent approach to the synthesis of benzofurans, allowing for the rapid construction of the heterocyclic core with control over stereochemistry. [3+2] cycloadditions have proven to be particularly effective.
Mechanistic Rationale: In a [3+2] cycloaddition approach, a three-atom component reacts with a two-atom component to form the five-membered furan ring. A notable example is the dearomative [3+2] cycloaddition of 2-nitrobenzofurans with various dipolarophiles. The electron-withdrawing nitro group activates the benzofuran ring towards nucleophilic attack, initiating the cycloaddition cascade.
Experimental Protocol: Dearomative [3+2] Cycloaddition of a 2-Nitrobenzofuran
This protocol details the synthesis of a complex polycyclic system containing a dihydrobenzofuran moiety via a dearomative [3+2] cycloaddition.[1]
-
Materials:
-
2-Nitrobenzofuran
-
A suitable dipolarophile (e.g., an electron-rich alkene or an enolate precursor)
-
A suitable catalyst (e.g., a Lewis acid or an organocatalyst)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the 2-nitrobenzofuran (0.5 mmol) and the catalyst (e.g., 10 mol% of a chiral Lewis acid for asymmetric synthesis) in anhydrous DCM (2 mL).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Slowly add the dipolarophile (0.6 mmol) to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time (e.g., 24 hours), monitoring by TLC.
-
Quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Warm the mixture to room temperature and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography on silica gel to obtain the desired cycloadduct.
-
Comparative Analysis of Novel Synthetic Routes
The choice of synthetic strategy for a particular substituted benzofuran will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The following table provides a comparative overview of the discussed methodologies.
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Starting Materials |
| Palladium-Catalyzed Cyclization | High yields, broad substrate scope, well-established. | Cost of palladium, potential for catalyst poisoning. | 2-Halophenols, alkynes. |
| Copper-Catalyzed Cyclization | Lower cost, more sustainable. | Often requires higher temperatures and longer reaction times. | 2-Halophenyl ketones, o-alkynylphenols. |
| Rhodium-Catalyzed C-H Activation | High atom and step economy, direct functionalization. | Cost of rhodium, often requires directing groups. | Phenols with directing groups, alkynes/alkenes. |
| [3+2] Cycloaddition | Rapid construction of complex polycyclic systems, stereocontrol. | Substrate scope can be limited, may require specialized starting materials. | Activated benzofurans (e.g., 2-nitrobenzofuran), dipolarophiles. |
| One-Pot Syntheses | Increased efficiency, reduced waste. | Optimization can be challenging, potential for side reactions. | Simple phenols, aldehydes, alkynes. |
Visualizing the Synthetic Pathways
To better understand the relationships and workflows of these synthetic strategies, the following diagrams are provided.
Diagram 1: General Workflow for Transition-Metal-Catalyzed Benzofuran Synthesis
Caption: Mechanistic overview of a [3+2] cycloaddition for benzofuran synthesis.
Future Perspectives and Conclusion
The synthesis of substituted benzofuran derivatives continues to be an area of intense research, driven by their significance in medicinal chemistry and materials science. The novel methodologies discussed in this guide, particularly those involving transition-metal catalysis and C-H activation, have already had a profound impact on the field, enabling the construction of previously inaccessible structures.
Future developments will likely focus on several key areas:
-
Asymmetric Synthesis: The development of highly enantioselective methods for the synthesis of chiral benzofuran derivatives remains a major goal.
-
Sustainable Catalysis: The use of earth-abundant and non-toxic metal catalysts, such as iron and bismuth, is expected to increase.
-
Photoredox and Electrocatalysis: These emerging fields offer new avenues for the development of mild and selective methods for benzofuran synthesis.
-
Flow Chemistry: The application of continuous flow technologies will enable the safer, more efficient, and scalable synthesis of benzofuran derivatives.
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One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications, 2015 . [Link]
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CAS number 314725-17-2 spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Data of CAS Number 314725-17-2: Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 314725-17-2, identified as this compound.[1] With the molecular formula C₁₁H₁₀O₄, this heterocyclic organic compound possesses a benzofuran core, a phenolic hydroxyl group, a methyl ester, and a methyl group, making it a molecule of interest for researchers in medicinal chemistry and materials science.[1][2] The structural elucidation and purity assessment of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the theoretical and practical aspects of the spectroscopic characterization of this compound, offering insights for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methyl group protons, and the phenolic hydroxyl proton. The predicted chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzofuran ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~9.80 | Singlet | 1H | - | OH |
| ~7.35 | Doublet | 1H | ~2.0 | H₅ |
| ~7.15 | Doublet | 1H | ~2.0 | H₇ |
| ~6.85 | Singlet | 1H | - | H₃ |
| ~3.90 | Singlet | 3H | - | COOCH₃ |
| ~2.45 | Singlet | 3H | - | CH₃ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~156.5 | C₄-OH |
| ~156.0 | C₇ₐ |
| ~155.0 | C₂ |
| ~122.5 | C₆ |
| ~122.0 | C₃ₐ |
| ~113.5 | C₅ |
| ~104.0 | C₇ |
| ~103.0 | C₃ |
| ~52.5 | OCH₃ |
| ~14.5 | CH₃ |
Note: Predicted values are based on typical chemical shifts for substituted benzofurans and may differ from experimental data.[3][4]
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:[5][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for the respective nucleus (¹H or ¹³C). Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8-16 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 128-1024) is necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, offering valuable structural clues. [7][8]
Expected Mass Spectrum and Fragmentation Pattern
The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 206, corresponding to its molecular weight. Key fragmentation pathways may include the loss of the methoxy group from the ester, the loss of the entire methoxycarbonyl group, and cleavage of the benzofuran ring.
Table 4: Plausible Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 175 | [M - OCH₃]⁺ |
| 147 | [M - COOCH₃]⁺ |
Note: The relative intensities of the fragment ions will depend on their stability.
Experimental Protocol for Mass Spectrometry
A typical protocol for EI-MS analysis is as follows: [9]
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. [8]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed structural fingerprint of the molecule. The combination of these techniques allows for the unambiguous confirmation of its chemical structure, including the connectivity of atoms and the nature of the functional groups present. This guide serves as a valuable resource for researchers working with this compound, providing both predicted spectroscopic data and standardized experimental protocols for its characterization.
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Harnessing the Therapeutic Potential of Novel Benzofuran Compounds: A Guide to Biological Activity and Mechanistic Insights
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Found in a variety of naturally occurring products and synthetic molecules, this privileged structure serves as a versatile framework for developing therapeutic agents with a wide spectrum of pharmacological activities.[3][4][5] Benzofuran derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[6][7][8]
This guide, designed for researchers and drug development professionals, provides a deep dive into the multifaceted biological activities of novel benzofuran compounds. Moving beyond a simple enumeration of facts, we will explore the causality behind experimental designs, dissect structure-activity relationships (SAR), and provide detailed, field-proven protocols to empower your research endeavors. Our focus is on synthesizing technical accuracy with actionable insights to accelerate the journey from compound synthesis to clinical candidacy.
Anticancer Activity: Targeting the Engines of Malignancy
Benzofuran derivatives have emerged as a formidable class of anticancer agents, exhibiting cytotoxicity against a broad array of human cancer cell lines.[1][2] Their therapeutic efficacy often stems from their ability to interfere with fundamental cellular processes essential for tumor growth and proliferation.[9]
Mechanism of Action: Disruption of Microtubule Dynamics
A primary mechanism for many potent benzofuran derivatives is the inhibition of tubulin polymerization.[1] Microtubules are critical components of the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1]
Causality in Action: The benzofuran scaffold acts as a structural mimic of natural tubulin-binding agents. The core design strategy involves attaching specific pharmacophores, such as a 3,4,5-trimethoxybenzoyl group, to the benzofuran ring.[10] This configuration allows the molecule to bind effectively to the colchicine binding site on β-tubulin, sterically hindering the polymerization of tubulin dimers into microtubules.[1] The choice to target this site is strategic; it is a well-validated node for anticancer therapy with a lower incidence of resistance compared to other targets.
Caption: Inhibition of tubulin polymerization by benzofuran derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzofuran derivatives is highly dependent on the substitution patterns on the core structure.[11]
-
Position C-2: Substitution with groups like a 3,4,5-trimethoxybenzoyl moiety is crucial for high antiproliferative activity, particularly for tubulin inhibitors.[10]
-
Position C-5: The introduction of halogen atoms, especially bromine or chlorine, can significantly enhance cytotoxicity.[12] This is often attributed to increased lipophilicity, which improves cell membrane permeability, and the potential for halogen bonding interactions with the target protein.
-
Hybrid Molecules: Fusing the benzofuran core with other heterocyclic systems like isatin, pyrazoline, or imidazole has yielded hybrid compounds with synergistic cytotoxic effects.[5][11][13]
Quantitative Data: Anticancer Efficacy
The following table summarizes the in vitro activity of representative benzofuran compounds against various cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| BNC105 (6a) | 7-OH, 6-OCH₃, 2-CH₃, 3-(3,4,5-trimethoxybenzoyl) | Multiple | 0.01 - 0.1 | Tubulin Polymerization Inhibitor | [10] |
| Compound 35g | 2-(3,4,5-trimethoxyphenyl) | Multiple | 0.02 - 0.08 | Tubulin Polymerization Inhibitor | [10] |
| Compound 5d | Benzofuran-isatin conjugate | SW-620 (Colon) | 6.5 | Apoptosis Induction | [13] |
| Compound 3f | 2-(thiazolidinone derivative) | HEPG2 (Liver) | 12.4 | Not specified | [14] |
| Fluorinated Cpd. 8 | 4,6-difluoro, 7-bromo, 3-OH, 2-carboxylic acid | HCT116 (Colorectal) | ~5 (70% proliferation inhibition) | Apoptosis Induction | [15] |
Antimicrobial Activity: A Scaffold for New Antibiotics
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown significant promise, exhibiting both antibacterial and antifungal activities.[6][16]
Mechanism of Action: Enzyme Inhibition
A key target for antibacterial benzofurans is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1][6]
Causality in Action: By mimicking the structure of ATP, certain benzofuran derivatives can competitively bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[1] This binding event prevents ATP hydrolysis, which is necessary for the enzyme's function. The inhibition of DNA supercoiling ultimately halts bacterial replication. This targeted approach is effective because DNA gyrase is present in bacteria but not in humans, ensuring selective toxicity.
SAR and Efficacy
The antimicrobial spectrum and potency are dictated by the substituents on the benzofuran ring.
-
Hydrophobicity: Increased hydrophobicity often correlates with better antibacterial activity, likely due to enhanced penetration of the bacterial cell wall.[17]
-
Heterocyclic Hybrids: Incorporating moieties like thiazole and pyrazoline can significantly boost antimicrobial efficacy, creating compounds with broad-spectrum activity.[6]
-
Substitution Position: Studies have shown that substitution at the C-2 and C-5 positions is closely related to antibacterial activity.[3]
Quantitative Data: Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) for selected benzofuran derivatives.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Hydrophobic benzofuran analogs | S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [17] |
| Aza-benzofuran (Compound 1) | S. typhimurium, S. aureus | 12.5 | [18] |
| Aza-benzofuran (Compound 1) | E. coli | 25 | [18] |
| Oxa-benzofuran (Compound 6) | P. italicum, C. musae | 12.5 - 25 | [18] |
| Amide Derivative (6b) | Gram (+), Gram (-) bacteria, Fungi | 6.25 | [19] |
Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and oxidative stress are underlying factors in numerous diseases, including neurodegenerative disorders. Benzofuran derivatives have demonstrated potent anti-inflammatory and neuroprotective effects.[19][20][21]
Mechanism: Quelling Inflammatory and Excitotoxic Pathways
Benzofurans exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[22][23] These pathways control the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[23][24]
In the context of neuroprotection, benzofuran derivatives protect neurons from excitotoxic damage, often induced by overstimulation of NMDA receptors.[20][25][26] They also exhibit significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[3][20][25]
Causality in Action: A compound like the piperazine/benzofuran hybrid 5d has been shown to significantly inhibit the phosphorylation of key proteins (IKKα/β, IκBα, p65, ERK, JNK, p38) in the NF-κB and MAPK pathways.[22][23] By preventing the phosphorylation and subsequent activation of these signaling cascades, the compound effectively down-regulates the expression of inflammatory genes, thus reducing the inflammatory response.
Caption: Inhibition of NF-κB and MAPK pathways by benzofurans.
SAR for Neuroprotection and Anti-inflammatory Action
-
Substituent Effects: For neuroprotection against excitotoxicity, a methyl (-CH₃) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position have been identified as important for potent activity.[20][25]
-
Antioxidant Moieties: The presence of hydroxyl groups can contribute significantly to antioxidant activity by facilitating hydrogen atom donation to scavenge free radicals.[25]
-
Fluorination: The introduction of fluorine atoms can enhance anti-inflammatory effects.[15]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and reliability, the following protocols are described in a step-by-step manner. The inclusion of positive and negative controls is critical for a self-validating experimental design.
General Synthesis of Benzofuran Derivatives
A versatile method for synthesizing the benzofuran core provides a foundational workflow for creating novel derivatives.[1]
Caption: General workflow for the synthesis of benzofuran derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include wells with vehicle only (negative control) and a known cytotoxic drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Minimum Inhibitory Concentration (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the benzofuran compounds in a 96-well plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no bacteria). A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[1]
Conclusion and Future Perspectives
The benzofuran scaffold is a privileged structure in drug discovery, offering a versatile platform for developing potent therapeutic agents against a range of diseases.[1][9] The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in dictating biological activity and selectivity.[3] Future research should focus on optimizing lead compounds to enhance efficacy and reduce off-target effects, exploring novel hybrid molecules with multi-target capabilities, and elucidating precise molecular mechanisms through advanced structural biology and computational modeling. The continued exploration of this remarkable scaffold promises to deliver the next generation of innovative medicines.
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A-Z Guide to Natural Benzofuran Derivatives: From Source to Synthesis and Bioactivity
Abstract
Benzofuran derivatives represent a pivotal class of heterocyclic compounds, ubiquitously found in nature and renowned for their extensive pharmacological applications.[1][2][3] This technical guide provides an in-depth exploration of the natural origins, biosynthesis, and extraction of these valuable molecules. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview, from foundational knowledge to advanced insights into their therapeutic potential. We delve into the diverse plant, fungal, and marine sources of benzofuran derivatives, detail their biosynthetic pathways, and present robust protocols for their isolation and characterization. Furthermore, we explore the significant biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, underscoring their importance as lead compounds in modern drug discovery.[1][2]
Part 1: The Benzofuran Scaffold - A Privileged Structure in Nature
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as the fundamental structural nucleus for a vast array of natural products.[4] This "privileged scaffold" is a recurring motif in molecules exhibiting potent biological activities.[5] The inherent structural rigidity and the presence of an oxygen heteroatom impart unique physicochemical properties that facilitate interactions with a wide range of biological targets.
Naturally occurring benzofuran derivatives are not monolithic in their structure or function. They encompass a wide spectrum of chemical diversity, from simple substituted benzofurans to complex polycyclic structures like furocoumarins.[2] This structural variety is a direct consequence of the diverse biosynthetic machinery present in different organisms, leading to a rich tapestry of pharmacological effects.
Part 2: A Global Tour of Natural Sources
Benzofuran derivatives are biosynthesized by a remarkable diversity of organisms across different kingdoms. Understanding these sources is the first critical step in harnessing their therapeutic potential.
The Plant Kingdom: A Prolific Source
Higher plants are a primary reservoir of benzofuran derivatives, with significant contributions from families such as Asteraceae, Rutaceae, Moraceae, and Fabaceae.[2][6][7]
-
Moraceae Family (Mulberry): The genus Morus is a well-documented source of the moracin family of benzofuran derivatives (Moracin A-Z).[8] These compounds, isolated from the root bark, stem bark, and leaves of species like Morus alba and Morus macroura, exhibit a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and antioxidant effects.[7][8] Moracin D, for instance, has demonstrated apoptotic effects in prostate and breast cancer cells.[7]
-
Asteraceae Family: This large and diverse family is a rich source of various benzofuran derivatives.[2][6] For example, compounds have been isolated from Ophryosporus lorentzii and Ophryosporus charua.[2][9] Eupatorium species also contribute to this chemical diversity.[10]
-
Fabaceae Family (Legumes): The roots of the chickpea (Cicer arietinum) produce cicerfuran, a benzofuran derivative with demonstrated antibacterial and antifungal properties.[7][11]
-
Other Notable Plant Sources:
-
Zanthoxylum ailanthoides , from which the neolignan ailanthoidol is isolated, known for its antiviral, antioxidant, and antifungal activities.[2][9][12]
-
Psoralea corylifolia , a source of angelicin, a furocoumarin with anti-proliferative effects used in treating skin diseases like psoriasis.[2]
-
Nicotiana tabacum (Tobacco) leaves have been found to contain novel benzofuran derivatives with moderate inhibitory activities on human cancer cell lines.[13]
-
Ageratina altissima (White Snakeroot) contains benzofuran ketones like tremetone.[14]
The Fungal Kingdom: A Hidden Trove of Bioactive Derivatives
Fungi, including both terrestrial and marine-derived species, are increasingly recognized as a prolific source of structurally unique and biologically active benzofuran derivatives.[12][15]
-
Marine-Derived Fungi: These organisms have adapted to unique and competitive environments, leading to the production of novel secondary metabolites.
-
Penicillium crustosum , a marine-derived fungus, has yielded new benzofuran derivatives with antimicrobial and anti-inflammatory activities.[16][17] Some of these compounds have shown inhibitory effects on nitric oxide release in mouse macrophages.[16]
-
Pseudallescheria boydii , isolated from a starfish, produces chlorinated benzofuran derivatives.[18]
-
-
Terrestrial Fungi:
The Marine Environment: An Untapped Frontier
Beyond fungi, the broader marine ecosystem is a promising source of novel benzofuran derivatives. The unique chemical and physical conditions of marine environments drive the evolution of distinct metabolic pathways, leading to the synthesis of compounds not found in terrestrial organisms. Research into marine sponges, corals, and bacteria continues to unveil new and potent benzofuran-containing molecules.
Part 3: Biosynthesis - Nature's Chemical Factories at Work
The biosynthesis of benzofuran derivatives in nature is a complex and fascinating process, often involving intricate enzymatic cascades. While the specific pathways can vary significantly between organisms, they generally originate from common metabolic precursors.
A common route in plants involves the shikimate pathway , which produces aromatic amino acids like phenylalanine and tyrosine. These are then further modified through a series of enzymatic reactions, including hydroxylation, methylation, and cyclization, to form the benzofuran core. The phenylpropanoid pathway is a key player in this transformation, converting phenylalanine into various phenolic compounds that serve as building blocks.
In fungi, the biosynthesis of benzofuran derivatives often proceeds through the polyketide pathway . This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to build a polyketide chain, which then undergoes cyclization and further modifications to yield the final benzofuran structure.
Understanding these biosynthetic pathways is not merely an academic exercise. It provides a roadmap for metabolic engineering and synthetic biology approaches to enhance the production of desired benzofuran derivatives in microbial or plant-based systems.
Part 4: From Source to Pure Compound: A Practical Guide
The successful isolation and characterization of benzofuran derivatives from their natural sources is a multi-step process that requires careful planning and execution.
Extraction: The First Step to Unlocking Nature's Secrets
The choice of extraction method is critical and depends on the polarity of the target benzofuran derivatives and the nature of the source material.
-
Maceration: This simple technique involves soaking the dried and powdered source material in a suitable solvent at room temperature for an extended period. It is suitable for a wide range of compounds.
-
Soxhlet Extraction: This continuous extraction method is more efficient than maceration and is particularly useful for less soluble compounds. It involves repeatedly washing the source material with a heated solvent.
-
Supercritical Fluid Extraction (SFE): A more environmentally friendly and selective method that uses supercritical fluids, such as carbon dioxide, as the extraction solvent. SFE is particularly advantageous for thermally labile compounds.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques use ultrasonic waves or microwaves to accelerate the extraction process, often resulting in higher yields and shorter extraction times.
Solvent Selection: The choice of solvent is crucial. A polarity gradient is often employed, starting with non-polar solvents like hexane or petroleum ether to remove lipids and chlorophyll, followed by solvents of increasing polarity such as ethyl acetate, chloroform, and methanol to extract the benzofuran derivatives.
Isolation and Purification: The Path to Purity
The crude extract obtained from the initial extraction is a complex mixture of compounds. Isolating the desired benzofuran derivatives requires a combination of chromatographic techniques.
Experimental Protocol: A General Workflow for Isolation and Purification
-
Preliminary Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water.
-
Column Chromatography: This is the workhorse of natural product isolation. The extract or its fractions are loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a mobile phase (a single solvent or a gradient of solvents) is passed through the column to separate the compounds based on their affinity for the stationary and mobile phases.
-
Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be used to isolate compounds from a mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a high-resolution technique used for the final purification of compounds. It offers excellent separation efficiency and is often the final step before structural elucidation.
Data Presentation: Key Chromatographic Parameters
| Technique | Stationary Phase | Mobile Phase (Example) | Detection Method | Application |
| Column Chromatography | Silica Gel 60 | Hexane:Ethyl Acetate (Gradient) | UV-Vis, TLC | Initial fractionation and purification |
| Preparative TLC | Silica Gel GF254 | Chloroform:Methanol (95:5) | UV (254 nm) | Small-scale purification |
| Preparative HPLC | C18 | Acetonitrile:Water (Gradient) | UV-Vis, PDA | Final purification |
Structural Elucidation: Unveiling the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugation in the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) provide detailed information about the carbon-hydrogen framework and the connectivity of atoms in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule.[16]
Visualization: A Generalized Workflow for Natural Product Isolation
Caption: Generalized workflow for the isolation and characterization of benzofuran derivatives.
Part 5: The Pharmacological Promise of Natural Benzofuran Derivatives
The structural diversity of naturally occurring benzofuran derivatives translates into a wide array of pharmacological activities, making them attractive candidates for drug development.[2][5]
Anticancer Activity
Many benzofuran derivatives have demonstrated significant anticancer properties.[2][3] They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. For instance, some derivatives have shown potent activity against human breast cancer MCF-7 cells.[5] The compound BNC105, a benzofuran derivative, is a potent and selective antiproliferative agent.[7]
Antimicrobial and Antifungal Activity
The fight against infectious diseases is a constant battle, and natural benzofuran derivatives offer a promising arsenal. They have shown activity against a range of bacteria and fungi.[2][3] Cicerfuran from chickpeas and various derivatives from Penicillium species are notable examples.[7][11][16] Some synthetic derivatives have also been developed based on natural scaffolds to enhance their antimicrobial potency.[20][21][22]
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in many diseases. Several natural benzofuran derivatives, such as those from the moracin family, possess potent anti-inflammatory and antioxidant activities.[2][7][8] They can scavenge free radicals and modulate inflammatory pathways, offering therapeutic potential for a variety of conditions.
Visualization: A Simplified Signaling Pathway - Inhibition of an Inflammatory Cascade
Caption: Simplified diagram of a benzofuran derivative inhibiting the NF-κB inflammatory pathway.
Part 6: Future Perspectives and Conclusion
The study of natural benzofuran derivatives is a vibrant and rapidly evolving field. The vast, unexplored biodiversity of our planet, particularly in marine and microbial ecosystems, promises the discovery of novel and even more potent compounds. Advances in analytical techniques, such as hyphenated chromatography-spectroscopy methods, will accelerate the identification and characterization of these molecules from complex natural mixtures.
Furthermore, the synergy between natural product chemistry and synthetic chemistry will continue to be a powerful engine for drug discovery.[12][23] Natural benzofuran derivatives will serve as inspiration for the design and synthesis of new analogues with improved efficacy, selectivity, and pharmacokinetic properties.
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Structure-Activity Relationship of Benzofuran Analogs: From Core Scaffold to Therapeutic Innovation
An In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been the subject of extensive synthetic exploration, yielding compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide provides a detailed examination of the structure-activity relationships (SAR) that govern the biological effects of benzofuran analogs. By dissecting the influence of substituent placement and nature at key positions of the benzofuran core, we aim to elucidate the causal links between chemical structure and therapeutic potential. We will explore foundational synthetic strategies, delve into the specific SARs for major therapeutic areas, and provide validated experimental protocols. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge and field-proven insights required to rationally design the next generation of potent and selective benzofuran-based therapeutic agents.
Introduction: The Benzofuran Scaffold as a Privileged Structure
The enduring interest in the benzofuran scaffold stems from its unique physicochemical properties and its presence in numerous clinically relevant drugs and biologically active natural products.[6][7] Molecules like amiodarone (antiarrhythmic), griseofulvin (antifungal), and ailanthoidol (anticancer) underscore the therapeutic versatility of this heterocyclic system.[5][7] The scaffold's relative planarity, combined with the oxygen heteroatom, allows for a variety of intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[8] This versatility makes the benzofuran nucleus an exceptional starting point for drug discovery campaigns.[9]
The core of our exploration rests on understanding how modifications to this central structure influence biological activity. The strategic introduction of substituents at specific positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.[10] This guide will systematically deconstruct these relationships.
The Benzofuran Core: Structure and Numbering
A clear understanding of the scaffold's topology is essential for any SAR discussion. The diagram below illustrates the standard numbering of the benzofuran ring system, which will be used throughout this guide.
Caption: Standard IUPAC numbering of the benzofuran scaffold.
Foundational Synthetic Strategies
The ability to generate diverse libraries of analogs is the engine of any SAR study. Methodologies for benzofuran synthesis are well-established and continue to evolve, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.[2][6]
Causality in Synthetic Route Selection
The choice of synthetic strategy is not arbitrary; it is dictated by the desired substitution pattern. For instance, to explore substitutions at the C2 and C3 positions, a common approach involves the cyclization of appropriately substituted phenols. Palladium- and copper-catalyzed methods, such as the Sonogashira coupling followed by intramolecular cyclization, are frequently employed due to their high efficiency and tolerance for a wide range of functional groups.[2] More recent advances in C-H activation and functionalization offer novel, atom-economical routes to previously inaccessible, highly functionalized derivatives.[11]
The following workflow illustrates a generalized approach to SAR exploration, beginning with a chosen synthetic pathway.
Caption: Iterative workflow for SAR-guided drug discovery.
Structure-Activity Relationship in Anticancer Agents
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with activities spanning cytotoxicity, cell cycle arrest, and apoptosis induction.[7][10] The SAR in this area is particularly rich, providing clear guidance for designing more potent and selective compounds.
The Critical Role of C2 and C3 Substitutions
Early SAR studies consistently identified the C2-position as a crucial site for cytotoxic activity.[10][12]
-
Ester and Carboxamide Groups: The introduction of ester or carboxamide moieties at the C2-position is a recurring theme in active compounds. The presence of a -CONH group, in particular, has been shown to be essential for the anticancer activity of certain analog series.[10]
-
Aryl and Heterocyclic Rings: Substituting the C2-position with aryl or other heterocyclic rings can significantly impact cytotoxicity.[10][12] This is often a strategy to enhance binding affinity with target proteins through additional hydrophobic or π-stacking interactions.
The C3-position also plays a key role. For example, attaching a bromine atom to a methyl group at the C3-position resulted in a compound with remarkable cytotoxic activity against leukemia cells (IC₅₀ values of 0.1-5 μM).[10]
Influence of the Benzene Ring: The Halogen Effect
One of the most consistent findings in the SAR of anticancer benzofurans is the potentiation of activity by halogenation of the benzene portion of the scaffold.[5][10]
-
Increased Potency: The addition of chlorine, bromine, or fluorine atoms frequently leads to a significant increase in anticancer activity.[10] This is attributed to the ability of halogens to form "halogen bonds"—an attractive interaction between the electrophilic halogen and nucleophilic sites on a target protein—which can substantially improve binding affinity.[10]
-
Positional Importance: The position of the halogen is a critical determinant of its effect.[10] For instance, a fluorine atom at the C4-position of a 2-benzofuranyl moiety resulted in a 2-fold increase in potency in one study, likely by facilitating favorable hydrophobic interactions.[10]
Hybrid Molecules: A Synergistic Approach
A powerful strategy in modern drug design is the creation of hybrid molecules that combine the benzofuran scaffold with other known pharmacophores. Fusing benzofuran with moieties like chalcone, triazole, piperazine, or oxadiazole has produced highly potent cytotoxic agents.[7][10] This approach leverages the synergistic effects of two distinct bioactive components to enhance overall efficacy.
Data Presentation: Anticancer Activity of Benzofuran Analogs
The following table summarizes the cytotoxic activity of representative benzofuran analogs against various cancer cell lines.
| Compound ID | Core Modification | Substituent(s) | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 1 | 3-Bromomethyl-benzofuran | - | HL-60 (Leukemia) | 0.1 | [10] |
| 2 | 2-Benzofuranyl | 4-Fluoro | K562 (Leukemia) | 0.43 | [10] |
| 3 | Benzofuran-Oxadiazole | 3-Bromo at C5 | HCT116 (Colon) | 3.27 | [7] |
| 4 | 2-Arylbenzofuran | 5-OH, 6-Br | A549 (Lung) | 6.6 | [13] |
| 5 | Benzofuran-Piperazine | - | A549 (Lung) | 25.15 | [7] |
Structure-Activity Relationship in Antimicrobial Agents
With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics.[9] The benzofuran scaffold has emerged as a promising pharmacophore for designing new agents active against a range of bacterial and fungal pathogens.[14][15]
Key Features for Antibacterial Activity
SAR studies reveal that specific structural features are crucial for antibacterial efficacy.
-
Hydrophobicity: For certain series of 3-aroylbenzofurans, hydrophobic analogs demonstrated the most favorable antibacterial activities, with Minimum Inhibitory Concentrations (MIC) as low as 0.39 μg/mL against strains like Bacillus subtilis.[16]
-
Hydroxyl Groups: The position of hydroxyl substituents can be critical. One study revealed that hydroxyl groups at the C3 and C4 positions of a C3-aryl substituent resulted in good antibacterial activity, whereas a hydroxyl group at the C2 position did not enhance activity.[15]
-
Target-Specific SAR: For benzofurans designed as DNA gyrase B inhibitors for Mycobacterium tuberculosis, SAR analysis indicated that the "O" atom of the benzofuran ring plays a very important role in increasing potency against drug-resistant strains.[15]
Structural Requirements for Antifungal Activity
Benzofuran derivatives have also shown potent antifungal activity, particularly against Candida albicans. In one series of hybrid molecules, it was concluded that the benzofuran, pyrazoline, and thiazole moieties were all essential for the observed antifungal effect.[15] Another study identified benzofuran-5-ol derivatives that completely inhibited the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, a potency superior or comparable to the reference drug 5-fluorocytosine.[15]
Structure-Activity Relationship in Anti-inflammatory and Neuroprotective Agents
The therapeutic reach of benzofurans extends to chronic inflammatory conditions and neurodegenerative diseases like Alzheimer's.[12][17] The SAR in these areas often revolves around modulating specific signaling pathways or inhibiting key enzymes.
Anti-inflammatory Activity: Pathway-Driven SAR
Benzofuran derivatives can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).[18] The underlying mechanism often involves the modulation of key signaling pathways.
-
NF-κB and MAPK Inhibition: A study on piperazine/benzofuran hybrids found that the most potent compound inhibited the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[19] This demonstrates a direct link between the compound's structure and its ability to interfere with pro-inflammatory signaling cascades.
-
Structural Features for NO Inhibition: In a series of aza-benzofurans, compounds forming a double bond between C2 and C11 exhibited potent NO inhibition, with IC₅₀ values (16.5-17.3 μM) superior to the positive control, celecoxib.[18]
Caption: Inhibition of the NF-κB pathway by a benzofuran analog.[19]
Neuroprotection: A Multi-Target Approach
The complex pathology of Alzheimer's disease (AD) makes multi-target drugs highly desirable.[20] Benzofuran scaffolds have proven effective at hitting several key targets in AD progression.
-
Cholinesterase Inhibition: Many benzofuran derivatives are potent inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[20][21] This is a primary strategy for symptomatic treatment of AD.
-
Aβ Aggregation Inhibition: The benzofuran scaffold can serve as a potent inhibitor of β-amyloid (Aβ) fibril formation, a crucial event in the genesis of AD.[17][20]
-
MAO-B Inhibition: Increased activity of monoamine oxidase B (MAO-B) is associated with cognitive decline. Benzofuran-containing selenium compounds have been shown to reverse the increase in MAO-B activity in animal models of AD.[22]
-
Key Substitutions: Studies have shown that chemical substitution at positions C2, C3, and C5 on the benzofuran heterocycle results in compounds displaying significant neuroactivity.[17]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols used in SAR studies must be robust. Below are detailed, step-by-step methodologies for key experiments.
Protocol: Palladium/Copper-Catalyzed Synthesis of a 2-Arylbenzofuran Derivative
Causality: This protocol is chosen for its reliability and broad substrate scope, allowing for the synthesis of a diverse analog library by varying the starting o-iodophenol and terminal alkyne.[2]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq.), terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent and Base Addition: Add degassed triethylamine (TEA) as both the solvent and base.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted benzofuran.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a standard, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, providing a reliable proxy for cytotoxicity induced by test compounds.[7]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran analogs in cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Causality: This broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, providing a quantitative measure of potency.[23]
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuran analogs in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add 50 μL of the standardized bacterial inoculum to each well containing 50 μL of the diluted compound, resulting in a final volume of 100 μL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
The structure-activity relationships of benzofuran analogs are a wellspring of information for medicinal chemists. The accumulated data clearly demonstrate that strategic manipulation of the scaffold's substitution pattern can be used to fine-tune activity against a wide array of biological targets. Halogenation of the benzene ring consistently enhances anticancer potency, while the nature and position of substituents at C2 and C3 are critical for directing activity towards cancer cells, microbes, or CNS targets. The success of hybrid molecules underscores the power of integrating the benzofuran core with other pharmacophores to achieve synergistic effects.
Future research will likely focus on leveraging computational tools, such as 3D-QSAR and molecular docking, to refine SAR models and predict the activity of novel analogs with greater accuracy.[24] The continued development of innovative synthetic methodologies, particularly C-H functionalization, will grant access to new chemical space and enable the creation of even more complex and potent benzofuran derivatives. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the benzofuran scaffold is poised to remain a cornerstone of therapeutic drug discovery for years to come.
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In Silico Modeling of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, a novel compound of potential pharmacological interest. Recognizing the benzofuran scaffold as a "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities including antimicrobial and anticancer properties, this document outlines a systematic, multi-stage computational workflow.[1][2][3][4][5] We detail methodologies for target identification, ligand and protein preparation, molecular docking, and molecular dynamics simulations, culminating in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each protocol is presented with an emphasis on the underlying scientific rationale, aiming to equip researchers, scientists, and drug development professionals with the expertise to computationally investigate novel chemical entities. The guide integrates authoritative protocols and best practices, ensuring a self-validating and robust approach to early-stage drug discovery.
Introduction: The Benzofuran Scaffold and the Power of In Silico Discovery
The benzofuran moiety is a cornerstone in the synthesis of biologically active compounds, with derivatives demonstrating anti-inflammatory, antimicrobial, and antitumor activities.[1] The subject of this guide, this compound, possesses this key scaffold, making it a compelling candidate for therapeutic investigation.
In the modern drug discovery pipeline, in silico (computational) methods are indispensable.[6][7][8] They provide a rapid, cost-effective means to simulate molecular interactions, screen vast compound libraries, and predict pharmacokinetic properties before a compound is ever synthesized.[6][8][9] This computational-first approach, a paradigm of rational drug design, significantly accelerates the journey from a novel molecule to a potential drug candidate by identifying the most promising avenues for experimental validation.[7][10] This guide will walk through the essential in silico techniques to characterize the potential interactions of this compound.
Overall In Silico Workflow
The computational investigation of a novel compound is a multi-step process. It begins with preparing the molecule of interest, identifying its most likely biological targets, and then simulating the interactions with those targets in increasing detail. The process concludes with an assessment of the compound's drug-like properties.
Caption: The molecular docking experimental workflow.
Methodology:
-
Define the Binding Site: Specify a "grid box" or search space on the protein that encompasses the active site where the ligand is expected to bind.
-
Run Docking Simulation: Use a docking program like AutoDock Vina. The software's algorithm will explore various conformations and orientations of the flexible ligand within the rigid (or semi-flexible) receptor's binding site. [11]3. Score and Rank Poses: The program's scoring function calculates a binding affinity (typically in kcal/mol) for each generated pose. [12]The poses are then ranked, with the most negative value indicating the most favorable predicted binding. [13][14]4. Analyze Top Pose: The top-ranked pose is visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues. [14][15] Data Presentation: Hypothetical Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Protein Kinase A | -8.5 | LYS-72, GLU-91 | VAL-57, LEU-173 |
| Cyclooxygenase-2 | -9.2 | ARG-120, TYR-355 | LEU-352, VAL-523 |
| DNA Gyrase B | -7.9 | ASP-73, ASN-46 | ILE-78, PRO-79 |
Interpretation: A more negative binding affinity suggests a stronger interaction. [14][15]In this hypothetical table, the compound shows the strongest predicted affinity for Cyclooxygenase-2. The specific amino acid interactions provide testable hypotheses for future mutagenesis studies.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex over time, assessing its stability. [16] Methodology:
-
System Preparation: The best-ranked docked complex is placed in a simulation box. The box is filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions. [17][18]2. Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove any steric clashes. [17]3. Equilibration: The system is gradually heated and pressurized to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar) in two phases: NVT (constant volume) and NPT (constant pressure) equilibration. [17]This ensures the system is stable before the production run.
-
Production MD: A simulation is run for a significant period (e.g., 100 nanoseconds), during which the positions and velocities of all atoms are calculated over time. [17]5. Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex. [19][20] * Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein. [20] * Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. [19] Trustworthiness: A stable MD trajectory, indicated by a low and converged RMSD for the ligand, validates the docking pose and suggests that the predicted binding mode is likely to be maintained under dynamic physiological conditions. [16][19]
-
Phase 3: Druggability Assessment
In Silico ADMET Prediction
A potent compound is useless if it cannot reach its target or is toxic. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicity profile. [9][21][22] Methodology:
-
Select a Platform: Use comprehensive online tools like SwissADME or other QSAR-based models. [23]2. Input Compound: Submit the ligand's structure.
-
Analyze Output: The platform will predict a range of properties based on established computational models.
Data Presentation: Hypothetical ADMET Profile
| Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Distribution | ||
| Plasma Protein Binding | ~90% | High binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Half-life (t½) | 2-4 hours | Predicted to be cleared relatively quickly. |
| Toxicity | ||
| AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG Inhibition | Low Risk | Low risk of cardiac toxicity. |
Causality: These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural features with its observed properties. [23]For example, properties like lipophilicity (LogP) and the number of hydrogen bond donors/acceptors are key determinants of oral bioavailability, often assessed against frameworks like Lipinski's Rule of Five. Identifying potential liabilities, such as CYP enzyme inhibition, early on allows for chemical modification to mitigate these risks before significant resources are invested. [10][24]
Conclusion and Future Directions
This guide has outlined a robust, multi-step in silico workflow for the initial characterization of this compound. Through target identification, molecular docking, molecular dynamics, and ADMET prediction, a comprehensive computational profile of the compound can be generated. The results from these simulations provide a strong foundation for subsequent experimental validation. The predicted high-affinity targets should be prioritized for in vitro binding and functional assays. Furthermore, the insights gained from the interaction analysis can guide the rational design of more potent and selective derivatives, accelerating the drug discovery process.
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A Comprehensive Technical Guide to Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, a significant benzofuran derivative. While its natural occurrence is not extensively documented, its structural motif is of high interest in medicinal chemistry. This document details a proposed synthetic pathway, comprehensive characterization methodologies, and the scientific reasoning behind the experimental design. The protocols provided are based on established and validated chemical transformations for analogous structures, ensuring a high degree of scientific integrity and practical applicability for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The fused benzene and furan ring system provides a rigid scaffold that can be strategically functionalized to interact with a variety of biological targets. This has led to their investigation and development as antitumor, antimicrobial, and anti-inflammatory agents.[2] this compound, with its specific substitution pattern of a hydroxyl group, a methyl group, and a methyl carboxylate moiety, represents a versatile template for further chemical elaboration and structure-activity relationship (SAR) studies. This guide serves as a technical resource for the synthesis and detailed characterization of this compound, enabling its further exploration in various research and development endeavors.
Proposed Synthesis of this compound
The synthesis of this compound can be strategically adapted from established methods for similar benzofuran structures. A robust and well-documented approach involves the reaction of a suitably substituted hydroquinone derivative with a propiolate ester, followed by cyclization. The following proposed synthesis is based on the successful synthesis of the isomeric compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester.[3]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to a key intramolecular cyclization of a phenyl propargyl ether intermediate. This intermediate can be formed through the etherification of a dihydroxybenzoic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The proposed synthesis commences with the selective O-alkylation of a commercially available dihydroxybenzoate ester with propargyl bromide, followed by a thermally induced intramolecular cyclization.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a structural isomer and should be optimized for the specific target molecule.[3]
Step 1: Synthesis of the Phenyl Propargyl Ether Intermediate
-
To a solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq), potassium iodide (1.7 eq), and copper(I) iodide (0.03 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Add propargyl bromide (0.8 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture at 75 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the phenyl propargyl ether intermediate.
Step 2: Intramolecular Cyclization to form this compound
-
The intramolecular cyclization is expected to occur under the thermal conditions of the first step. The Claisen-type rearrangement of the phenyl propargyl ether leads to the formation of the 2-methylbenzofuran ring system.[3]
-
If the cyclization is incomplete, the isolated intermediate can be heated in a high-boiling solvent such as diphenyl ether to facilitate the reaction.
-
The final product, this compound, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Structural Elucidation and Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of a closely related isomer and general principles of spectroscopic interpretation.[3][4]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to a methyl group on the furan ring (singlet, ~2.4 ppm), a methyl ester group (singlet, ~3.9 ppm), aromatic protons on the benzene ring, a proton on the furan ring (singlet, ~6.8 ppm), and a hydroxyl proton (broad singlet). |
| ¹³C NMR | Resonances for the methyl carbon (~14 ppm), methyl ester carbon (~52 ppm), aromatic and furan carbons (100-160 ppm), and the carbonyl carbon of the ester (~167 ppm). |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₀O₄ (m/z 206.0579). |
| FTIR (KBr) | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2900 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), and C=C stretching of the aromatic and furan rings (~1620, 1500 cm⁻¹). |
Rationale for Spectroscopic Assignments
The chemical shifts in NMR are dictated by the electronic environment of the nuclei. The electron-withdrawing nature of the ester group and the hydroxyl group will influence the chemical shifts of the adjacent aromatic protons. 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established methodologies for analogous compounds, offers a reliable starting point for its preparation in a laboratory setting. The detailed characterization plan ensures the unambiguous confirmation of its structure.
The availability of this compound through a robust synthetic route opens avenues for its further investigation in various fields, particularly in medicinal chemistry. Future work could focus on:
-
Biological Screening: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory properties of the title compound and its derivatives.
-
Analogue Synthesis: Utilizing the versatile benzofuran core to synthesize a library of related compounds for extensive structure-activity relationship studies.
-
Natural Product Search: Further investigation into natural sources may yet reveal the presence of this compound, providing insights into its biosynthetic pathway.
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Mori, M.; Meneghetti, F.; Chiarelli, L. R.; Diego, A.; Nava, D.; Gelain, A.; Cazzaniga, G.; Villa, S.; Pini, E. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank2020 , 2020(3), M1143. [Link]
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Astudillo-Sánchez, P. A.; et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules2019 , 24(8), 1538. [Link]
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Mori, M., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]
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ChemBK. (n.d.). Methyl 4-hydroxy-2-Methyl-1-benzofuran-6-carboxylate. Retrieved from [Link]
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Astakala, R. V., et al. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Molbank, 2023(3), M1697. [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (1). Retrieved from [Link]
-
ChemBK. (n.d.). Methyl 4-hydroxy-2-Methyl-1-benzofuran-6-carboxylate. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrument parameters, step-by-step protocols for sample and standard preparation, and a thorough discussion of method validation according to the International Council for Harmonisation (ICH) guidelines.[2]
Introduction
This compound is a heterocyclic compound belonging to the benzofuran class.[1] Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds with a wide range of therapeutic properties, including antitumor, antimicrobial, and anti-inflammatory activities.[3][4][5] Accurate and reliable quantification of this intermediate is critical for ensuring the quality and consistency of downstream active pharmaceutical ingredients (APIs).
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of components in a mixture.[6] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like this compound, which contains both a polar hydroxyl group and a less polar methyl ester group.[3] This application note presents a detailed, validated HPLC method designed for the routine analysis of this compound in a research or quality control setting.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value | Source |
| Chemical Name | This compound | [7][8][9] |
| CAS Number | 314725-17-2 | [10][11][12] |
| Molecular Formula | C₁₁H₁₀O₄ | [7][8][11] |
| Molecular Weight | 206.19 g/mol | [7][8] |
| Appearance | Solid (light yellow to light brown) | [9][12] |
| Solubility | Soluble in polar organic solvents like methanol and acetonitrile. | [1] |
Recommended HPLC Method
The selection of chromatographic conditions is based on the chemical nature of the analyte and principles of reversed-phase chromatography.[3] A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the aromatic benzofuran ring system.[3][13][14] The mobile phase, a gradient of acetonitrile and water with a small amount of acetic acid, is designed to ensure sharp peak shapes and efficient elution. Acetic acid is added to suppress the ionization of the phenolic hydroxyl group, thereby improving peak symmetry.[15][16]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | Standard HPLC system with a UV-Vis Detector | Widely available and suitable for this analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good resolution and efficiency for aromatic compounds.[15] |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acidified aqueous phase to control ionization.[15] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-1 min: 40% B, 1-10 min: 40-90% B, 10-12 min: 90% B, 12-13 min: 90-40% B, 13-15 min: 40% B | Allows for elution of the analyte with good peak shape and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[17] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[15] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds with good absorbance. Optimization via a UV scan is recommended for maximum sensitivity. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC.[10] |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Protocols
Reagent and Standard Preparation
-
Mobile Phase A (0.1% Acetic Acid in Water): Add 1.0 mL of glacial acetic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (0.1% Acetic Acid in Acetonitrile): Add 1.0 mL of glacial acetic acid to 999 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the diluent to a concentration within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the prepared sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.[13]
Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte-spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least five concentrations across the range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the target concentration. | The method should be linear, accurate, and precise within this range.[18] |
| Accuracy | Spike a known amount of analyte into a blank or placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Six replicate injections of the same standard solution. Intermediate Precision (Inter-day): Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
Method Validation Workflow Diagram
Caption: Interrelationship of validation parameters for the HPLC method.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites on the column; inappropriate mobile phase pH. | Ensure the mobile phase pH is optimal for the analyte. Consider using a column with better end-capping. |
| Variable Retention Times | Inconsistent mobile phase composition; temperature fluctuations; insufficient column equilibration. | Use an HPLC gradient mixer or pre-mix mobile phases. Employ a column oven. Ensure a stable baseline before injection.[2] |
| Ghost Peaks | Contaminated mobile phase or diluent; carryover from previous injections. | Use high-purity solvents. Run a blank injection after a high-concentration sample.[2] |
| Poor Resolution | Inappropriate mobile phase composition; degraded column. | Optimize the gradient program. Replace the column if performance degrades. |
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative determination of this compound. The method is specific, linear, accurate, and precise over a suitable concentration range. The detailed protocol and validation guidelines ensure that this method can be readily implemented in a quality control or research laboratory for routine analysis, contributing to the consistent quality of pharmaceutical intermediates and final products.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
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Axion Labs. (n.d.). HPLC Flow Rates: Everything You Need to Know. [Link]
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Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- LetoPharm. (n.d.).
- Sigma-Aldrich. (n.d.).
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- MDPI. (2020). HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L.
- ChemBK. (n.d.).
- SiliCycle. (n.d.). FAQ: What is the appropriate flow rate for the different column dimensions?.
- Ashfaq, F., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- Ivanovska, A., et al. (2021). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- Andric, N., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. IRIS Unimore.
- Axion Labs. (2024).
- Bursić, V., et al. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library.
- ChemicalBook. (n.d.). 6-Benzofurancarboxylic acid, 4-hydroxy-2-methyl-, methyl ester | 314725-17-2.
- ResearchGate. (n.d.). Typical UV spectra of the different compound types.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). 6-Benzofurancarboxylic acid, 4-hydroxy-2-methyl-, methyl ester | 314725-17-2.
- MDPI. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)
- MDPI. (2019). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.
- University of Aberdeen. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)
- SynHet. (n.d.).
- NIH. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- RSC Publishing. (2019).
- MDPI. (2023).
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Application Note: Methodologies for Evaluating the Antimicrobial Efficacy of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate in antimicrobial susceptibility testing. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2][3] This application note details the foundational principles and step-by-step protocols for assessing the antimicrobial potential of this specific benzofuran derivative, focusing on methods to determine its minimum inhibitory concentration (MIC), qualitative susceptibility via agar diffusion, and its bactericidal or bacteriostatic nature through time-kill kinetic assays. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction to the Benzofuran Scaffold
Benzofuran and its derivatives are a class of heterocyclic compounds widely found in natural and synthetic products that exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][3][4] The unique structural characteristics of the benzofuran ring system make it a versatile scaffold for the design of novel therapeutic agents.[4] this compound, the subject of this guide, belongs to this promising class of molecules. Its efficacy against various microbial pathogens warrants systematic investigation, which begins with robust and standardized in vitro assays.
Compound Profile: this compound
-
Chemical Structure:
-
Physical Properties:
-
Form: Solid[6]
-
Solubility: The solubility of this compound is a critical parameter that must be empirically determined in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), prior to its use in aqueous-based microbiological media. The final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects.
-
Putative Mechanism of Antimicrobial Action
The precise mechanism of action for this compound is a subject for empirical investigation. However, based on existing research into benzofuran derivatives, several hypotheses can be proposed. The antimicrobial activity of related compounds is often attributed to the presence and position of substituents on the benzofuran ring, such as hydroxyl groups, which can enhance the molecule's ability to interact with and disrupt microbial structures.[1]
Potential mechanisms include:
-
Disruption of Microbial Cell Membranes: The lipophilic nature of the benzofuran core may facilitate its insertion into the lipid bilayer of bacterial cell membranes, leading to altered membrane potential, increased permeability, and eventual cell lysis.[7]
-
Inhibition of Essential Enzymes: The compound could act as an inhibitor for critical microbial enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis.[1]
The following experimental protocols are designed to quantify the compound's antimicrobial effect, which is the first step toward elucidating its specific mechanism of action.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following sections provide detailed methodologies for three fundamental antimicrobial assays. The choice of assay depends on the specific research question, from determining potency (MIC) to understanding the dynamics of microbial killing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method and is considered the reference standard for susceptibility testing.[8] This protocol is adapted from CLSI M07 guidelines.[8]
Causality Behind Experimental Design: The serial two-fold dilution method allows for a precise determination of the MIC value. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺ and Mg²⁺) influence the activity of many antimicrobial agents and their uptake by bacteria. Inoculum standardization to a 0.5 McFarland standard ensures a consistent and reproducible bacterial challenge concentration (approximately 5 x 10⁵ CFU/mL in the final well volume).[9]
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compound: a. Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the highest desired test concentration (e.g., 12.8 mg/mL for a top concentration of 128 µg/mL). b. Create an intermediate dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration that is twice the highest final concentration desired.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:100 in CAMHB to achieve a final working inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
Microplate Setup (96-well plate): a. Add 50 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate. b. Add 100 µL of the intermediate compound dilution (from step 1b) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Wells 11 and 12 will serve as controls.
- Well 11 (Growth Control): Contains 50 µL of CAMHB only.
- Well 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB.
-
Inoculation and Incubation: a. Add 50 µL of the working inoculum (from step 2d) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.[9] b. Do not add inoculum to the sterility control well (well 12). c. Seal the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.
-
Data Interpretation: a. After incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Hypothetical Data Summary:
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 12.5 | 0.25 |
| Escherichia coli ATCC 25922 | 25 | 0.06 |
| Salmonella typhimurium ATCC 14028 | 12.5 | 0.125 |
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition. This protocol is based on EUCAST guidelines.[10][11][12]
Causality Behind Experimental Design: The use of Mueller-Hinton (MH) agar is standardized because of its batch-to-batch reproducibility and its non-inhibitory effect on most common antibiotics.[11] The agar depth (4 mm) is critical for ensuring proper diffusion of the agent.[11] The "15-15-15 minute rule" (use inoculum within 15 min, apply disks within 15 min of inoculation, and incubate within 15 min of disk application) is a key EUCAST recommendation to prevent pre-incubation or pre-diffusion, which can alter zone sizes.[13]
Workflow Diagram:
Caption: Workflow for the agar disk diffusion assay.
Step-by-Step Protocol:
-
Disk Preparation: a. Prepare a solution of this compound in a volatile solvent (e.g., ethanol or acetone) at a known concentration. b. Apply a precise volume (e.g., 10 µL) onto sterile blank paper disks (6 mm diameter) and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be recorded (e.g., 30 µ g/disk ).
-
Inoculum Preparation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 3.1, step 2.
-
Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[11] b. Remove excess fluid by pressing the swab against the inside of the tube.[11] c. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.[11]
-
Disk Application and Incubation: a. Within 15 minutes of inoculation, use sterile forceps to apply the prepared disks firmly onto the agar surface, ensuring complete contact. b. Include a standard antibiotic disk (e.g., ciprofloxacin 5 µg) as a positive control and a solvent-only disk as a negative control. c. Invert the plates and place them in an incubator at 35 ± 1°C within 15 minutes of disk application.[13] Incubate for 16-20 hours.
-
Data Interpretation: a. After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. b. The size of the zone correlates with the susceptibility of the organism to the compound. While formal interpretive criteria (S/I/R) do not exist for novel compounds, the zone diameters can be used to compare the activity against different organisms or relative to a standard antibiotic.
Hypothetical Data Summary:
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 18 |
| Escherichia coli ATCC 25922 | 14 |
| Pseudomonas aeruginosa ATCC 27853 | 0 |
| Ciprofloxacin (5 µg) on E. coli | 32 |
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time and can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[14][15]
Causality Behind Experimental Design: This assay monitors the change in viable bacterial count (CFU/mL) over a 24-hour period after exposure to the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14] A bacteriostatic effect is characterized by a <3-log₁₀ reduction, where the bacterial count remains similar to the initial inoculum.[14]
Workflow Diagram:
Caption: Workflow for a time-kill kinetic assay.
Step-by-Step Protocol:
-
Preparation: a. Prepare a mid-logarithmic phase culture of the test organism in CAMHB. b. Prepare test tubes containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube with no compound. c. Adjust the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in each tube.
-
Sampling and Plating: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[16][17] b. Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS. c. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto Mueller-Hinton agar plates.
-
Incubation and Colony Counting: a. Incubate the plates at 35 ± 1°C for 18-24 hours, or until colonies are clearly visible. b. Count the number of colonies on plates that have between 30 and 300 colonies. c. Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Data Interpretation: a. Plot the log₁₀ CFU/mL versus time for each concentration and the growth control. b. Bactericidal activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[14] c. Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining relatively stable or showing minimal decline. d. No effect: The growth curve mimics that of the growth control.
Self-Validation and Trustworthiness
To ensure the scientific integrity of the results, every protocol must incorporate a self-validating system.
-
Sterility Controls: Uninoculated media must be included in every assay to check for contamination.
-
Growth Controls: A no-compound control is essential to confirm that the microorganisms are viable and that the medium supports growth under the assay conditions.
-
Solvent Controls: A control containing the maximum concentration of the solvent (e.g., DMSO) used in the assay must be included to ensure it has no antimicrobial activity on its own.
-
Reference Standards: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control to validate the assay performance against quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility and statistical significance of the findings.
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Application Note: A Hierarchical Protocol for Evaluating the Antitumor Activity of Novel Benzofuran Derivatives
Abstract
Benzofuran derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antitumor effects.[1] Their mechanism of action often involves inducing apoptosis, triggering cell cycle arrest, and modulating key oncogenic signaling pathways.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically evaluate the antitumor potential of novel benzofuran derivatives. We present a hierarchical workflow, from broad initial cytotoxicity screening to detailed mechanistic and in vivo validation studies. Each protocol is detailed with step-by-step instructions, scientific rationale, and data interpretation guidelines to ensure technical accuracy and reproducibility.
Introduction: The Rationale for a Structured Evaluation
The discovery of a novel therapeutic agent is a multi-stage process that begins with the identification of a lead compound and progresses through rigorous preclinical evaluation. For promising scaffolds like benzofuran, a structured and logical testing cascade is paramount to efficiently allocate resources and make informed decisions. A haphazard approach can lead to wasted time and, more critically, the premature dismissal of a potentially valuable compound.
This guide is designed to be a self-validating system. It begins with broad, high-throughput in vitro assays to assess general cytotoxicity and identify the most potent derivatives. Subsequent, more resource-intensive assays are then employed to dissect the specific mechanisms of action—apoptosis, cell cycle disruption, and molecular target engagement. Finally, the protocol outlines the crucial step of validating the most promising candidates in in vivo models to assess efficacy and preliminary safety in a physiological context.
Part 1: In Vitro Evaluation of Antitumor Activity
The initial phase of testing focuses on cultured cancer cells to determine a compound's intrinsic ability to inhibit proliferation and induce cell death.
Preliminary Cytotoxicity Screening: The MTT Assay
Causality & Rationale: The first essential question is whether the benzofuran derivative can kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method ideal for this purpose.[4][5] It measures the metabolic activity of a cell population, which is directly proportional to the number of viable, proliferating cells.[6] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[5] The amount of formazan produced, quantified by spectrophotometry, serves as a proxy for cell viability.[7]
Recommended Cell Lines: To gain a broad understanding of a compound's activity spectrum, it is crucial to test it against a panel of cell lines from diverse cancer types. The NCI-60 panel, established by the National Cancer Institute, is the gold standard, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[8][9][10][11]
Experimental Protocol: MTT Assay [2][4][5][7][12]
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[2] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[7]
Data Presentation & Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve. From this curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Hypothetical IC50 Values (µM) of Benzofuran Derivative 'BZ-X' after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| MDA-MB-231 | Breast | 8.9 |
| A549 | Lung | 12.5 |
| HCT116 | Colon | 4.8 |
| HeLa | Cervical | 25.1 |
Elucidating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
Causality & Rationale: Once cytotoxicity is established, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inflammation. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC.[13] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[13] However, in late apoptotic or necrotic cells where membrane integrity is lost, PI can enter and stain the nucleus.[14] By using these two stains together, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Experimental Protocol: Annexin V-FITC/PI Staining [13][14][15][16]
-
Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate and treat with the benzofuran derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at ~600 nm.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Diagram 1: Principle of Apoptosis Detection via Annexin V/PI Staining
Caption: BZ-X may induce apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.
Part 2: In Vivo Validation in Xenograft Models
Causality & Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they cannot replicate the complex microenvironment of a tumor within a living organism. Therefore, validating the lead compound's efficacy in an animal model is a critical step before any clinical consideration. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice (e.g., athymic nude mice), is a cornerstone of preclinical oncology research. [12][17][18][19]This model allows for the assessment of a drug's ability to inhibit tumor growth in a physiological context and provides preliminary data on its safety and tolerability. [17][20] Experimental Protocol: Subcutaneous Xenograft Model [3][12][17]1. Animal Model: Use 6-8 week old female athymic nude mice, allowing them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). 2. Cell Implantation: Harvest cancer cells (e.g., HCT116) that showed high sensitivity in vitro. Ensure cell viability is >95%. Subcutaneously inject 2-5 x 10⁶ cells suspended in PBS or Matrigel into the flank of each mouse. 3. Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable size of approximately 100-150 mm³, measure them with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. 4. Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, BZ-X 25 mg/kg, BZ-X 50 mg/kg, Positive Control). 5. Drug Administration: Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection) daily or as per the established schedule for 21 days. 6. Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. A significant loss in body weight can be an indicator of toxicity. 7. Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Key organs can be collected for histological analysis to assess toxicity.
Data Presentation & Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100
Table 3: Hypothetical In Vivo Efficacy of BZ-X in HCT116 Xenograft Model
| Group | Dose (mg/kg) | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle Control | - | 1350 ± 180 | - | +5.2% |
| BZ-X | 25 | 783 ± 110 | 42% | +3.1% |
| BZ-X | 50 | 459 ± 95 | 66% | -1.5% |
Summary Workflow
The systematic evaluation of a novel benzofuran derivative should follow a logical, hierarchical progression from broad screening to specific validation. This ensures that only the most promising candidates, with a well-characterized mechanism of action, advance to more complex and costly in vivo studies.
Diagram 3: Overall Workflow for Antitumor Activity Testing
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Application Notes & Protocols: Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate as a Novel Fluorescent Probe for Cellular Imaging
Abstract
This document provides a comprehensive guide to the potential application of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate as a novel fluorescent probe for cellular imaging. While the fluorescent properties of this specific compound are still under investigation, its benzofuran core suggests potential for fluorescence, making it a candidate for live-cell imaging applications. These notes offer a structured approach for researchers to characterize and utilize this compound, from elucidating its photophysical properties to detailed protocols for cell loading, imaging, and cytotoxicity assessment. The methodologies outlined herein are based on established principles of fluorescence microscopy and cell biology, providing a robust framework for evaluating this and other novel fluorescent probes.
Introduction to this compound
This compound (CAS 314725-17-2) is a benzofuran derivative. The benzofuran scaffold is a constituent of various natural products and pharmacologically active compounds, and certain derivatives have been noted for their fluorescent properties. The presence of a hydroxyl group and a carboxylate ester on the benzene ring, coupled with the methyl-substituted furan ring, may give rise to interesting photophysical characteristics suitable for a fluorescent probe.
Fluorescent probes are indispensable tools in modern cell biology, allowing for the visualization of cellular structures and dynamic processes with high specificity and contrast.[1][2] The ideal fluorescent probe for live-cell imaging should exhibit high quantum yield, photostability, cell permeability, low cytotoxicity, and specific localization. This guide will walk through the necessary steps to evaluate whether this compound meets these criteria and how to subsequently employ it in cellular imaging experiments.
Characterization of Physicochemical and Photophysical Properties
Prior to cellular application, a thorough characterization of the probe's fundamental properties is essential.
Synthesis and Purity
While several synthetic routes for related benzofuran derivatives exist, a two-step synthesis starting from methyl 3,5-dihydroxybenzoate has been reported for a similar compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid.[3][4][5] A similar approach could potentially be adapted for the synthesis of this compound. High-performance liquid chromatography (HPLC) and mass spectrometry should be used to confirm the purity of the synthesized compound, which is critical for reproducible results.
Spectral Properties
The fluorescence excitation and emission spectra are fundamental properties of any fluorophore.[6] These can be determined using a spectrofluorometer.
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Value (Hypothetical) | Method of Determination |
| Excitation Maximum (λex) | ~380 nm | Spectrofluorometry |
| Emission Maximum (λem) | ~460 nm (blue) | Spectrofluorometry |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | UV-Vis Spectrophotometry |
| Quantum Yield (Φ) | > 0.3 | Comparative method using a known standard (e.g., quinine sulfate) |
| Photostability | Moderate to High | Time-lapse imaging under continuous illumination |
| Solvent Polarity Sensitivity | Possible solvatochromic shift | Measurement of λem in solvents of varying polarity |
Protocols for Cellular Imaging
The following protocols provide a step-by-step guide for utilizing this compound in live-cell imaging.
Cell Culture and Plating
-
Culture cells of interest (e.g., HeLa, A549, or primary cells) in appropriate complete growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
For imaging, seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. This minimizes artifacts from overcrowding or sparse cell distribution.
Probe Preparation and Loading
-
Prepare a stock solution of this compound in a cell-culture grade solvent such as dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.
-
On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically.
Live-Cell Imaging
-
After incubation, remove the loading solution and wash the cells twice with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish or slide on the stage of a fluorescence microscope equipped with appropriate filters for the probe's hypothetical excitation and emission wavelengths (e.g., a DAPI filter set).[1][7][8]
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[9][10]
Diagram 1: Experimental Workflow for Cellular Imaging
References
- 1. Fluorescence microscopy: Transforming cellular research | Abcam [abcam.com]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
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- 8. Fluorescence Microscopy: A Concise Guide to Current Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate in Enzyme Inhibition Studies
Introduction: The Therapeutic Potential of Benzofuran Scaffolds in Enzyme Inhibition
The benzofuran nucleus is a privileged heterocyclic scaffold that is a fundamental component of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] A significant portion of the therapeutic efficacy of benzofuran derivatives stems from their ability to act as potent inhibitors of various enzymes, making them a focal point in drug discovery and development.[1][5] Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, a specific derivative of this class, holds considerable promise as a modulator of enzyme activity due to its distinct structural features, including a hydroxyl group and a carboxylate ester, which can engage in key molecular interactions within an enzyme's active or allosteric sites.[6]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition studies. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. We will delve into the determination of the half-maximal inhibitory concentration (IC50), elucidation of the mechanism of inhibition (MOA), and the critical data analysis required to characterize the inhibitory potential of this compound.[7][8] For the purpose of these protocols, we will use a hypothetical serine/threonine protein kinase as the target enzyme, a class of enzymes frequently implicated in proliferative diseases.
PART 1: Foundational Concepts in Enzyme Inhibition
Before embarking on experimental work, it is crucial to grasp the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[9] The study of enzyme inhibitors is paramount in drug discovery, as many drugs function by inhibiting specific enzymes.[10]
There are two broad classes of inhibitors:
-
Reversible Inhibitors: These bind to the enzyme through non-covalent interactions and can be removed by dilution.[11] Their effects can be competitive, non-competitive, uncompetitive, or mixed.
-
Irreversible Inhibitors: These typically form a covalent bond with the enzyme, leading to permanent inactivation.
Understanding the type of inhibition is critical for drug development as it dictates the nature of the drug-target interaction and can influence dosing regimens and potential for off-target effects.[12]
PART 2: Experimental Protocols
Section 2.1: Preparation of Reagents and Compound
Scientific integrity begins with meticulous preparation. The accuracy and reproducibility of your results are directly dependent on the quality and precise concentration of your reagents.
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme. For many kinases, a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 is a good starting point. The buffer should be filtered through a 0.22 µm filter and stored at 4°C.
-
Enzyme Solution: Prepare a stock solution of the purified target protein kinase in the assay buffer. The final concentration used in the assay should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. This is typically determined through an enzyme titration experiment.
-
Substrate Solution: Prepare a stock solution of the peptide substrate and ATP in the assay buffer. The concentration of the peptide substrate is often kept at or near its Michaelis-Menten constant (Km), while the ATP concentration can be varied for mechanism of action studies.[13]
-
Detection Reagent: The choice of detection reagent will depend on the assay format. For kinase assays, common methods include radiometric assays (³²P-ATP or ³³P-ATP) or non-radioactive methods such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ADP produced (e.g., Kinase-Glo®).
Compound Preparation:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for the dose-response curve. A common approach is to use a 3-fold or 10-fold dilution series. It is critical to maintain a consistent final DMSO concentration across all wells in the assay plate (typically ≤1%) to avoid solvent-induced artifacts.
Section 2.2: Protocol for IC50 Determination
The IC50 is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[14] It is a critical parameter for comparing the potency of different inhibitors.[15]
Experimental Workflow:
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Step-by-Step Protocol:
-
Assay Plate Preparation: Add 2 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 96-well or 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[16]
Exemplary Data:
| [Inhibitor] (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.0 | 0.0 |
From this exemplary data, the calculated IC50 value would be approximately 1.1 µM.
Section 2.3: Protocol for Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is a critical step in drug development.[12] MOA studies can differentiate between competitive, non-competitive, and uncompetitive inhibition.[7] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[11]
Experimental Design:
The core of this protocol involves generating a matrix of experimental conditions with varying concentrations of both the inhibitor and the substrate (in this case, ATP, assuming the peptide substrate is held constant at a saturating concentration).
Caption: Matrix of experimental conditions for MOA studies.
Step-by-Step Protocol:
-
Experimental Setup: Prepare a series of inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of ATP concentrations that bracket the Km value (e.g., 0.25x Km to 4x Km).
-
Assay Performance: For each inhibitor concentration, perform the kinase assay across the full range of ATP concentrations, measuring the initial reaction velocity (rate of product formation). It is crucial to ensure these measurements are taken during the linear phase of the reaction.
-
Data Collection: Record the initial velocity for each combination of inhibitor and substrate concentration.
Data Analysis and Interpretation:
The data is analyzed by creating double-reciprocal plots (Lineweaver-Burk plots), where 1/velocity is plotted against 1/[Substrate]. The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition.
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[12]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.[12]
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with increasing inhibitor concentration.[12]
Caption: Interpreting Lineweaver-Burk plots for different inhibition mechanisms.
Exemplary Kinetic Data Summary:
| Inhibition Type | Apparent Km | Apparent Vmax |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
| Mixed | Increases | Decreases |
PART 3: Troubleshooting and Best Practices
-
High Background Signal: This can be due to contaminated reagents or non-enzymatic degradation of the substrate. Ensure all reagents are freshly prepared and of high purity.
-
Poor Z'-factor: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an assay. A low Z' (<0.5) indicates high variability. This can be improved by optimizing reagent concentrations, incubation times, and ensuring consistent liquid handling.
-
Inhibitor Solubility: If the inhibitor precipitates in the assay buffer, it can lead to inaccurate results. Ensure the final DMSO concentration is low and consider using a detergent in the assay buffer to improve solubility.
-
Time-Dependent Inhibition: If the IC50 value changes with the pre-incubation time of the inhibitor and enzyme, it may indicate time-dependent inhibition, which requires further investigation.[12]
Conclusion
This compound represents a promising starting point for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a robust framework for the initial characterization of its inhibitory activity. By meticulously determining the IC50 and elucidating the mechanism of action, researchers can gain valuable insights into the therapeutic potential of this compound and pave the way for further lead optimization and drug development. The successful application of these methodologies will undoubtedly accelerate the translation of promising compounds from the bench to the clinic.
References
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- BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery.
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Step-by-step guide for recrystallization of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
An Application Note and Detailed Protocol for the Purification of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate via Recrystallization
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is grounded in the fundamental principles of crystallization, emphasizing not just the procedural steps but the underlying chemical causality. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity crystalline material, a critical prerequisite for subsequent synthetic transformations and biological screening. We detail solvent selection strategies, a robust recrystallization workflow, troubleshooting common issues, and methods for verifying final product purity.
Introduction and Scientific Background
This compound (C₁₁H₁₀O₄, M.W. 206.19 g/mol ) is a substituted benzofuran derivative. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The purity of such building blocks is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring, and produce erroneous results in biological assays.
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The method leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the desired molecule, while impurities remain dissolved in the surrounding solution (the mother liquor).[3][2] The polar phenolic hydroxyl and methyl ester groups of the target molecule suggest that polar organic solvents will be most effective for this purification.
The Principle of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the selection of an appropriate solvent. The process is self-validating: the formation of well-defined crystals from a slowly cooled solution is a strong indicator of increasing purity. The key is that the solubility of the desired compound should be high in the hot solvent and low in the cold solvent.[4] This temperature-dependent solubility gradient is the driving force for crystallization.
Diagram of the Recrystallization Workflow
Caption: Figure 1: A schematic overview of the key stages in the recrystallization process.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (optional, to minimize solvent evaporation)
-
Powder funnel
-
Filter paper (fluted for gravity filtration, flat for vacuum filtration)
-
Büchner funnel and filtering flask
-
Vacuum source (e.g., water aspirator)
-
Ice bath
-
Spatula and glass stirring rod
-
Drying oven or vacuum desiccator
-
Candidate recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, water)
Protocol Part 1: Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization.[5] The ideal solvent will exhibit poor solubility at room temperature but high solubility at its boiling point. For benzofuran derivatives, polar solvents like ethanol or solvent mixtures like methanol-acetone or aqueous methanol are often effective.[6][7]
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, agitating after each addition. A good solvent should not readily dissolve the compound at this stage.
-
If the compound is largely insoluble, gently heat the mixture to the solvent's boiling point. The compound should fully dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
-
Repeat this test with several candidate solvents to identify the optimal one.
Table 1: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Considerations |
| Ethanol | 78 | 24.5 | A good starting point. Often used for recrystallizing substituted benzofurans and other moderately polar aromatic compounds.[7] |
| Methanol | 65 | 32.7 | More polar than ethanol. May show high solubility even at room temperature. An aqueous methanol mixture could be effective.[6] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. May be used in a solvent system with a non-polar solvent like hexane for purification of related structures.[8] |
| Water | 100 | 80.1 | The compound is unlikely to be soluble in water alone but can be used as an "anti-solvent" in a mixture with a miscible organic solvent like ethanol or methanol. |
| Ethanol/Water | 78-100 | Variable | A powerful solvent pair. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), then a few drops of ethanol are added to redissolve. Slow cooling should yield crystals. |
Protocol Part 2: Step-by-Step Recrystallization Procedure
This protocol assumes ethanol has been selected as a suitable solvent.
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and prevents contamination.[3]
-
Add a magnetic stir bar. Place the flask on a hot plate and add a small portion of ethanol, just enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring. Add more hot ethanol in small increments until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.[3]
-
-
Decolorization (Optional):
-
If the solution is highly colored due to polar impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.[4]
-
-
Hot Gravity Filtration (if necessary):
-
This step is only required if insoluble impurities (including activated carbon, if used) are present.
-
To prevent premature crystallization in the funnel, use a pre-heated funnel and filtering flask. Keep the filtrate collection flask on the hotplate so that the solvent refluxes and its vapors keep the funnel warm.[9]
-
Pour the hot solution through a fluted filter paper into the pre-heated flask. Wash the original flask and the filter paper with a small amount of fresh, hot solvent to recover all the product.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Inducing Crystallization (if necessary):
-
If crystals do not form spontaneously, crystallization can often be induced by scratching the inner wall of the flask at the solution's surface with a glass rod.[4]
-
Alternatively, adding a "seed crystal" from a previous successful crystallization can initiate the process.
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent (ethanol) and apply vacuum to ensure the paper is sealed against the funnel.
-
Turn off the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Reapply the vacuum to draw the mother liquor through the funnel.
-
To remove any residual mother liquor adhering to the crystals, wash them with a small amount of ice-cold ethanol.[9] Break the vacuum, add the cold solvent, gently stir the crystals into a slurry, and then reapply the vacuum. Repeat if necessary.
-
-
Drying:
-
Continue to draw air through the crystals in the Büchner funnel for several minutes to partially dry them.
-
Transfer the crystalline product from the funnel to a pre-weighed watch glass. Spread the crystals to maximize surface area.
-
Dry the crystals to a constant weight. This can be done by air drying (if the solvent is volatile) or, more effectively, in a vacuum desiccator or a vacuum oven at a temperature well below the compound's melting point.[4]
-
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated and cooled too quickly.[9] | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask or adding a seed crystal.[3] If that fails, reduce the solution volume by boiling off some solvent and allow it to cool again. |
| Low Recovery/Yield | Too much solvent was used; crystals are significantly soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly chilled in an ice bath. When performing hot filtration, ensure the apparatus is properly pre-heated. |
| Impure Product | Cooling was too rapid, trapping impurities; the chosen solvent was inappropriate and did not leave impurities in the mother liquor. | Ensure slow, undisturbed cooling. Re-evaluate the solvent choice by performing small-scale screening tests. A second recrystallization may be necessary. |
Verification of Purity
After drying, the purity of the recrystallized this compound should be assessed. Standard methods include:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should appear as a single, distinct spot.
-
Spectroscopic Analysis (NMR, HPLC): For rigorous confirmation of identity and purity, techniques like ¹H NMR, ¹³C NMR, or HPLC can be employed.[10]
References
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- Benchchem. (n.d.). Methyl 4-hydroxy-1-benzofuran-6-carboxylate | CAS 1279218-51-7.
- Ma, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1335.
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- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Sigma-Aldrich. (n.d.). Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate AldrichCPR.
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Application Note: Advanced Spectroscopic Strategies for Benzofuran Structure Elucidation
<
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. Its derivatives are of significant interest due to their wide range of biological activities.[1] The precise structural characterization of novel benzofuran analogues is a critical step in medicinal chemistry and natural product research, directly impacting the understanding of structure-activity relationships (SAR).[2] The complementary nature of Mass Spectrometry (MS) for determining molecular weight and elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the precise atomic connectivity, provides a powerful toolkit for unambiguous structure determination.[3][4]
Mass Spectrometry of Benzofurans: From Molecular Ion to Fragmentation Pathways
Mass spectrometry is an essential first step, providing the molecular weight of the analyte with high accuracy.[3] The choice of ionization technique is critical and depends on the analyte's properties such as polarity and thermal stability.[5][6]
-
Electron Ionization (EI): A hard ionization technique suitable for volatile and thermally stable benzofuran derivatives.[6][7][8] EI often induces extensive fragmentation, which can provide valuable structural information but may sometimes lead to the absence of a clear molecular ion peak.[6][8][9]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, less volatile, and thermally labile benzofuran derivatives.[6][7] ESI typically produces a prominent protonated molecule [M+H]⁺ or other adducts, clearly indicating the molecular weight.[8][9]
Interpreting Fragmentation Patterns
The fragmentation of the benzofuran core and its substituents provides a fingerprint for the molecule's structure. Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments is used to systematically break down the molecule.[10] Common fragmentation pathways for protonated benzofuran neolignans, for example, involve losses of small molecules like methanol (MeOH) and carbon monoxide (CO).[10][11] The formation of a 2-substituted benzofuran fragment ion is a known pathway in the EI mass spectra of certain derivatives.[12]
Table 1: Common Mass Spectrometry Fragmentation Patterns for Substituted Benzofurans
| Precursor Ion | Neutral Loss | Fragment Description | Significance |
| [M+H]⁺ | MeOH | Loss of a methoxy group | Indicates presence of a methoxy substituent[10][11] |
| [M+H-MeOH]⁺ | CO | Subsequent loss of carbon monoxide | Characteristic of the benzofuran ring system[10][11] |
| [M+H]⁺ | H₂O | Loss of a hydroxyl group | Indicates presence of a hydroxyl substituent[10] |
| M⁺˙ | R• | Cleavage of an alkyl substituent | Provides information on side-chain structure |
| M⁺˙ | C₂H₂O | Loss of ketene from an acetoxy group | Diagnostic for acetoxy substituents[10] |
NMR Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the cornerstone for determining the precise 3D structure of a molecule in solution.[13] A combination of 1D and 2D NMR experiments is typically required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.[14][15]
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. Chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm) and the furan ring protons (δ 6.5-7.8 ppm for H-2 and H-3) are characteristic.[1][16] Coupling constants (J-values) reveal the spatial relationship between neighboring protons.
-
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The chemical shifts of the benzofuran ring carbons are typically found between δ 100-160 ppm.[1][17] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
Table 2: Typical NMR Chemical Shift Ranges for the Benzofuran Core (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-2 | 7.5-7.8 | 144-146 |
| C-3 | 6.6-6.9 | 102-107 |
| C-3a | - | 127-129 |
| C-4 | 7.4-7.6 | 122-125 |
| C-5 | 7.1-7.3 | 123-126 |
| C-6 | 7.2-7.4 | 120-123 |
| C-7 | 7.4-7.6 | 111-113 |
| C-7a | - | 154-156 |
| Note: These are approximate ranges and can be significantly influenced by substituents. |
Two-Dimensional (2D) NMR: Connecting the Dots
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.[18][19][20]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.[21][22]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[21][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is vital for connecting different spin systems and identifying quaternary carbons.[21][22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry (ESI-MS)
-
Dissolution: Accurately weigh ~1 mg of the benzofuran sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[23]
-
Dilution: Take 100 µL of this stock solution and dilute it further with 900 µL of the same solvent to achieve a final concentration of approximately 100 µg/mL.[23] For high-sensitivity instruments, a concentration of 10 µg/mL may be sufficient.[23]
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.[23] This prevents blockages in the instrument's fluidics.[23]
-
Blank Samples: Prepare blank samples containing only the solvent to be run before and after the sample set to check for carryover and contamination.[23]
-
Salt Removal: Ensure samples are free of high concentrations of inorganic salts, as these are not compatible with ESI and can suppress the analyte signal.[23]
Protocol 2: Comprehensive NMR Analysis for Structure Elucidation
-
Sample Preparation:
-
Weigh 5-25 mg of the purified benzofuran sample for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[24][25]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial.[24][25] Ensure complete dissolution, using gentle vortexing if necessary.[25]
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[24][26]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference.[27]
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and get an overview of the proton signals.
-
Acquire a 1D ¹³C{¹H} NMR spectrum. If sample concentration is low, a longer acquisition time will be necessary.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks.[21]
-
Acquire a 2D ¹H-¹³C HSQC spectrum to identify direct one-bond correlations between protons and carbons.[21]
-
Acquire a 2D ¹H-¹³C HMBC spectrum to establish long-range (2-4 bond) correlations, which are key to connecting molecular fragments and assigning quaternary carbons.[21]
-
-
Data Analysis and Structure Assembly:
-
Process and reference all spectra accurately.
-
Use the ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.
-
Analyze the COSY spectrum to build proton spin systems (e.g., aromatic ring substitution patterns, alkyl chains).
-
Use the HSQC spectrum to assign carbons that are directly bonded to protons identified from the COSY.
-
Critically, use the HMBC correlations to piece together the fragments identified from the COSY and to assign non-protonated carbons. For example, a correlation from a proton to a carbon 3 bonds away can link two different parts of the molecule.
-
Integrate all data (MS, 1D NMR, 2D NMR) to propose a final, self-consistent structure.
-
Visualizing the Workflow and Data Relationships
Overall Structure Elucidation Workflow
Caption: Relationship between key 2D NMR experiments.
Conclusion
The structural elucidation of novel benzofuran derivatives is a methodical process that relies on the powerful synergy between mass spectrometry and NMR spectroscopy. While MS provides the foundational data of molecular formula and key fragments, a full suite of 1D and 2D NMR experiments is indispensable for assembling the complete molecular architecture with confidence. The protocols and workflows outlined in this application note provide a robust framework for researchers to efficiently and accurately characterize these important heterocyclic compounds.
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
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Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Retrieved from [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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Wang, R., & Li, L. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-1215. Retrieved from [Link]
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Guella, G., & Zomer, G. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. Retrieved from [Link]
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- 12. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. 2D NMR [chem.ch.huji.ac.il]
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Application Notes and Protocols: Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate as a Versatile Intermediate in Drug Synthesis
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran motif is a cornerstone in the architecture of numerous biologically active compounds, both naturally occurring and synthetic.[1][2] Its rigid, planar structure and the presence of a heteroatom provide a unique three-dimensional arrangement for interaction with biological targets. This has led to its designation as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of successful drug candidates across various therapeutic areas.[2] Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
This application note focuses on Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS No: 314725-17-2), a key heterocyclic building block. Its strategic placement of hydroxyl, methyl, and methyl carboxylate functionalities makes it a highly versatile precursor for the synthesis of more complex pharmaceutical agents. The hydroxyl group can be readily derivatized, the ester can be hydrolyzed or converted to an amide, and the benzofuran core itself can undergo further substitution, allowing for extensive structure-activity relationship (SAR) studies.
While direct synthesis of a marketed drug from this specific ester is not prominently documented in publicly available literature, its close structural analog, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid , serves as a pivotal intermediate in the synthesis of Fruquintinib .[5] Fruquintinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of metastatic colorectal cancer.[5] The synthetic strategies and chemical transformations involved in the preparation of this key Fruquintinib intermediate are highly relevant and instructive for researchers working with substituted benzofurans like this compound.
This guide will provide a detailed examination of the synthesis of a key benzofuran intermediate for kinase inhibitors, drawing parallels to the chemistry of this compound and offering practical protocols for its utilization in drug discovery programs.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of an intermediate is crucial for reaction optimization, purification, and scale-up.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | |
| Molecular Weight | 206.19 g/mol | |
| Appearance | Light yellow to light brown solid | |
| CAS Number | 314725-17-2 |
Note: Spectral data (NMR, IR, MS) should be acquired for each batch to confirm identity and purity.
Synthetic Pathways and Methodologies
The synthesis of substituted benzofurans can be achieved through various strategies. A common and effective method for constructing the 2-methylbenzofuran core involves the reaction of a substituted phenol with a propargyl derivative, followed by cyclization.
Protocol 1: Synthesis of a Key Benzofuran Intermediate for Fruquintinib
This protocol outlines a synthetic route to 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate in the synthesis of Fruquintinib.[5] This pathway highlights the types of reactions that this compound can undergo.
Reaction Scheme:
Caption: Synthetic pathway to a key Fruquintinib intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of methyl 3,5-dihydroxybenzoate in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃), potassium iodide (KI), and a catalytic amount of copper(I) iodide (CuI).
-
Addition of Propargyl Bromide: Slowly add propargyl bromide to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to 75 °C and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the crude Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylate. Purification can be achieved by column chromatography.
-
Hydrolysis: Dissolve the isolated ester in a mixture of methanol and water containing sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at 55 °C for 6 hours.
-
Work-up and Isolation of Final Product: After completion, remove the methanol under reduced pressure. Acidify the aqueous solution to a pH of 3-4 with 1 M HCl to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups of the starting material to facilitate the Williamson ether synthesis with propargyl bromide.
-
Role of KI and CuI: Potassium iodide can participate in a Finkelstein reaction with propargyl bromide to form the more reactive propargyl iodide in situ. Copper(I) iodide is a catalyst that facilitates the subsequent intramolecular cyclization to form the benzofuran ring.
-
Solvent (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SN2 reaction of the etherification step.
-
Hydrolysis Conditions (NaOH, H₂O/MeOH): A mixture of water and methanol is used to ensure the solubility of both the ester and the sodium hydroxide. Heating accelerates the rate of the saponification reaction.
Application in Drug Synthesis: Elaboration of the Benzofuran Core
The synthesized benzofuran intermediate, rich in functional handles, is primed for further chemical modifications to build more complex drug-like molecules. The following section outlines potential synthetic transformations.
Protocol 2: Amide Coupling
The carboxylic acid functionality is a common site for derivatization to amides, which are prevalent in many drug molecules due to their ability to form hydrogen bonds with biological targets.
Reaction Scheme:
Caption: General workflow for amide bond formation.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the benzofuran carboxylic acid in an appropriate solvent such as DMF.
-
Addition of Reagents: Add the desired amine, a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Protocol 3: Ether Synthesis (O-Alkylation)
The phenolic hydroxyl group is another key site for modification, allowing for the introduction of various side chains through etherification. This is a crucial step in the synthesis of Fruquintinib, where the hydroxyl group is linked to a quinazoline moiety.[5]
Reaction Scheme:
Caption: General workflow for O-alkylation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the hydroxy-benzofuran derivative in DMF, add a suitable base such as potassium carbonate or cesium carbonate.
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide or a chloro-substituted heterocycle).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 70-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, add water, and extract the product. The crude product is then purified by standard methods.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound and its structural analogs are valuable intermediates in the synthesis of complex, biologically active molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile scaffold for the construction of compound libraries for drug discovery. The synthesis of a key intermediate for the anticancer drug Fruquintinib highlights the practical application of this class of compounds in medicinal chemistry. The protocols and insights provided in this application note are intended to serve as a guide for researchers in the design and execution of synthetic routes towards novel therapeutic agents based on the benzofuran core.
References
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26746-26768. Available at: [Link]
-
Patil, S. A., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-enviromental and Engineering Promotion for Life Science, 12(5), 280-287. Available at: [Link]
-
Guzmán, A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5409. Available at: [Link]
-
Mohamed, M. S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons, 8159. Available at: [Link]
-
Chem-Impex International. METHYL-4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE. Available at: [Link]
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- 5. tdcommons.org [tdcommons.org]
High-Throughput Screening Assays for Novel Benzofuran-Based Therapeutics: Application Notes and Protocols
Abstract
The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities. Its derivatives have demonstrated potent anticancer, antiviral, anti-inflammatory, and neuroprotective properties, making them highly attractive candidates for drug discovery programs. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate large chemical libraries for novel benzofuran-based bioactive molecules. This technical guide offers an in-depth exploration of HTS assays tailored for the identification and characterization of benzofuran derivatives. We provide field-proven insights into experimental design, detailed step-by-step protocols for key assays, and guidance on data interpretation, aimed at researchers, scientists, and drug development professionals.
Introduction: The Benzofuran Scaffold in Drug Discovery
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the development of new therapeutic agents.[1] The structural rigidity and electronic properties of the benzofuran nucleus, combined with the vast chemical space accessible through substitution, allow for the fine-tuning of interactions with a multitude of biological targets.[2] HTS campaigns have successfully identified benzofuran derivatives that modulate key signaling pathways implicated in various diseases. These include inhibitors of tubulin polymerization for oncology,[3] activators of the STING (Stimulator of Interferon Genes) pathway for antiviral and immuno-oncology applications, and modulators of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway for inflammatory diseases.[4][5]
The successful prosecution of an HTS campaign for benzofuran scaffolds hinges on the selection and meticulous optimization of appropriate assays. The choice between biochemical and cell-based formats depends on the target and the desired information. Biochemical assays offer a direct measure of a compound's effect on a purified target, such as an enzyme or receptor, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity.
This guide will detail robust protocols for several HTS-compatible assays that have proven effective in the discovery of bioactive benzofuran compounds.
Assay Development and Validation: Ensuring Robustness
Before embarking on a full-scale HTS campaign, it is critical to develop and validate a robust assay. A key statistical parameter for assessing the quality of an HTS assay is the Z'-factor . This metric quantifies the separation between the distributions of the positive and negative controls and is a measure of the assay's ability to reliably identify "hits".
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
An ideal Z'-factor is between 0.5 and 1.0, indicating an excellent assay with a large separation between controls and low data variability. A Z'-factor between 0 and 0.5 is considered marginal, and a value below 0 is unacceptable for screening.
HTS Assays for Anticancer Benzofuran Derivatives
A significant number of benzofuran derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3] Below are representative data and a detailed protocol for an in vitro tubulin polymerization assay.
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
The following table summarizes the in vitro activity of various benzofuran derivatives against a range of human cancer cell lines and their inhibitory effect on tubulin polymerization.
| Compound Class | Representative Compound | Target/Assay | Cell Line/System | IC₅₀ (µM) | Reference |
| Halogenated Benzofuran | Compound with Bromine at 3-position | Cytotoxicity (MTT) | HL-60 (Leukemia) | 0.1 | [1] |
| Halogenated Benzofuran | Fluorinated at position 4 of 2-benzofuranyl | Tubulin Polymerization Inhibition | Purified Tubulin | 0.43 | [1] |
| 3-Amidobenzofuran | Compound 28g | Cytotoxicity (MTT) | MDA-MB-231 (Breast) | 3.01 | [6] |
| 3-Amidobenzofuran | Compound 28g | Cytotoxicity (MTT) | HCT-116 (Colon) | 5.20 | [6] |
| 2-Benzoylbenzofuran | BNC105 (Compound 8a) | Tubulin Polymerization Inhibition | Purified Tubulin | 0.8 | [1] |
| Oxindole-Benzofuran Hybrid | Compound 22f | Cytotoxicity (MTT) | MCF-7 (Breast) | 2.27 | [6] |
Mechanism Snapshot: Tubulin Polymerization Inhibition
Many potent anticancer benzofurans function by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. Microtubules are critical for the formation of the mitotic spindle during cell division. Their disruption leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).
Caption: Benzofuran-mediated inhibition of tubulin polymerization.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the polymerization of purified tubulin into microtubules using a fluorescent reporter that specifically binds to the microtubule polymer, resulting in a significant increase in fluorescence.[7]
Materials:
-
Tubulin (purified, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI, as it can report on polymerization)[8]
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Black, clear-bottom 96-well assay plates
-
Fluorescence plate reader with 37°C temperature control and bottom-read capability
Procedure:
-
Plate Preparation: Pre-warm the 96-well plate to 37°C in the plate reader.
-
Compound Plating: Prepare serial dilutions of benzofuran test compounds in General Tubulin Buffer. Add 5 µL of the 10x concentrated test compounds, controls (Nocodazole, Paclitaxel, vehicle), to the appropriate wells of the pre-warmed plate.[7]
-
Tubulin Reaction Mix Preparation: On ice, prepare the tubulin reaction mix. For a final volume of 50 µL per well, combine the reagents to achieve a final concentration of 2 mg/mL tubulin, 1 mM GTP, 15% glycerol, and the fluorescent reporter in General Tubulin Buffer.[7][8] Keep this mix on ice at all times.
-
Initiation of Polymerization: To start the reaction, carefully and quickly add 45 µL of the ice-cold tubulin reaction mix to each well containing the compounds.
-
Data Acquisition: Immediately place the plate in the pre-warmed fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em for DAPI at ~360/450 nm) every minute for 60-90 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Determine the rate of polymerization (the slope of the linear growth phase) and the maximum polymer mass (the fluorescence at the steady-state plateau).
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
HTS Assays for Antiviral and Immuno-Modulatory Benzofuran Derivatives
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of many viral infections and cellular stress.[9] Activation of STING leads to the production of type I interferons (IFN-I), which orchestrate an antiviral state. Benzofuran derivatives have been identified as potent STING agonists.[5]
Mechanism Snapshot: STING Pathway Activation
Upon binding of its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. There, it recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-β and other IFN-stimulated genes. Benzofuran STING agonists mimic the action of cGAMP.
Caption: Inhibition of the NF-κB pathway by a benzofuran derivative.
Detailed Protocol: NF-κB Luciferase Reporter Assay
This protocol is similar to the STING reporter assay but uses a cell line with a luciferase reporter driven by NF-κB response elements.
Materials:
-
THP-1 or HEK293 cells stably expressing an NF-κB-luciferase reporter construct. [5]* Complete culture medium.
-
Stimulant (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS). [5]* Benzofuran compound library.
-
Known NF-κB inhibitor (e.g., IKK-16) as a positive control for inhibition. [5]* White, opaque 96-well or 384-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque plate and incubate overnight.
-
Compound Pre-incubation: Add test compounds and controls to the cells and incubate for 1-2 hours. This allows the compounds to enter the cells before stimulation.
-
Stimulation: Add the stimulant (TNF-α or LPS) to all wells except for the unstimulated negative control wells.
-
Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂ to induce NF-κB activation and luciferase expression. [5]5. Lysis and Luminescence Reading: Follow Step 4 from the IFN-β Promoter Luciferase Reporter Assay protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated (vehicle) control.
-
Determine the IC₅₀ values for active compounds from dose-response curves.
-
Conclusion
The benzofuran scaffold remains a highly fruitful starting point for the discovery of novel therapeutics. The successful identification of potent and selective modulators of complex biological pathways requires the implementation of well-designed, robust, and validated high-throughput screening assays. The protocols and data presented in this guide provide a solid framework for researchers to establish and execute HTS campaigns targeting benzofuran-based libraries. By carefully selecting the appropriate assay format and rigorously validating its performance, drug discovery professionals can significantly increase the probability of identifying promising lead candidates for a wide range of human diseases.
References
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Mishari, A. A., Alanazi, M. M., & Al-Agamy, M. H. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 539. [Link]
- Burgett, A. W., Lairson, L. L., & Skotheim, J. M. (2011). A high-throughput screening assay for tubulin polymerization inhibitors. Journal of biomolecular screening, 16(3), 329–338.
-
Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit (Cat. # BK011P). [Link]
-
Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., Ji, J. L., & Liu, S. Q. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in molecular biology (Clifton, N.J.), 1278, 339–350. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). Benzofuran: a key building block for the synthesis of bioactive compounds. RSC advances, 6(111), 109132-109158.
-
Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
-
Rao, J., Zhao, P., Zhang, J., Li, X., Liu, Y., Li, L., ... & Liu, Y. (2020). Synthesis and biological evaluation of benzofuran-based 3, 4, 5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 102, 104076. [Link]
-
Sum, C. S., Nickischer, D., Lei, M., Weston, A., Zhang, L., & Schweizer, L. (2014). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds. Current chemical genomics & translational medicine, 8(Suppl 1), 16–26. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
O'Reilly, D. A., & Williamson, M. P. (2013). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of biomolecular screening, 18(10), 1175–1187. [Link]
-
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. [Link]
- BMG LABTECH. (n.d.).
- Molecular Devices. (n.d.).
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Du, X., & Richter, M. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in molecular biology (Clifton, N.J.), 1278, 339–350. [Link]
-
Zhang, X., Liu, Y., Zhang, Y., Li, H., Wang, J., & Zhu, H. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 9(5), 578. [Link]
-
Kamal, A., Reddy, N. V. S., Nayak, V. L., Reddy, V. S., Prasad, B., Nimbarte, V. D., ... & Reddy, C. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11466-11494. [Link]
-
BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). [Link]
-
Sum, C. S., Nickischer, D., Lei, M., Weston, A., Zhang, L., & Schweizer, L. (2014). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds. Current chemical genomics & translational medicine, 8, 16-26. [Link]
-
Sum, C. S., Nickischer, D., Lei, M., Weston, A., Zhang, L., & Schweizer, L. (2014). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds. Current chemical genomics & translational medicine, 8, 16. [Link]
-
ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are expressed as the mean ± SD from at least three independent experiments. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable benzofuran intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol grounded in established literature.
Section 1: Overview of Synthetic Strategies
The synthesis of substituted benzofurans is a well-explored area of organic chemistry, with several reliable methods available. For this compound, two primary strategies stand out based on their efficiency and adaptability.
-
Strategy A: Sonogashira Coupling and Cyclization. This is a powerful and versatile method for forming the benzofuran core.[1] It typically begins with an ortho-halophenol which undergoes a palladium/copper-catalyzed Sonogashira cross-coupling with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[2][3] This approach offers modularity, allowing for diverse substitutions on the final product.
-
Strategy B: Propargylation and Thermal Cyclization. This strategy involves the O-alkylation of a dihydroxylated benzene derivative with a propargyl halide. The resulting phenyl propargyl ether undergoes a thermal Claisen rearrangement and subsequent intramolecular cyclization to yield the 2-methylbenzofuran core.[4] This method is often efficient for specific substitution patterns and can be performed in a one-pot fashion.
The choice between these strategies depends on the availability and cost of starting materials, desired scale, and the specific substitution pattern of the target molecule. For the title compound, Strategy B offers a direct and efficient route from a commercially available starting material.
Caption: Comparison of two primary synthetic routes to the target benzofuran.
Section 2: Optimized Experimental Protocol (Strategy B)
This protocol is adapted from the successful synthesis of the isomeric 6-hydroxy-2-methylbenzofuran-4-carboxylic acid and is optimized for the synthesis of the 6-carboxylate target.[4] It employs a one-pot reaction that combines propargylation and cyclization, followed by a simple workup and purification.
Reaction Scheme: Methyl 3,5-dihydroxybenzoate + Propargyl Bromide → this compound
Materials and Reagents:
-
Methyl 3,5-dihydroxybenzoate
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
Potassium Iodide (KI)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous K₂CO₃ (2.0 eq), KI (1.7 eq), and CuI (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add dry DMF (approx. 0.6 M solution relative to the benzoate). Stir the suspension for 10 minutes at room temperature. Add propargyl bromide (0.8 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 75 °C and stir vigorously for 24 hours under the inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous phase with ethyl acetate (3 x volumes of DMF used).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Optimized Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Sufficiently strong to deprotonate the phenol without causing significant side reactions. Being anhydrous is critical. |
| Catalyst | CuI (0.03 eq), KI (1.7 eq) | CuI facilitates the cyclization step, while KI can improve the reactivity of the halide.[4] |
| Solvent | Dry DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. |
| Temperature | 75 °C | Balances the rate of the desired Claisen rearrangement and cyclization against potential decomposition.[4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions, particularly involving the copper catalyst and phenolic intermediates. |
Section 3: Troubleshooting Guide (Q&A Format)
Even with an optimized protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.
Caption: A decision-making workflow for troubleshooting low product yield.
Q1: My reaction is sluggish, and I have a low conversion of the starting methyl 3,5-dihydroxybenzoate. What's going wrong?
-
Possible Cause 1: Inactive Reagents. Propargyl bromide can degrade over time. The potassium carbonate base must be completely anhydrous; any moisture will quench the phenoxide intermediate.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of propargyl bromide or purify older stock. Dry the K₂CO₃ in an oven ( > 120 °C) for several hours before use and allow it to cool in a desiccator.
-
Improve Base Efficiency: Use finely ground K₂CO₃ to maximize its surface area and reactivity.
-
Consider an Alternative Base: Cesium carbonate (Cs₂CO₃) is more soluble and basic in DMF and can sometimes accelerate Sₙ2 reactions involving phenols, an effect known as the "cesium effect".
-
Q2: The reaction works, but the yield is poor due to the formation of multiple side products. How can I improve selectivity?
-
Possible Cause 1: Dialkylation. Both hydroxyl groups on the starting material can react with propargyl bromide, leading to an undesired diether byproduct.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the propargyl bromide. Using a slight sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) can minimize the formation of the dialkylated product, at the expense of some unreacted starting material, which can be separated chromatographically.
-
Slow Addition: Add the propargyl bromide dropwise at room temperature before heating the reaction. This can favor mono-alkylation by keeping the instantaneous concentration of the electrophile low.
-
-
Possible Cause 2: Unwanted Rearrangement or Isomerization. While the desired pathway involves a Claisen rearrangement, other thermal processes could lead to different, undesired isomers.
-
Troubleshooting Steps:
-
Optimize Temperature: A reaction temperature of 75 °C is a good starting point.[4] If side products persist, try lowering the temperature to 65-70 °C and increasing the reaction time. Conversely, if the cyclization is inefficient, a modest increase to 80-85 °C may be beneficial. A systematic temperature screen is recommended.
-
Q3: I am having trouble purifying the final product. It seems unstable on the silica gel column.
-
Possible Cause: Acidity of Silica Gel. Phenolic compounds can sometimes streak or decompose on standard silica gel due to its acidic nature.
-
Troubleshooting Steps:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 5% EtOAc in hexanes) and add 1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface and often leads to much cleaner chromatography for sensitive compounds.
-
Alternative Purification: Consider recrystallization as an alternative to chromatography if a suitable solvent system can be found (e.g., EtOAc/hexanes, Toluene).
-
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is CuI used in the thermal cyclization protocol? While the reaction can proceed thermally, the addition of a catalytic amount of a transition metal like CuI can facilitate the intramolecular hydroalkoxylation/cyclization step. Copper(I) is known to activate alkyne moieties towards nucleophilic attack, potentially lowering the activation energy for the ring-forming step and improving the overall yield.[4]
FAQ 2: Can I use a Sonogashira-based approach (Strategy A) instead? What would be the starting materials? Yes, a Sonogashira approach is an excellent alternative. The key starting materials would be Methyl 3-hydroxy-5-iodobenzoate and propyne . The reaction would be a one-pot, two-stage process involving the Pd/Cu-catalyzed coupling of these two fragments, followed by an in-situ cyclization.[5] This route can be very effective but may require more rigorous exclusion of oxygen to prevent Glaser homocoupling of the alkyne.
FAQ 3: What are the key safety considerations for this synthesis?
-
Propargyl Bromide: It is a lachrymator (causes tearing) and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
DMF: DMF is a reproductive toxin and is readily absorbed through the skin. Use with caution and ensure proper PPE.
-
Inert Atmosphere: While primarily for reaction efficiency, working under an inert gas also prevents the formation of potentially unstable peroxidic species.
FAQ 4: How can I confirm the structure of my final product? A combination of analytical techniques is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR: This will provide the primary structural information, showing the characteristic shifts for the aromatic protons, the methyl group on the furan ring, the ester methyl group, and the phenolic hydroxyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[6]
-
Infrared (IR) Spectroscopy: This will show characteristic stretches for the -OH group (broad peak ~3300 cm⁻¹), the ester carbonyl (C=O, ~1700 cm⁻¹), and C-O bonds.
References
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
American Chemical Society. (2023). Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. Retrieved from [Link]
-
Chempensoftware. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from [Link]
-
ACS Publications. (n.d.). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Retrieved from [Link]
-
OAK Open Access Archive. (2020). Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Amazon S3. (n.d.). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low Carbon Footprints Table of Contents. Retrieved from [Link]
-
MDPI. (n.d.). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Retrieved from [Link]
-
Figshare. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl 4-hydroxy-2-Methyl-1-benzofuran-6-carboxylate. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]
-
Chemical Synthesis. (n.d.). 6-Benzofurancarboxylic acid, 4-hydroxy-2-methyl-, methyl ester. Retrieved from [Link]
-
Thieme. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (1). Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Aqueous Solubility of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide a structured, scientifically-grounded troubleshooting framework, moving from fundamental principles to practical, step-by-step protocols to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Compound: A Physicochemical Profile
A thorough understanding of the molecule's structure is the first step in diagnosing and solving solubility issues. The experimental strategy you choose will be dictated by these inherent properties.
Q1: What are the key structural features of this compound that influence its solubility?
This compound (MW: 206.19 g/mol , Formula: C₁₁H₁₀O₄) possesses a bicyclic benzofuran core, which is largely hydrophobic and contributes significantly to its poor water solubility.[1] However, the molecule is not entirely non-polar. It contains two key functional groups that provide opportunities for solubility enhancement:
-
A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. In an aqueous solution, it can be deprotonated to form a negatively charged phenolate ion. Ionized species are significantly more soluble in water than their neutral counterparts.[2]
-
A Methyl Ester (-COOCH₃) Group: This group is polar and can participate in hydrogen bonding, but its contribution to aqueous solubility is modest compared to the ionizable phenol.[3]
The critical factor for solubility manipulation is the pKa of the phenolic hydroxyl group. For typical phenols, the pKa is approximately 10.[4][5] This means that at a pH below ~8, the compound will be predominantly in its neutral, less soluble form. By raising the pH of the solution to be 1-2 units above the pKa, we can drive the equilibrium towards the much more soluble ionized (phenolate) form, a principle governed by the Henderson-Hasselbalch equation.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 314725-17-2 | [8] |
| Molecular Formula | C₁₁H₁₀O₄ | |
| Molecular Weight | 206.19 g/mol | |
| Appearance | Light yellow to light brown solid | [8] |
| Estimated pKa | ~10 (due to phenolic -OH) | [2][4][5] |
Section 2: Foundational Concepts in Solubility
The term "solubility" can be misleading if not properly defined. In drug discovery and development, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
Understanding this distinction is critical because the two measurements are determined differently and provide different insights into your compound's behavior.[9]
-
Kinetic Solubility is typically measured in early-stage drug discovery. It is determined by adding a small volume of a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs.[10][11] This value is often higher than the thermodynamic solubility because it can represent a metastable, supersaturated state.[12][13] Kinetic solubility is relevant for assessing if a compound will remain in solution under the conditions of a high-throughput in vitro assay.[14]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent when the dissolved and undissolved solid forms are in equilibrium.[10][14] This is typically measured using the "shake-flask" method, where an excess of the solid compound is agitated in the solvent for an extended period (24-48 hours) to ensure equilibrium is reached.[15] This value is essential for formulation development and predicting in vivo absorption.[10]
For initial experiments, you may be working with kinetic solubility from a DMSO stock. If you observe precipitation, it may be because you have exceeded either the kinetic or thermodynamic solubility limit. The strategies below are designed to increase these limits.
Caption: Workflow comparison of kinetic and thermodynamic solubility.
Section 3: A Systematic Troubleshooting Guide
When encountering solubility issues, it is best to follow a logical progression of techniques, starting with the simplest and most effective methods based on the compound's chemistry.
Caption: Troubleshooting decision tree for solubility enhancement.
Q3: My compound is crashing out of my aqueous buffer. What is the first thing I should try?
Strategy 1: pH Adjustment
Given the presence of the weakly acidic phenolic group (estimated pKa ~10), the most direct and effective first step is to increase the pH of your aqueous solvent.[6] By raising the pH to 11 or 12, you will convert the neutral phenol to its highly soluble phenolate salt form.
-
Prepare an Alkaline Buffer: Prepare your desired buffer (e.g., phosphate, borate) and adjust its pH to your target (e.g., pH 11.0) using a concentrated base like 1 M NaOH.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Direct Dissolution: Add the solid compound directly to the high-pH buffer.
-
Facilitate Dissolution: Vortex and/or sonicate the mixture for 5-10 minutes. The solid should dissolve to form a clear solution.
-
Final pH Check: After dissolution, verify the final pH of the solution.
-
Neutralization (If Required): If your final experiment must be at a neutral pH, you can perform a final dilution of this alkaline stock into your neutral assay medium. Caution: This may cause precipitation if the final concentration exceeds the thermodynamic solubility at the neutral pH. This approach is best for assays tolerant of a slightly elevated final pH.
Q4: Adjusting the pH is not feasible for my assay. What are my options for using co-solvents?
Strategy 2: Co-solvents
If pH modification is incompatible with your experimental system (e.g., cell-based assays), the next strategy is to use a water-miscible organic co-solvent.[16] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[16][17]
The most common approach is to first dissolve the compound in 100% co-solvent (like DMSO) and then dilute this stock into the aqueous buffer.[18] A critical consideration is the final concentration of the co-solvent, which should be kept as low as possible (typically <1%, and often <0.1% for cell assays) to avoid artifacts.[19]
Table 2: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Final Conc. | Key Considerations |
| DMSO | 0.1% - 0.5% | Gold standard for stock solutions. Can be toxic to cells at >0.5%.[18] |
| Ethanol | 0.1% - 1.0% | Less toxic than DMSO but can still affect cell signaling.[20] |
| PEG 400 | 1% - 5% | Generally low toxicity. Can increase viscosity. |
| Propylene Glycol | 1% - 10% | Low toxicity, often used in formulations. |
Important: Always include a vehicle control in your experiments (i.e., buffer with the same final concentration of co-solvent but without the compound) to account for any effects of the co-solvent itself.
Q5: I need a completely aqueous solution with minimal organic solvent. Can complexation agents help?
Strategy 3: Complexation with Cyclodextrins
For applications requiring a truly aqueous solution, cyclodextrins are an excellent choice.[21] These are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, while their internal cavity is hydrophobic.[22][23] They can encapsulate the hydrophobic benzofuran portion of your compound, forming a water-soluble "inclusion complex."[24][25]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble derivative used for this purpose.[24]
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution). Warming the solution slightly can aid dissolution.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution.
-
Equilibrate: Agitate the mixture vigorously. This can be done by stirring or shaking at room temperature or with gentle heat (e.g., 37-40°C) for several hours (4-24 hours) to allow for complex formation.
-
Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains your compound complexed with HP-β-CD. The concentration should be determined analytically (e.g., via HPLC-UV).
Q6: When should I consider using surfactants?
Strategy 4: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[26] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively solubilize your compound, increasing its apparent solubility in the aqueous solution.[27][28]
This method is very effective but can interfere with some biological assays. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are generally preferred due to their lower potential for protein denaturation compared to ionic surfactants.[29]
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Determination of Thermodynamic Solubility via Shake-Flask Method
This protocol determines the true equilibrium solubility of your compound in a specific buffer.
-
Preparation: Add an excess amount of solid this compound to a known volume of your test buffer (e.g., PBS, pH 7.4) in a sealed glass vial. "Excess" means enough solid should remain visible after equilibration.
-
Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Centrifuge the vial at >10,000 x g for 20 minutes to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve.[30]
SOP 2: Preparation of a 10 mM Stock Solution in DMSO
This is a standard protocol for preparing a concentrated stock for use in most in vitro screening assays.
-
Calculation: Calculate the mass of this compound needed for your desired volume and concentration (MW = 206.19 g/mol ). For 1 mL of a 10 mM solution, you need 2.06 mg.
-
Weighing: Accurately weigh the calculated mass into a clean, dry vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be used if necessary.
-
Inspection: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the maximum percentage of DMSO I can use in my cell-based assay?
-
This is cell-line dependent, but a general rule of thumb is to keep the final concentration at or below 0.5% (v/v), and ideally below 0.1%, to minimize toxicity and off-target effects. Always run a vehicle control with the same final DMSO concentration.
-
-
FAQ 2: My compound still precipitates when I dilute my DMSO stock into the buffer. What's happening?
-
This indicates that the final concentration in the aqueous buffer is exceeding the compound's kinetic solubility limit.[13] You are creating a supersaturated solution that is not stable and crashes out over time. To solve this, you either need to use a lower final concentration or employ one of the other strategies outlined above (pH adjustment, cyclodextrins) to increase the solubility limit in the final buffer.
-
-
FAQ 3: How do I know which solubilization method is best for my specific application?
-
For in vitro biochemical assays: Co-solvents (DMSO) are usually acceptable.
-
For cell-based assays: Start with a low percentage of DMSO. If that fails, cyclodextrins are an excellent, less-toxic alternative. pH adjustment is usually not an option unless the cells can tolerate the pH shift.
-
For in vivo formulations: This is more complex and often involves combinations of methods, including co-solvents (PEG 400, propylene glycol), surfactants, and complexation agents, to create a stable dosing vehicle.
-
-
FAQ 4: Can I combine different solubilization techniques?
References
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Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Welcome to the Technical Support Center for Palladium-Catalyzed Benzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of benzofuran derivatives. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving from common foundational problems to more nuanced optimization challenges.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions about reaction setup and component selection. Understanding these core principles is crucial for successful synthesis and effective troubleshooting.
Q1: My palladium-catalyzed cross-coupling reaction shows low or no yield. What are the primary factors to investigate?
A1: Low to no product yield is a common issue that often stems from a few key areas. A systematic check of your reagents and reaction conditions is the first step.[1]
-
Reagent Quality: The purity and integrity of your starting materials, including aryl halides, alkynes, or other coupling partners, are paramount. Solvents and bases must be anhydrous, as water can deactivate the catalyst and interfere with the catalytic cycle.[1][2] It is recommended to use freshly distilled solvents or those from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are the heart of the reaction. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source, such as Pd(PPh₃)₄, or a more efficient precatalyst system.[1][2]
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by nitrogen or argon bubbling, or freeze-pump-thaw cycles) and maintained under an inert atmosphere throughout the experiment.[1]
-
Ligand Selection: The choice of ligand is critical as it influences the stability, activity, and selectivity of the palladium catalyst.[1][3] For instance, in some cases, bulky, electron-rich phosphine ligands can facilitate the crucial oxidative addition step.[3]
Q2: How do I choose the right palladium catalyst and ligand for my specific benzofuran synthesis?
A2: The optimal catalyst and ligand combination is highly dependent on the specific reaction type (e.g., Sonogashira, Heck, C-H activation) and the electronic and steric properties of your substrates.
-
For Sonogashira Coupling/Cyclization: A common and effective system for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes is (PPh₃)₂PdCl₂ with a copper(I) iodide (CuI) co-catalyst.[4][5][6] The copper co-catalyst facilitates the formation of a copper acetylide, which is crucial for the catalytic cycle.[5]
-
For Heck-Type Reactions: The choice of ligand can be critical. For intramolecular oxidative cyclization of allyl aryl ethers, a catalyst system like Pd(CH₃CN)₂Cl₂ can be effective.[7]
-
For C-H Activation/Annulation: Reactions involving C-H activation often require specific directing groups on the substrate and tailored catalyst systems. For example, the synthesis of 2,3-disubstituted benzofurans from phenols and alkenylcarboxylic acids has been achieved using a palladium catalyst with a phenanthroline ligand.[8]
-
Ligand Effects: The ligand's role is to stabilize the palladium center and modulate its reactivity. Bulky and electron-rich ligands, such as biarylphosphines (e.g., SPhos, XPhos), can promote the formation of the active, low-coordinate Pd(0) species necessary for challenging oxidative additions.[3] In a Tsuji-Trost type reaction for functionalizing benzofurans, the choice between dppf and XPhos as a ligand was found to be dramatically influenced by the type of nucleophile used.[9][10][11]
Q3: What is the role of the base in palladium-catalyzed benzofuran synthesis, and how do I select the appropriate one?
A3: The base plays multiple critical roles, including neutralizing acidic byproducts and participating directly in the catalytic cycle. The choice of base can significantly impact reaction rate and yield.[12]
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[12] Organic bases such as triethylamine (NEt₃) or piperidine are also common, particularly in Sonogashira reactions where they can also serve as the solvent.[4][13]
-
Base Strength and Solubility: The strength and solubility of the base are important considerations. A base that is too strong may lead to side reactions, while one that is too weak may result in a sluggish or incomplete reaction.
-
Avoiding Water Formation: In high-temperature reactions, be cautious with bases like sodium bicarbonate (NaHCO₃), which can decompose to produce water, potentially hindering the catalyst.[2] Anhydrous bases are generally preferred.[2]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments, with explanations of the underlying chemical principles.
Q4: My Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne is failing, giving very low yields (<5%). I'm using NaHCO₃ as the base in DMF at 110°C. What's going wrong?
A4: This is a classic issue that often points to problems with the choice of base and potential catalyst deactivation.[2]
-
Potential Cause 1: Water Formation from Base. At 110°C, sodium bicarbonate (NaHCO₃) can decompose, producing water. This in-situ water generation can interfere with the palladium catalyst, leading to deactivation and drastically reduced yields.[2]
-
Solution: Switch to a thermally stable, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are widely used in such coupling reactions.[2]
-
-
Potential Cause 2: Catalyst Inefficiency or Poisoning. The chosen palladium source, such as (PPh₃)₂PdCl₂, may not be optimal for your specific substrates. Furthermore, at high temperatures, starting materials can decompose or "tar," which can poison the catalyst.[2]
Q5: I am observing the formation of the uncyclized Sonogashira coupling product (an o-hydroxy-substituted diarylacetylene) but not the desired benzofuran. How can I promote the final cyclization step?
A5: The successful formation of the alkyne intermediate indicates that the initial carbon-carbon bond formation is occurring, but the subsequent intramolecular carbon-oxygen bond formation (cyclization) is the bottleneck.
-
Potential Cause: Suboptimal Conditions for Cyclization. The reaction conditions (temperature, solvent, base) may be suitable for the Sonogashira coupling but not for the cyclization.
-
Solution 1: Increase Reaction Temperature. The cyclization step often requires a higher activation energy. Increasing the reaction temperature after the initial coupling may provide the necessary energy for the cyclization to proceed.[2]
-
Solution 2: Solvent Effects. The choice of solvent is critical. Ensure the solvent is stable at the required temperature for cyclization. In some cases, a switch to a higher-boiling solvent might be necessary.
-
Solution 3: Base-Promoted Cyclization. The base can play a crucial role in the cyclization step by deprotonating the phenolic hydroxyl group, making it a more potent nucleophile. A stronger base might be required to facilitate this step.
-
The following diagram illustrates the general workflow for troubleshooting a failing benzofuran synthesis.
Caption: Troubleshooting workflow for benzofuran synthesis.
Q6: My reaction mixture is turning black, and I'm getting a complex mixture of products. What is happening?
A6: The formation of a black precipitate is often indicative of palladium black, which is the aggregation of the Pd(0) catalyst into an inactive, bulk metallic form. This leads to the cessation of the catalytic cycle and can promote side reactions.
-
Potential Cause 1: Ligand Dissociation/Decomposition. At elevated temperatures, the phosphine ligand can dissociate from the palladium center, or it can be oxidized.[14] The resulting "naked" palladium species are unstable and tend to aggregate.
-
Solution: Consider using a more thermally stable or sterically bulky ligand that binds more strongly to the palladium. Bidentate ligands like dppf or Xantphos can sometimes offer greater stability.[14] Reducing the reaction temperature, if possible, can also help.
-
-
Potential Cause 2: Inefficient Reduction of Pd(II) to Pd(0). If a Pd(II) precatalyst is used, its reduction to the active Pd(0) state must be efficient and controlled.[14][15] Improper reduction can lead to the formation of palladium black.
-
Solution: The choice of reducing agent (which can be a solvent, a reagent, or the ligand itself) is important. A systematic study of the pre-catalyst reduction can be beneficial.[14]
-
Section 3: Experimental Protocols & Data
This section provides standardized protocols for common palladium-catalyzed benzofuran syntheses and tables for optimizing reaction conditions.
Protocol 1: Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans
This protocol is a widely adopted method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[16]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
The following diagram illustrates the catalytic cycle for this reaction.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publicatt.unicatt.it [publicatt.unicatt.it]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
Benzofuran Synthesis: A Technical Support Guide to Overcoming Common Side Products
Welcome to the technical support center for benzofuran ring formation. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are actively engaged in the synthesis of benzofuran scaffolds. Benzofurans are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, their synthesis is often plagued by the formation of undesirable side products, leading to reduced yields and complex purification challenges.
This document provides in-depth, field-proven insights into the common side products encountered during popular benzofuran syntheses and offers practical, evidence-based strategies to mitigate them. Our approach is grounded in mechanistic understanding to empower you to not only troubleshoot existing issues but also to proactively design more robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in benzofuran synthesis?
The formation of side products is highly dependent on the chosen synthetic route. However, some common classes of impurities that researchers frequently encounter include:
-
Regioisomers: In cases where the aromatic precursor has multiple potential sites for cyclization, a mixture of benzofuran regioisomers can be formed.[4] This is particularly prevalent in reactions like intramolecular Friedel-Crafts type cyclizations.[4]
-
Dimers: Vinyl-substituted benzofurans, often synthesized via Wittig reactions, are susceptible to dimerization, especially during purification at elevated temperatures or upon exposure to light.[5]
-
Rearrangement Products: Certain reaction conditions can lead to unintended molecular rearrangements, yielding isomers of the desired benzofuran. An example is the formation of 3-methylene-2,3-dihydrobenzofurans which can rearrange to the more stable benzofuran.[6]
-
Incompletely Cyclized Intermediates: The precursor to the benzofuran may persist in the final reaction mixture if the cyclization step is not driven to completion. For instance, in syntheses starting from o-alkynylphenols, these intermediates may remain.
-
Homocoupling Products: In cross-coupling reactions like the Sonogashira coupling, homocoupling of the terminal alkyne is a common side reaction that competes with the desired cross-coupling.
-
Alternative Cyclization Products: Depending on the substrate and conditions, cyclization can occur in an undesired manner, leading to products like 3H-benzofurans instead of the intended benzofurans.[7][8]
Troubleshooting Guide by Synthetic Route
This section is dedicated to addressing specific issues encountered in common benzofuran synthesis methodologies.
Route 1: Sonogashira Coupling followed by Cyclization
The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful and versatile method for constructing 2- and 2,3-substituted benzofurans.[7][9][10][11] However, this pathway is not without its challenges.
Q: My Sonogashira reaction is producing a significant amount of a 3H-benzofuran side product instead of the desired 2-(1-alkynyl)phenol intermediate. What is causing this and how can I prevent it?
A: The formation of 3H-benzofurans during the Sonogashira coupling step is a known issue, particularly when basic reaction conditions are employed.[7] The basic conditions can promote a premature cyclization of the in situ formed 2-(1-alkynyl)phenol.
Causality and Mechanism:
The Sonogashira coupling typically uses a palladium catalyst, a copper(I) co-catalyst, and a base (commonly an amine like triethylamine). The base is crucial for deprotonating the terminal alkyne, forming a copper acetylide intermediate. However, this same base can also deprotonate the phenolic hydroxyl group of the starting material or the 2-(1-alkynyl)phenol product, facilitating an intramolecular nucleophilic attack on the alkyne, leading to the 3H-benzofuran.
Troubleshooting and Prevention:
-
Solvent Choice: The choice of solvent plays a critical role. A solvent that is suitable for the Sonogashira reaction but does not promote the premature cyclization is ideal for the first step. For the subsequent cyclization, a more polar solvent can be beneficial.[7]
-
Protecting the Phenolic Hydroxyl Group: A common strategy is to protect the hydroxyl group of the o-iodophenol before the Sonogashira coupling. After the coupling reaction, the protecting group is removed to allow for the cyclization to proceed.[7]
-
Use of Additives: The use of additives like MeMgCl has been shown to mask the phenol oxygen, allowing for an efficient Sonogashira coupling without the need to isolate the 2-(1-alkynyl)phenol intermediate.[7]
-
Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times, which can help to minimize the formation of side products.[7][12]
Experimental Protocol: Microwave-Assisted One-Pot Three-Component Synthesis [7]
-
To a microwave vial, add the 2-iodophenol, terminal alkyne, and aryl iodide.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide, and a suitable base (e.g., triethylamine) in an appropriate solvent.
-
Seal the vial and irradiate in a microwave reactor at a set temperature and time to facilitate the initial Sonogashira coupling.
-
After the initial coupling, add the reagents for the cyclization step.
-
Continue microwave irradiation to complete the cyclization and formation of the 2,3-disubstituted benzofuran.
Route 2: Wittig Reaction
The Wittig reaction is a valuable tool for the synthesis of benzofurans, particularly for introducing substituents at the 2-position.[5][6][13][14][15] A common application is the synthesis of 2-vinylbenzofurans from benzofuran-2-carbaldehyde.[5]
Q: I am synthesizing a 2-vinylbenzofuran, but I am observing significant dimer formation, especially during purification. How can I minimize this side reaction?
A: The dimerization of vinyl-substituted benzofurans is a common problem, often occurring via a radical-mediated or thermal pathway.[5] This is particularly prevalent during purification steps that involve heat, such as distillation.
Causality and Mechanism:
The vinyl group of the benzofuran is susceptible to polymerization and dimerization. This can be initiated by radical species, light, or heat. The resulting dimers are often difficult to separate from the desired monomeric product.
Troubleshooting and Prevention:
-
Use of Radical Inhibitors: Adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture and during purification can effectively suppress dimerization.[4][5]
-
Low-Temperature Purification: When purifying by distillation, use a high-vacuum to keep the distillation temperature as low as possible.[5]
-
Protection from Light: Protect the reaction mixture and the purified product from light to prevent photochemical dimerization.[5]
-
Flash Column Chromatography: This is often the preferred method for purifying sensitive compounds like vinyl-substituted benzofurans as it is typically performed at room temperature.[16]
Experimental Protocol: Wittig Reaction with Minimized Dimerization [5]
-
Prepare the phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an inert solvent (e.g., THF) under an inert atmosphere.
-
Cool the ylide solution and slowly add a solution of benzofuran-2-carbaldehyde.
-
Allow the reaction to proceed at a low temperature and then warm to room temperature.
-
Quench the reaction and perform an aqueous workup.
-
During the workup and subsequent purification steps, it is advisable to add a small amount of BHT.
-
Purify the crude product using flash column chromatography or high-vacuum distillation with the addition of BHT.[5]
Route 3: Perkin Rearrangement
The Perkin rearrangement, or coumarin–benzofuran ring contraction, is a classic method for synthesizing benzofuran-2-carboxylic acids from 2-halocoumarins in the presence of a base.[12][17][18][19][20]
Q: My Perkin rearrangement is sluggish, and I am isolating a mixture of starting material, the desired benzofuran-2-carboxylic acid, and other unidentified byproducts. How can I improve the efficiency and selectivity of this reaction?
A: The Perkin rearrangement proceeds through a base-catalyzed ring fission of the 3-halocoumarin to an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate, which then undergoes intramolecular nucleophilic attack to form the benzofuran.[12][20] Incomplete reaction or side reactions of the ring-opened intermediate can lead to complex mixtures.
Causality and Mechanism:
The reaction occurs in two stages: a rapid base-catalyzed ring opening, followed by a slower cyclization.[20] If the cyclization is not efficient, the ring-opened intermediate can potentially undergo other reactions. The overall reaction rate can be slow under traditional heating methods.
Troubleshooting and Prevention:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and provide very high yields of the desired benzofuran-2-carboxylic acids.[12]
-
Optimization of Base and Solvent: The choice of base (e.g., sodium hydroxide) and solvent (e.g., ethanol or methanol) is crucial. Ensure sufficient base is used to drive both the initial ring opening and the subsequent cyclization.[12]
-
Monitoring Reaction Progress: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting 3-halocoumarin and the formation of the product.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement [12]
-
In a microwave-safe vessel, dissolve the 3-bromocoumarin in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a specified power and temperature for a short duration (e.g., 5 minutes).[12]
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the product by filtration and wash with water.
Data Summary Table
| Synthetic Route | Common Side Product(s) | Key Mitigation Strategy |
| Sonogashira Coupling/Cyclization | 3H-benzofurans, Homocoupling products | Solvent optimization, Protection of hydroxyl group, Microwave irradiation[7] |
| Wittig Reaction | Dimers of vinyl-benzofurans | Addition of radical inhibitors (BHT), Low-temperature purification, Protection from light[5] |
| Perkin Rearrangement | Incomplete reaction, Side products from intermediates | Microwave-assisted synthesis, Optimization of base and solvent[12] |
| Intramolecular Cyclizations | Regioisomers | Use of sterically directing groups, Optimization of catalysts and reaction conditions[4] |
Visualizing Reaction Pathways and Troubleshooting Logic
To further aid in understanding the formation of side products and the logic behind the troubleshooting strategies, the following diagrams illustrate the key concepts.
Diagram 1: Competing Pathways in Sonogashira-based Benzofuran Synthesis
Caption: Competing reaction pathways in Sonogashira-based benzofuran synthesis.
Diagram 2: Troubleshooting Logic for Dimerization in Wittig Reactions
Caption: A troubleshooting flowchart for minimizing dimerization of vinyl-benzofurans.
References
- BenchChem. (n.d.). How to avoid dimerization of vinyl-substituted benzofurans.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- BenchChem. (n.d.). Technical Support Center: Purification of Substituted Benzofuran Isomers.
- Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans.
- Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (n.d.). NIH.
- Annelated Furans. XVII The Wittig Reaction of Benzofuranones*. (n.d.). ConnectSci.
- Perkin rearrangement. (n.d.). Wikipedia.
- Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH.
- A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (n.d.). ACS Catalysis.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PMC - PubMed Central.
- Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. (n.d.). Chemical Communications (RSC Publishing).
- Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (n.d.).
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. (2025). ResearchGate.
- (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). ResearchGate.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
- Process for preparing benzofurans. (n.d.). Google Patents.
- (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate.
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- 2. EP2388256A1 - Process for preparing benzofurans - Google Patents [patents.google.com]
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- 5. benchchem.com [benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
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- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 17. Perkin rearrangement - Wikipedia [en.wikipedia.org]
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- 20. researchgate.net [researchgate.net]
Stability issues of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate in different solvents
Welcome to the technical support center for Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a benzofuran core.[1] The stability of such molecules can be influenced by several factors, including the solvent, pH, light, and temperature. The presence of a phenolic hydroxyl group and a methyl ester introduces specific potential degradation pathways, such as oxidation and hydrolysis.[2] This guide will help you navigate these potential challenges.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of my compound in solution over time, even when stored in the dark.
Possible Cause: This is likely due to solvent-mediated degradation or inherent instability of the compound in that specific solvent. The methyl ester group is susceptible to hydrolysis, especially in the presence of nucleophilic solvents or trace amounts of acid or base.
Troubleshooting Steps:
-
Solvent Selection:
-
Recommendation: For short-term storage, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or ethyl acetate. For longer-term storage, consider preparing solutions fresh or storing at -20°C or -80°C.
-
Rationale: Aprotic solvents are less likely to participate in hydrolysis reactions compared to protic solvents like methanol or ethanol.
-
-
pH Control:
-
Perform a Comparative Solvent Stability Study:
-
Protocol:
-
Prepare solutions of your compound at a known concentration in a variety of solvents (e.g., acetonitrile, DMSO, methanol, water at buffered pH 7).
-
Store aliquots of each solution at different temperatures (e.g., room temperature, 4°C, -20°C).
-
Analyze the concentration of the parent compound at regular intervals (e.g., 0, 24, 48, 72 hours) using a validated analytical method like RP-HPLC.[4]
-
-
Data Interpretation:
| Solvent | Temperature | Time (hours) | % Degradation (Example) |
| Acetonitrile | Room Temp | 72 | < 1% |
| DMSO | Room Temp | 72 | 2-3% |
| Methanol | Room Temp | 72 | 5-10% |
| Water (pH 7) | Room Temp | 72 | 3-5% |
Issue 2: My initially colorless solution of the compound is turning yellow or brown.
Possible Cause: The phenolic hydroxyl group on the benzofuran ring is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by light, oxygen, and trace metal ions.
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Recommendation: Store solutions in amber vials or wrap containers in aluminum foil.[5]
-
Rationale: Photons can provide the activation energy for oxidative reactions.
-
-
Deoxygenate Solvents:
-
Recommendation: Before preparing solutions, sparge solvents with an inert gas like nitrogen or argon.
-
Rationale: Removing dissolved oxygen minimizes the potential for oxidation of the electron-rich phenolic ring.
-
-
Consider Antioxidants:
-
Recommendation: For some applications, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be considered, but be mindful of potential interference with your experiments.
-
Rationale: Antioxidants can scavenge free radicals that initiate oxidative degradation.[5]
-
Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing my compound.
Possible Cause: These new peaks are likely degradation products. Identifying these can provide clues about the degradation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Forced Degradation Protocol:
To identify potential degradation products, a forced degradation study is recommended, following ICH guidelines.[6]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. The primary expected degradant is the corresponding carboxylic acid.
-
Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) for a defined period.
Analyze the stressed samples by LC-MS to identify the mass of the degradation products and elucidate their structures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for long-term storage?
A1: For long-term storage, it is best to store the compound as a solid at -20°C or below in a desiccated environment. If a stock solution is necessary, use a high-purity aprotic solvent like acetonitrile or DMSO, store in small aliquots at -80°C, and protect from light. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this molecule?
A2: The pH of the solution can significantly impact stability.
-
Acidic conditions (pH < 4): May lead to hydrolysis of the methyl ester.
-
Neutral conditions (pH 6-8): Generally the most stable range, but oxidative degradation can still occur.
-
Basic conditions (pH > 8): Will accelerate the hydrolysis of the methyl ester and may also increase susceptibility to oxidation of the phenolate anion.[2]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a phenolic hydroxyl group and an extended aromatic system like benzofuran are often sensitive to light.[5] Photodegradation can occur through oxidative pathways. It is crucial to handle and store the compound and its solutions with protection from light.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a pH buffer like formate or acetate) is a good starting point. UV detection should be used, and the method should be validated to ensure it can separate the parent compound from all potential degradation products.
Proposed Degradation Pathway:
Caption: Potential degradation pathways for the target compound.
References
-
Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Benzofuran | C8H6O. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. (2018). Molecules. Retrieved January 2, 2026, from [Link]
-
Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. (n.d.). Applied and Environmental Microbiology. Retrieved January 2, 2026, from [Link]
-
New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009). Bioresource Technology. Retrieved January 2, 2026, from [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]
-
Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 2, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Retrieved January 2, 2026, from [Link]
-
The benzofuran compound was synthesized by the photochemical reaction... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved January 2, 2026, from [Link]
-
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Influence of pH and light on the stability of some antioxidants. (1981). International Journal of Cosmetic Science. Retrieved January 2, 2026, from [Link]
-
Benzofuran. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved January 2, 2026, from [Link]
-
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Molecules. Retrieved January 2, 2026, from [Link]
-
Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. (2023). ResearchGate. Retrieved January 2, 2026, from [Link]
-
(PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (1). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
Technical Support Center: Purification of Polar Benzofuran Compounds
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges associated with polar benzofuran compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable heterocyclic scaffolds. We will move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial purification approach.
Q1: What are the primary challenges in purifying polar benzofuran compounds?
A1: The purification of polar benzofurans is often complicated by a combination of factors. Their polarity makes them challenging to retain on traditional reversed-phase (RP) columns and can lead to poor peak shapes in normal-phase (NP) chromatography. Key challenges include:
-
Poor Retention in Reversed-Phase HPLC: Highly polar benzofurans have a strong affinity for the polar mobile phase and may elute at or near the solvent front on standard C18 columns.[1][2]
-
Strong Interaction with Silica Gel: Polar functional groups (e.g., hydroxyls, amines, carboxylic acids) can interact strongly with acidic silanol groups on the surface of silica gel, leading to significant peak tailing or even irreversible adsorption.[1][3][4]
-
Compound Instability: The benzofuran ring can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation, ring-opening, or isomerization during purification.[3][5][6]
-
Co-elution with Polar Impurities: Syntheses of benzofurans can produce polar by-products or involve polar reagents that are difficult to separate from the target compound.[7]
-
Poor Solubility: Some polar benzofurans may have limited solubility in the non-polar solvents typically used for sample loading in normal-phase chromatography, or conversely, in the highly organic mobile phases used in Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8]
Q2: Which chromatographic mode is best for polar benzofurans: Normal-Phase, Reversed-Phase, or HILIC?
A2: The optimal mode depends on the specific polarity and structural features of your compound. A screening approach is often necessary.
-
Normal-Phase (NP) Chromatography: Best for moderately polar compounds. For highly polar benzofurans that show little to no mobility on a TLC plate even with ethyl acetate, more aggressive polar solvents like methanol in dichloromethane are required.[5][9] However, this risks strong interactions with the silica. Deactivation of the silica is often necessary for basic or acid-sensitive compounds.[1][5]
-
Reversed-Phase (RP) HPLC: While challenging, RP-HPLC can be effective if retention can be achieved. This is the preferred method for high-resolution preparative work. Strategies include using columns with polar-embedded or polar-endcapped phases, which are more stable in highly aqueous mobile phases and offer alternative selectivity.[1][2][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for very polar compounds that are not retained in RP-HPLC.[4][10][11] HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase, promoting retention of polar analytes in the aqueous layer adsorbed to the stationary phase.[1][4][11]
Q3: How do I select an appropriate starting solvent system for flash chromatography?
A3: Thin Layer Chromatography (TLC) is the essential first step for method development in flash chromatography.[1][3]
-
Initial Screening: Begin with a standard solvent system like ethyl acetate/hexanes. If the compound remains at the baseline (Rf = 0), the solvent is not polar enough.[12]
-
Increasing Polarity: For very polar compounds, switch to a more polar solvent system, such as methanol/dichloromethane (MeOH/DCM).[9] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
-
Target Rf Value: Aim for an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate.[1] This typically provides the best balance of separation and reasonable elution time on the column.[8]
-
Check for Streaking: If you observe streaking on the TLC plate, it indicates a problem that will be magnified on the column. This is often due to strong secondary interactions or poor solubility.[3][12] Adding a modifier (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds) to the solvent system can often resolve this.[3][12]
Troubleshooting Guide: Common Purification Problems
This section provides solutions to specific experimental issues in a Q&A format.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar benzofuran elutes in the void volume on my C18 column. How can I make it stick?
A: This is a classic sign of "hydrophobic collapse" or insufficient interaction with the stationary phase.[2] Here is a systematic approach to increase retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous, increase the water content in your mobile phase. However, be aware that standard C18 columns can suffer from phase collapse in purely aqueous conditions.[2]
-
Employ a Water-Tolerant Stationary Phase: Switch to a column specifically designed for polar analytes. These include:
-
Polar-Endcapped Columns (e.g., AQ-C18): These columns have modified surfaces that prevent the C18 chains from collapsing in high-aqueous mobile phases, ensuring consistent retention.[2][13]
-
Polar-Embedded Group (EPG) Columns: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This creates a different selectivity and improves retention for polar compounds.[1][4]
-
-
Adjust Mobile Phase pH: If your benzofuran has an ionizable group, adjusting the pH can dramatically affect retention. For a basic benzofuran, lowering the pH (e.g., to 2.5-4 with formic or acetic acid) will protonate it, potentially increasing its polarity but also minimizing unwanted interactions with residual silanols.[1]
-
Switch to HILIC: If the above strategies fail, your compound is likely too polar for RP-HPLC. HILIC is the logical next step.[10][11]
Issue 2: Significant Peak Tailing or Streaking in Normal-Phase Chromatography
Q: My benzofuran streaks badly on the silica gel column, resulting in broad peaks and poor separation. What's causing this and how do I fix it?
A: Peak tailing on silica is almost always caused by strong, non-ideal secondary interactions, typically between a polar functional group on your compound and the acidic silanol groups (Si-OH) on the silica surface.[1][3]
Causality: Basic nitrogens or acidic phenols on the benzofuran ring can form strong hydrogen bonds or have acid-base interactions with the silica surface. This leads to a portion of the analyte molecules being retained much longer than the bulk, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modifiers: This is the most common and effective solution. The modifier acts as a competitive agent to block the active sites on the silica.
-
For Basic Compounds: Add 0.5-2% triethylamine (TEA) or ammonia (as a 10% solution in methanol) to your mobile phase.[5][9][12] The amine preferentially interacts with the acidic silanols, preventing your compound from "sticking."
-
For Acidic Compounds: Add 0.5-2% acetic acid or formic acid to the mobile phase.[12] This protonates the silica surface, reducing its interaction with the acidic analyte.
-
-
Deactivate the Silica Gel: For particularly sensitive compounds, pre-treating the entire column is recommended. See the detailed protocol below.[1][5]
-
Change the Stationary Phase: If modifiers are ineffective or incompatible with your compound, switch to a less acidic stationary phase.
Issue 3: The Compound Decomposes on the Column
Q: I'm getting low recovery of my desired benzofuran, and I see multiple new spots on the TLC of my column fractions. I suspect it's degrading on the silica. What should I do?
A: Compound decomposition on silica gel is a serious issue for sensitive benzofurans.[3][5] The acidic nature of the stationary phase is the most likely culprit.
Verification: To confirm instability, perform a simple "silica stability test." Spot your compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't present on a freshly run plate, your compound is not stable to silica.[5]
Mitigation Strategies:
-
Deactivation: The first and most important step is to neutralize the silica. Use the protocol for silica gel deactivation provided below.[1][5]
-
Run the Column "Fast and Cold": Minimize the time your compound spends on the column. Use flash chromatography with higher pressure to increase the flow rate.[3] If the compound is thermally labile, consider running the purification in a cold room.
-
Switch to a Non-Acidic Stationary Phase: As mentioned previously, neutral alumina, basic alumina, or even reversed-phase flash chromatography are excellent alternatives to avoid the acidic environment of silica gel.[1][3]
-
Use Dry Loading with a Neutral Adsorbent: When preparing your sample for dry loading, use a neutral adsorbent like Celite® instead of silica gel to mix with your compound before loading it onto the column.
Visualization of Workflows
Method Selection Workflow
The following diagram outlines a decision-making process for selecting a suitable purification strategy for a polar benzofuran.
Caption: Workflow for selecting and optimizing a purification method.
Data Summary Table
| Parameter | Normal-Phase Flash | Reversed-Phase HPLC | HILIC |
| Primary Use Case | Moderately polar, neutral, or deactivated purification of sensitive compounds. | High-resolution separation of polar to moderately non-polar ionizable or neutral compounds. | Very polar, hydrophilic, and ionic compounds not retained by RP. |
| Common Stationary Phase | Silica Gel, Alumina (Neutral/Basic), Diol, Amino | C18, Polar-Endcapped C18, Polar-Embedded C18, Phenyl-Hexyl | Bare Silica, Amide, Diol, Zwitterionic |
| Typical Mobile Phase | Hexanes/Ethyl Acetate, DCM/Methanol | Water/Acetonitrile, Water/Methanol | Acetonitrile/Water (High organic content >70%) |
| Common Modifiers | Triethylamine (TEA) for bases, Acetic Acid (AcOH) for acids (0.5-2%) | Formic Acid, Acetic Acid, TFA (0.05-0.1%), Ammonium Formate/Acetate buffers | Ammonium Formate/Acetate buffers (5-20 mM) to control pH and improve peak shape. |
| Key Advantage | High loading capacity, cost-effective for large scale. | High efficiency and resolution, excellent reproducibility. | Excellent retention for very polar compounds. |
| Key Challenge | Strong/irreversible adsorption, compound degradation on acidic silica. | Poor retention of highly polar compounds, phase collapse. | Longer equilibration times, sensitivity to sample solvent.[10] |
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is essential for purifying polar benzofurans that are basic or sensitive to acid-catalyzed degradation.
Objective: To neutralize the acidic silanol sites on the silica gel surface to prevent peak tailing and on-column decomposition.
Methodology:
-
Column Packing: Dry pack or slurry pack your glass or pre-packed flash column with the appropriate amount of silica gel as you normally would.
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-3% triethylamine (TEA). For example, if your starting solvent is 10% Ethyl Acetate in Hexanes, prepare a solution of 10% EtOAc / 89% Hexanes / 1% TEA.
-
Column Deactivation Flush: Flush the packed column with 2-3 column volumes (CVs) of this deactivating solvent. This ensures all the acidic sites throughout the silica bed are neutralized.
-
Equilibration Flush: Flush the column with 2-3 CVs of your actual initial elution solvent (i.e., the one without TEA). This removes the excess base from the mobile phase, which could otherwise alter the chromatography, while leaving the silica surface passivated.
-
Sample Loading: Load your sample (preferably dry-loaded on Celite® or a minimal amount of silica) onto the column.
-
Elution: Proceed with your isocratic or gradient elution as determined by your TLC analysis. The separation will now occur on a much more inert surface, leading to improved peak shape and recovery.[1]
Protocol 2: Method Development for Preparative RP-HPLC
Objective: To develop a robust, high-resolution preparative HPLC method for a polar benzofuran derivative.
Methodology:
-
Analytical Scouting: All method development should begin on a 4.6 mm ID analytical column of the same chemistry you intend to use for the preparative scale-up. This saves significant time, solvent, and sample.[14]
-
Column Selection: Start with a polar-endcapped or polar-embedded C18 column (e.g., Hypersil GOLD aQ, Ultisil AQ-C18) to ensure stability in highly aqueous conditions.[2][13]
-
Mobile Phase Preparation:
-
Initial Gradient Run: Perform a broad "scouting" gradient on the analytical column.
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes.
-
Injection Volume: 5 µL of a ~1 mg/mL sample solution.
-
-
Gradient Optimization: Based on the scouting run, create a focused gradient around the elution time of your target compound. Aim for a shallow gradient that provides baseline separation between your product and key impurities. A good target is to have your peak of interest elute at least 5-10 minutes into the run.
-
Loading Study: Once the analytical gradient is optimized, perform a loading study by injecting increasing concentrations of your sample to determine the column's capacity before resolution is lost. This is critical for planning the preparative run.
-
Scale-Up Calculation: Scale the flow rate and injection volume from the analytical to the preparative column based on the column cross-sectional area. The gradient time remains the same.[14]
-
Flow Rate Scale-Up Factor = (Prep Column Radius)² / (Analytical Column Radius)²
-
Injection Volume Scale-Up Factor is the same.
-
-
Preparative Run: Equilibrate the preparative column with at least 5 CVs of the initial mobile phase. Inject your scaled-up sample volume and run the scaled-up method, collecting fractions based on UV detection.
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofuran Isomers.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans.
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Benzofuran Derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
- SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Grinevich, O. I. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Sorbtsionnye i khromatograficheskie protsessy, 24(3), 373-385.
- Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- GL Sciences. (n.d.). Preparative HPLC Columns.
- Thermo Fisher Scientific. (n.d.). Scale up to more options - Preparative HPLC columns.
- LCGC. (2014). Considerations on Column Selection and Operating Conditions for LC–MS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sorbtech.com [sorbtech.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pharmanow.live [pharmanow.live]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: A Guide to Preserving the Integrity of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Welcome to the technical support center for Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS 314725-17-2). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this promising heterocyclic compound. Its unique structure, featuring a phenolic hydroxyl, a furan ring, and a methyl ester, makes it a valuable scaffold but also renders it susceptible to specific degradation pathways.[1] Understanding and mitigating this instability is paramount for obtaining reproducible, high-quality experimental data.
This document provides in-depth, field-proven insights into the causes of degradation and offers robust, validated protocols to prevent it. We will move beyond simple steps to explain the chemical causality behind each recommendation, empowering you to make informed decisions in your laboratory workflow.
Section 1: Quick Reference FAQ
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and why is it chemically sensitive? this compound is a benzofuran derivative. Its sensitivity arises from three key functional groups:
-
Phenolic Hydroxyl (-OH) Group: This group is highly susceptible to oxidation, which can be catalyzed by air (oxygen), light, trace metal impurities, and basic pH conditions.[2][3][4]
-
Furan Ring: The furan heterocycle can undergo oxidative cleavage, breaking the ring and forming reactive dicarbonyl compounds.[5][6]
-
Methyl Ester (-COOCH₃) Group: This ester is vulnerable to hydrolysis to the corresponding carboxylic acid under both acidic and, more rapidly, basic conditions.[1]
Q2: What are the common visual signs of degradation? The most immediate sign of degradation is a color change in the solid compound or its solutions, typically from a light yellow or off-white to various shades of brown.[7] This is a classic indicator of phenolic oxidation, which often produces highly colored quinone-type structures and subsequent polymers. The appearance of cloudiness or precipitate in a previously clear solution can also indicate the formation of insoluble degradation products.
Q3: What are the primary environmental factors that cause degradation? The primary culprits are Oxygen , Light , pH Extremes , and Elevated Temperatures .
-
Oxygen: Promotes oxidative degradation of the phenol and furan moieties.
-
Light (especially UV): Provides the energy to initiate and accelerate photo-oxidative and other radical-driven degradation pathways.[2][8][9]
-
pH: Basic conditions (pH > 7) dramatically accelerate the oxidation of the phenolic group, while both acidic (pH < 4) and basic (pH > 7) conditions promote ester hydrolysis.[10][11]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[12]
Q4: Can I reverse the degradation once it has occurred? No. Degradation pathways such as oxidation and hydrolysis are irreversible chemical changes. Once the compound has turned brown or impurities have formed, the sample is compromised. Purification via column chromatography may be possible to re-isolate the parent compound, but this is often inefficient. The focus must be on prevention, not reversal.
Section 2: Troubleshooting Guide - "What Went Wrong in My Experiment?"
This section uses a problem-solution format to address specific issues you may encounter, linking them to the underlying chemical causes and providing actionable solutions.
| Observation | Probable Cause(s) | In-Depth Explanation & Recommended Actions |
| My solid compound, stored on the shelf, has turned from light yellow to brown. | Chronic Oxidation | Explanation: The phenolic hydroxyl group has been oxidized due to prolonged exposure to atmospheric oxygen and ambient light. This process is slow but cumulative. Action: Immediately transfer the compound to an amber glass vial, purge the headspace with an inert gas (Argon or Nitrogen), seal tightly, and store in a refrigerator (2-8°C).[2][3][7] For all future procurements, follow the stringent storage protocol outlined in Section 3. |
| My stock solution in DMSO/Methanol turned yellow/brown within hours/days. | Accelerated Oxidation and/or Photodegradation | Explanation: Solvents can contain dissolved oxygen, which readily attacks the phenol. Furthermore, clear vials allow ambient lab light to catalyze degradation.[8][9] Action: Prepare solutions using solvents that have been deoxygenated (see Protocol 3.1). Always use amber vials or wrap clear vials in aluminum foil. Prepare fresh solutions for critical experiments or, for short-term storage, purge the vial headspace with inert gas before sealing and refrigerate. |
| HPLC analysis of my sample shows a new, more polar peak appearing over time. | Ester Hydrolysis | Explanation: The methyl ester has been hydrolyzed to the more polar carboxylic acid. This is common in aqueous buffers or if the compound was exposed to acidic/basic conditions. The carboxylic acid will have a shorter retention time on a reverse-phase HPLC column. Action: Maintain the pH of all aqueous solutions between 4 and 6.[10] Use a suitable buffer system if necessary. If using organic solvents, ensure they are free from acidic or basic impurities. Confirm the identity of the new peak by LC-MS (expected mass change of -14 Da). |
| My NMR spectrum is "messy" with broad humps and many small, unidentifiable peaks. | Polymerization / Multiple Degradation Pathways | Explanation: This indicates advanced degradation. Oxidized intermediates (quinones) are highly reactive and can polymerize, forming a complex mixture of oligomers, which appear as broad signals in NMR.[6] This happens when multiple degradation factors (light, air, pH) are uncontrolled. Action: The sample is likely unusable. Discard it following proper chemical waste procedures.[13] Review your entire workflow—from solid storage to sample preparation—and strictly implement all prevention protocols outlined below. |
Section 3: Core Prevention Protocols & Methodologies
Adherence to the following protocols is critical for maintaining the stability and purity of this compound.
Protocol 3.1: Optimal Storage of Solid Compound and Solutions
Causality: The primary goal is to create a physical barrier against oxygen, light, and heat, the three main drivers of degradation.[12][14]
Methodology for Solid Compound:
-
Container: Use an amber glass vial with a PTFE-lined cap. Avoid plastic containers, which can be permeable to oxygen.
-
Inert Atmosphere: Place the vial in a desiccator or glove box under an inert atmosphere (Argon or Nitrogen).
-
Purge: Gently flush the vial with inert gas for 30-60 seconds to displace all air.
-
Seal: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap junction with Parafilm®.
-
Storage: Store the sealed vial at 2-8°C in a refrigerator designated for chemical storage.[7]
Methodology for Stock Solutions:
-
Solvent Preparation: Deoxygenate the chosen solvent (e.g., DMSO, Methanol) immediately before use by sparging with Argon or Nitrogen for 15-20 minutes.
-
Dissolution: Dissolve the solid compound in the deoxygenated solvent in an amber vial. If possible, perform this step under a gentle stream of inert gas.
-
Storage:
-
Short-Term (< 1 week): Purge the headspace of the vial with inert gas, seal tightly, and store at 2-8°C.
-
Long-Term (> 1 week): Dispense the stock solution into single-use aliquots in amber microvials. Purge each aliquot with inert gas, seal, and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles and re-introduction of air into the main stock.
-
Protocol 3.2: Managing pH to Prevent Hydrolysis and Oxidation
Causality: The stability of this molecule is highly pH-dependent. A slightly acidic environment (pH 4-6) represents the best compromise to minimize the rate of base-catalyzed phenol oxidation and both acid- and base-catalyzed ester hydrolysis.[11]
Methodology for Aqueous Buffers:
-
Buffer Selection: Choose a buffer system effective in the pH 4-6 range. Acetate or citrate buffers are common choices.
-
Preparation: Prepare the buffer using high-purity water.
-
pH Adjustment: After dissolving the compound, re-verify the pH of the final solution and adjust carefully with dilute acid or base if necessary.
-
Avoid Extremes: Never expose the compound to solutions with a pH > 7, even transiently, as oxidative degradation can be rapid.
Protocol 3.3: Using Antioxidants as Stabilizers in Solution
Causality: For applications requiring longer-term storage in solution where trace oxygen may be unavoidable, adding a radical-scavenging antioxidant can provide an extra layer of protection.[15][16] Phenolic antioxidants work by donating a hydrogen atom to reactive radicals, neutralizing them before they can attack the target molecule.[4][17]
Methodology:
-
Antioxidant Selection: Butylated hydroxytoluene (BHT) or a member of the tocopherol (Vitamin E) family are suitable choices for organic solutions. For aqueous solutions, ascorbic acid can be considered.
-
Concentration: Add the antioxidant at a low concentration, typically in the range of 0.01-0.1% (w/v).
-
Compatibility Check: Always perform a small-scale test to ensure the antioxidant does not interfere with your downstream assay or react with your compound.
-
Note: Antioxidants are sacrificial. They will be consumed over time. This is a strategy to prolong stability, not to enable indefinite storage.
Section 4: Visualizing Workflows and Degradation
Diagrams provide a clear, at-a-glance understanding of complex processes.
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose a stability issue.
Caption: Troubleshooting logic for identifying degradation causes.
Primary Degradation Pathways
This diagram illustrates the main chemical transformations that lead to the degradation of the molecule.
Caption: Key degradation routes for the target molecule.
Section 5: Analytical Methods for Degradation Assessment
A robust analytical method is required to confirm stability. High-Performance Liquid Chromatography (HPLC) is the preferred technique.
Key Features of a Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile or Methanol). The gradient should be able to separate the relatively nonpolar parent compound from more polar degradation products like the hydrolyzed carboxylic acid.
-
Detection: UV detector set to a wavelength where the parent compound and potential impurities absorb, often around 254 nm or 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method should be validated to prove it can separate the parent compound from its known degradation products (if available) or from impurities formed under forced degradation conditions (e.g., exposure to acid, base, peroxide, heat, and light).
By implementing these scientifically-grounded protocols and troubleshooting guides, you will significantly enhance the reliability of your experiments and ensure the integrity of your data when working with this compound.
References
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Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Wiley. [Link]
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Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. [Link]
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No, H. Y., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Applied and Environmental Microbiology, 75(22), 7262–7269. [Link]
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Eawag. (1997). Dibenzofuran Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
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Wang, C., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 8, 582. [Link]
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Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]
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Poskonin, V. V., et al. (2003). Oxidation of furans (Review). Chemistry of Heterocyclic Compounds, 39(12), 1549-1575. [Link]
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Saibu, S., Adebusoye, S. A., & Oyetibo, G. O. (2020). Aerobic bacterial transformation and biodegradation of dioxins: a review. Environmental Science and Pollution Research, 27(34), 42359-42377. [Link]
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Wang, L., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9033-9043. [Link]
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Ren, Y., et al. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere, 299, 134475. [Link]
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Saibu, S., Adebusoye, S. A., & Oyetibo, G. O. (2020). Aerobic bacterial transformation and biodegradation of dioxins: a review. Research Square. [Link]
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UC Berkeley EH&S. (n.d.). Phenol Fact Sheet. [Link]
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Hammer, E., et al. (1998). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 64(7), 2589–2593. [Link]
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Kobayashi, T., Sugihara, J., & Harigaya, S. (1990). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 18(3), 265-269. [Link]
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Asfaw, T. T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Food Science and Agriculture, 7(2), 163-172. [Link]
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Getie, M., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug Delivery and Therapeutics, 13(7), 1-10. [Link]
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Schmidt, S., & Pokorny, J. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences, 27(Special Issue), S100-S103. [Link]
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Asfaw, T. T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Food and Nutritional Disorders. [Link]
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Yang, Y., et al. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology, 57(4), 1735–1745. [Link]
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Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]
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Thuy, N. M., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1937. [Link]
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Hloska, M., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 11(3), 499. [Link]
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Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. [Link]
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Wani, T. A., et al. (2023). Analytical Methods for the Degradation of Phytoconstituents. Journal of Pharmaceutical Research International, 35(10), 45-56. [Link]
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Hammer, E., et al. (1998). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 64(7), 2589-2593. [Link]
-
Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(11), 4483–4488. [Link]
-
Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. ResearchGate. [Link]
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Astakala, R. V., et al. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Molbank, 2023(3), M1697. [Link]
- Google P
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Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]
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Wang, Z., et al. (2023). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. The Journal of Physical Chemistry A, 127(1), 169-180. [Link]
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Cruz, C. A., et al. (2020). Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (1). ResearchGate. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds. Journal of Chemistry, 3(2), 21-30. [Link]
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Oakwood Chemical. (n.d.). This compound, 96%. [Link]
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Ruda, G. F., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(4), M1143. [Link]
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Singh, P., & Kaur, M. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 27(19), 6667. [Link]
-
Sharma, V., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5556. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Yakaiah, S., et al. (2017). Drug Design, Synthesis and In Vitro Evaluation of Substituted Benzofurans as Hsp90 Inhibitors. Letters in Drug Design & Discovery, 14(9), 1047-1056. [Link]
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Technical Support Center: Mastering the Larock Cyclization for Benzofuran Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the Larock cyclization in benzofuran synthesis. As Senior Application Scientists, we understand that while this palladium-catalyzed reaction is a powerful tool for constructing the benzofuran scaffold, it can present unique challenges in the laboratory. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve optimal results in your research and development endeavors.
Troubleshooting Guide: From Low Yields to Unwanted Side Reactions
This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your decision-making process.
Issue 1: Low to No Product Yield
Q1: My Larock cyclization is resulting in very low or no yield of the desired benzofuran. What are the primary factors to investigate?
A1: Low to non-existent yields in a Larock cyclization for benzofuran synthesis can often be attributed to a few critical factors. A systematic approach to troubleshooting is essential.[1]
-
Reagent Quality and Reaction Setup: The integrity of your starting materials and the reaction environment are paramount. Ensure that your o-halophenol, alkyne, solvent, and base are pure and, crucially, anhydrous.[1] Palladium-catalyzed reactions are notoriously sensitive to moisture and oxygen, which can impede the catalytic cycle. Solvents should be freshly distilled or from a reliable commercial source.
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or (PPh₃)₂PdCl₂, it must be efficiently reduced in situ to the active Pd(0) species for the catalytic cycle to commence.[1] Inefficient reduction will lead to a stalled reaction.
-
Inert Atmosphere: The sensitivity of palladium catalysts to air cannot be overstated. Ensure your reaction vessel has been thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1][2]
Q2: I'm using sodium bicarbonate (NaHCO₃) as a base at high temperatures (e.g., 110°C) and getting poor results. Could this be the issue?
A2: Yes, this is a very common pitfall. While seemingly a mild base, sodium bicarbonate can decompose at temperatures above 100°C to produce water and carbon dioxide.[3][4][5] The in situ generation of water is highly detrimental to the palladium catalyst, leading to its deactivation and a drastic reduction in yield.[3]
-
The Causality: Water can interfere with the catalytic cycle by promoting the formation of palladium hydroxo complexes, which are less catalytically active, and can also lead to the hydrolysis of sensitive starting materials or intermediates.
-
The Solution: Switch to a non-protic or anhydrous base that does not generate water upon heating. Commonly used and more effective alternatives include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N).[3]
Q3: My reaction appears to have stalled, and I suspect catalyst deactivation. What are my options?
A3: Catalyst deactivation can manifest as a reaction that starts but fails to go to completion. This can be due to thermal instability, impurities, or side reactions that lead to the formation of inactive palladium species.
-
Catalyst Choice: The stability and activity of the palladium catalyst are heavily influenced by the supporting ligands. If you are using a simple catalyst like (PPh₃)₂PdCl₂, consider switching to a more robust and efficient precatalyst system. For instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a pre-activated Pd(0) source that can sometimes be more effective.[5]
-
Ligand Screening: The choice of phosphine ligand is crucial for stabilizing the palladium center and promoting the desired catalytic steps. If your current ligand is not providing sufficient stability, consider screening other ligands with different steric and electronic properties.
-
Incremental Catalyst Addition: In some cases, the catalyst may have a limited lifetime under the reaction conditions. A strategy of adding a fresh portion of the catalyst after a few hours can sometimes restart a stalled reaction.[5]
-
"Tarring": The formation of insoluble, dark-colored materials ("tar") is a visual indicator of decomposition, which can poison the catalyst.[5] If this occurs, revisiting the reaction temperature and substrate purity is essential.
Issue 2: Incomplete Cyclization and Side Reactions
Q4: I am isolating the Sonogashira coupling product (the o-alkynylphenol intermediate) but not the cyclized benzofuran. How can I promote the final ring-closing step?
A4: The successful formation of the o-alkynylphenol intermediate is a good sign, indicating that the initial carbon-carbon bond formation is occurring. The challenge then lies in facilitating the intramolecular carbon-oxygen bond formation to close the furan ring.
-
Promoting Intramolecular Cyclization:
-
Temperature: The cyclization step may have a higher activation energy than the initial coupling. Increasing the reaction temperature after the Sonogashira coupling is complete can often provide the necessary energy to drive the reaction to the desired benzofuran product.[3]
-
Base: The choice of base can also influence the rate of cyclization. A stronger base may be required to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for the intramolecular attack on the alkyne.
-
Co-catalyst: While primarily known for its role in the Sonogashira coupling, a copper(I) co-catalyst (e.g., CuI) can also act as a Lewis acid to activate the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the phenoxide.[6]
-
Q5: I'm observing significant homocoupling of my alkyne starting material. How can I suppress this side reaction?
A5: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira-type couplings, especially in the presence of oxygen.
-
Rigorous Exclusion of Oxygen: The most effective way to minimize homocoupling is to ensure the reaction is performed under strictly anaerobic conditions.[7] This involves using properly degassed solvents and maintaining a positive pressure of an inert gas.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different catalyst systems may be beneficial.
-
Order of Addition: Adding the alkyne slowly to the reaction mixture containing the o-halophenol and catalyst can help to maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Larock cyclization for benzofuran synthesis?
A1: The Larock cyclization for benzofuran synthesis is a palladium-catalyzed domino reaction that typically involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the o-halophenol, forming an arylpalladium(II) complex.
-
Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond. This step forms a new carbon-carbon bond and a vinylpalladium(II) intermediate.
-
Intramolecular Cyclization (Annulation): The phenolic oxygen attacks the palladium-bound vinyl group in an intramolecular fashion, leading to the formation of the benzofuran ring and a palladium(II) intermediate.
-
Reductive Elimination: The palladium(II) species undergoes reductive elimination to release the benzofuran product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Larock cyclization for benzofuran synthesis.
Q2: What is the typical substrate scope for the Larock benzofuran synthesis? Are there any limitations?
A2: The Larock cyclization is quite versatile. However, there are some limitations to consider:
-
Alkynes: Aromatic and vinylic alkynes generally perform well.[8] However, aliphatic alkynes can be less reactive and may not undergo the desired cyclization efficiently.[9] Alkynes with strongly electron-withdrawing groups, such as nitriles, can sometimes lead to complex reaction mixtures.[9]
-
o-Halophenols: o-Iodophenols are the most commonly used substrates due to the high reactivity of the carbon-iodine bond towards oxidative addition. o-Bromophenols can also be used but may require more forcing conditions. The electronic nature of substituents on the phenol ring can influence the reaction; both electron-donating and electron-withdrawing groups are generally tolerated.[10]
-
Solubility: The solubility of the starting materials, particularly the o-halophenol, can be a limiting factor. In some cases, poor solubility can lead to low yields, even if the reaction conditions are otherwise optimized.[9]
Q3: How do I choose the right solvent for my Larock cyclization?
A3: The choice of solvent is critical for solubility, reaction rate, and stability of the catalytic species.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are commonly used. They are effective at dissolving the polar starting materials and salts, and they can stabilize the charged intermediates in the catalytic cycle.
-
Ethers: Solvents such as 1,4-dioxane and tetrahydrofuran (THF) are also frequently employed.
-
Solvent Screening: If you are developing a new Larock cyclization, it is advisable to screen a few different solvents to find the optimal one for your specific substrate combination.
Experimental Protocols
General Protocol for Larock Benzofuran Synthesis
This protocol provides a starting point for the synthesis of a 2,3-disubstituted benzofuran. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
o-Iodophenol (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol, palladium catalyst, CuI, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the internal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran.
Troubleshooting Workflow: A Systematic Approach
When faced with a problematic Larock cyclization, a logical progression of troubleshooting steps can save time and resources.
Caption: A systematic workflow for troubleshooting low-yield Larock cyclizations.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the outcome of the Larock cyclization for benzofuran synthesis. The optimal conditions will always be substrate-dependent.
| Parameter | Common Options | General Impact on Yield | Key Considerations |
| Palladium Source | Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄ | Varies | Pd(II) sources require in situ reduction. Pd(0) sources can be more reliable but may be more air-sensitive. |
| Ligand | PPh₃, other phosphines | Significant | Ligand choice affects catalyst stability and reactivity. |
| Base | NaHCO₃, K₂CO₃, Cs₂CO₃, Et₃N | Critical | Anhydrous bases are crucial to prevent catalyst deactivation. Base strength can influence the rate of cyclization. |
| Co-catalyst | CuI | Often beneficial | Facilitates the Sonogashira coupling step and can aid in cyclization. |
| Solvent | DMF, NMP, Dioxane, THF | Significant | Affects solubility of reagents and stability of catalytic intermediates. |
| Temperature | 80-120 °C | Significant | Higher temperatures can promote cyclization but may also lead to decomposition. |
References
- Flynn, B. L., et al. (2011). Modified Larock-type coupling for the synthesis of 2-silylbenzo[b]furans.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- Mushtaq, A., et al. (2024).
- Mushtaq, A., et al. (2024).
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- BenchChem. (2025).
- Mushtaq, A., et al. (2024).
- Cheminform. (2013).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Yao, T., Yue, D., & Larock, R. C. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Organic Syntheses, 91, 283-292.
- ResearchGate. (2021).
- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. The Journal of organic chemistry, 70(25), 10292–10296.
- ECHEMI. (2014). Use larock reaction to synthesis benzofuran problem?
- Rossi, E., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5036.
- Fiveable.
- ResearchGate. (2014). 6 questions with answers in BENZOFURANS.
- ResearchGate. (2014). Use larock reaction to synthesis benzofuran problem?
- ResearchGate. (2021). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles.
- Larock, R. C., & Yue, D. (2001). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 66(23), 7652–7661.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Pirouz, M., et al. (2022). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
- MedCrave. (2017).
- ResearchGate. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans.
- Wang, Y., et al. (2023).
- ResearchGate. (2020). Synthesis of Benzofuran Derivatives via Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls.
- Felpin, F.-X., et al. (2013). Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst. Beilstein Journal of Organic Chemistry, 9, 1358–1366.
- Chi, Y. R., et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.
- BenchChem. (2025).
- Pirouz, M., et al. (2022).
- BenchChem. (2025).
- ResearchGate. (2023).
- ResearchGate. (2013).
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Technical Support Center: Catalyst Deactivation & Regeneration in Benzofuran Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in benzofuran synthesis. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most critical challenges in catalytic organic synthesis: catalyst deactivation. Our goal is to equip you with the scientific understanding and practical protocols necessary to diagnose, mitigate, and reverse catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction yield has dropped significantly and abruptly after switching to a new batch of solvent or starting material. What is the most likely cause?
A: An abrupt drop in catalytic activity, especially when correlated with a change in reagents, strongly suggests catalyst poisoning .[1][2] Poisons are substances that adsorb strongly to the active sites of the catalyst, blocking them from participating in the reaction.[2] In benzofuran synthesis, common poisons include sulfur, phosphorus, and halogen compounds that may be present as impurities in reactants or solvents.[3][4]
-
Causality: Unlike gradual deactivation from coking or sintering, poisoning is often rapid and dramatic. The poison molecule forms a strong chemical bond with the active metal center (e.g., Palladium, Copper, Ruthenium), rendering it inert.[2] Even trace amounts can have a significant impact.
-
Diagnostic Steps:
-
Analyze Feedstock: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Elemental Analysis to screen your new batch of reactants and solvents for common catalyst poisons.
-
Control Experiment: Re-run the reaction using the previous, "good" batch of reagents. If activity is restored, this confirms the new batch is the source of the poison.
-
-
Solution:
-
Feedstock Purification: Purify the contaminated reagent. For example, passing solvents through a column of activated alumina can remove many polar impurities.[3]
-
Guard Beds: In flow chemistry setups, install a "guard bed" of a sacrificial material upstream of the main catalyst bed to adsorb poisons before they reach your primary catalyst.[1]
-
Q2: Over several consecutive runs with catalyst recycling, I'm observing a slow but steady decline in reaction rate and yield. What's happening?
A: A gradual decline in performance is characteristic of two common deactivation mechanisms: fouling (coking) and/or thermal degradation (sintering) .[1][5]
-
Causality & Differentiation:
-
Coking/Fouling: This involves the physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface and within its pores.[3][6] This deposition blocks access to active sites.[2][7] Coking is especially prevalent in reactions involving hydrocarbons at elevated temperatures, a condition often met in certain benzofuran synthesis pathways.[8]
-
Sintering: This is the agglomeration of small metal catalyst particles into larger ones at high temperatures.[3][9] This process reduces the active surface area of the catalyst, leading to a permanent loss of activity.[9][10] Sintering is irreversible and is a major concern for supported metal catalysts like Palladium on Carbon (Pd/C) when reactions are run at excessively high temperatures.[1][3]
-
-
Diagnostic Steps:
-
Visual Inspection: Coked catalysts often appear darker or discolored.
-
Characterization: Analyze the spent catalyst using Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of coke.[11][12] Use Transmission Electron Microscopy (TEM) to compare the metal particle size of the fresh and spent catalyst; a significant increase in average particle size indicates sintering.[13]
-
-
Solution:
-
For Coking: The catalyst can often be regenerated. See Protocol 1 for a detailed regeneration procedure.
-
For Sintering: This damage is typically irreversible.[1] The primary solution is preventative. Optimize the reaction to run at the lowest effective temperature to minimize the risk of sintering.[3]
-
Q3: My product stream is contaminated with the transition metal from my catalyst. Why is this happening and how can I stop it?
A: This phenomenon is known as leaching , where the active metal species detaches from the solid support and dissolves into the reaction medium.[5][14][15] This is a critical issue in pharmaceutical development, as metal contamination in the final product is strictly regulated.
-
Causality: Leaching occurs when the interaction between the metal particle and the support material is too weak to withstand the reaction conditions.[15] It can be promoted by certain solvents, high temperatures, or reagents that can complex with and solubilize the metal. For supported palladium catalysts used in Heck or Sonogashira couplings (common in benzofuran synthesis), leaching of soluble palladium species is a known issue.[16][17][18]
-
Diagnostic Steps:
-
Quantify Contamination: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) on your crude product to accurately measure the concentration of the leached metal.
-
Hot Filtration Test: During the reaction, filter a hot aliquot of the reaction mixture to remove the solid catalyst, and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, it confirms that the active catalytic species is a leached, homogeneous form of the metal.[18]
-
-
Solution:
-
Optimize Conditions: Lower the reaction temperature or screen for a solvent that is less aggressive towards the catalyst-support linkage.
-
Change Support: Select a support with stronger metal-support interactions. For example, supports functionalized with ligands that can chelate the metal can reduce leaching.
-
Post-Reaction Scavenging: Treat the final product solution with a metal scavenger (e.g., functionalized silica or polymers) to remove dissolved metal ions.
-
Catalyst Deactivation Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing catalyst performance issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation?
A: There are four primary mechanisms by which a heterogeneous catalyst can lose activity. Understanding these is key to prevention and regeneration.[1][2][5]
| Deactivation Mechanism | Description | Common Causes | Affected Catalysts (in Benzofuran Synthesis) | Reversible? |
| Thermal Degradation (Sintering) | Agglomeration and growth of active metal particles, leading to a loss of active surface area.[9][10] | High reaction temperatures, exceeding the catalyst's thermal stability limit.[3] | Supported metals (e.g., Pd/C, Cu/SiO₂, Ru-nanoparticles).[9] | No (Irreversible) |
| Fouling (Coking) | Physical blockage of active sites and pores by carbonaceous deposits (coke) or polymeric residues.[3][6] | High temperatures, polymerization of reactants/products, acidic catalyst sites.[8][11] | Zeolites, solid acids, supported metals.[7][19] | Yes (Regenerable) |
| Poisoning | Strong chemisorption of impurities onto active sites, rendering them inactive.[1][2] | Sulfur, phosphorus, halogens, or heavy metals in the feedstock.[4] | Primarily supported metals (Pd, Cu, Ni, Rh, Ru).[2] | Sometimes (Depends on poison) |
| Leaching | Dissolution of the active metal species from the solid support into the reaction medium.[14][15] | Weak metal-support interaction, unsuitable solvent, complexing agents.[15] | Supported metals (especially Palladium in coupling reactions).[18] | No (Irreversible loss from support) |
Q2: How can I proactively prevent catalyst deactivation?
A: A proactive strategy is the most effective way to extend catalyst life and ensure process stability.[3]
-
Feedstock Purification: Always ensure the purity of your reactants and solvents. This is the most critical step to prevent poisoning.[3]
-
Process Optimization: Operate at the lowest possible temperature and pressure that still achieves the desired reaction rate and selectivity. This minimizes thermal degradation (sintering) and can reduce the rate of coke formation.[3]
-
Catalyst Selection: Choose a catalyst with high thermal stability and a robust support material known for strong metal-support interactions to prevent sintering and leaching.
-
Reaction Design: In reactions prone to coking, introducing a co-feed of a mild oxidizing agent (like H₂O or CO₂) or hydrogen can sometimes suppress coke formation.
Q3: What is the difference between "soft coke" and "hard coke"?
A: The terms "soft coke" and "hard coke" refer to the chemical nature and structure of the carbonaceous deposits.
-
Soft Coke: This consists of high molecular weight aliphatic or oligomeric compounds. It is generally formed at lower temperatures and is easier to remove.[7]
-
Hard Coke: This is composed of polyaromatic hydrocarbons (PAHs) and graphitic carbon.[7][12] It forms at higher temperatures through extensive dehydrogenation and polymerization reactions and is much more difficult to remove, often requiring higher temperatures for oxidative regeneration.[8][12]
Primary Catalyst Deactivation Pathways
This diagram illustrates the four main ways a supported metal catalyst can lose its function.
Caption: The four primary pathways of catalyst deactivation.
Experimental Protocols for Catalyst Regeneration
Protocol 1: Oxidative Regeneration of a Coked Zeolite or Supported Metal Catalyst
This protocol is designed to remove carbonaceous deposits (coke) through controlled combustion. Caution: This procedure generates heat (exothermic) and should be performed with appropriate safety measures in a well-ventilated area or fume hood.
-
Objective: To restore catalytic activity lost due to fouling/coking.
-
Methodology:
-
Preparation: After the final reaction, recover the catalyst by filtration. Wash it thoroughly with a suitable solvent (e.g., toluene, then acetone) to remove any adsorbed reactants and products. Dry the catalyst completely in a vacuum oven at a low temperature (e.g., 80-100 °C).
-
Setup: Place the dried, coked catalyst in a tube furnace equipped with temperature control and a gas inlet/outlet.
-
Inert Purge: Heat the catalyst to the target regeneration temperature (typically 300-450 °C for zeolites[20]) under a flow of an inert gas (e.g., Nitrogen, Argon) to remove any remaining volatile organics.
-
Controlled Oxidation: Once at the target temperature, gradually introduce a diluted stream of air or oxygen into the inert gas flow (e.g., start with 1-2% O₂ in N₂). This slow introduction is critical to control the exotherm from coke combustion and prevent thermal damage (sintering) to the catalyst.[20]
-
Burn-off: Hold the catalyst under the diluted oxidant stream. Monitor the outlet gas stream with a CO₂ analyzer. The regeneration is complete when the CO₂ concentration returns to baseline, indicating all coke has been burned off.
-
Cool Down: Once regeneration is complete, switch back to a pure inert gas stream and allow the catalyst to cool to room temperature.
-
Re-activation (if necessary): For some catalysts, especially metals like Palladium, a final reduction step (e.g., heating under a H₂/N₂ stream) may be required to restore the active metallic state before reuse.
-
Protocol 2: Acid/Solvent Wash for Supported Palladium Catalysts
This protocol can be effective for removing certain types of poisons or for redistributing metal particles. It is less common than oxidative regeneration but can be useful in specific cases.[21][22]
-
Objective: To remove acid-soluble poisons or weakly-bound fouling agents.
-
Methodology:
-
Preparation: Recover and dry the spent catalyst as described in Protocol 1, Step 1.
-
Washing: Create a slurry of the catalyst in a suitable reagent. A common method involves washing with a dilute solution of an organic acid like acetic acid or a mineral acid, followed by extensive washing with deionized water until the filtrate is neutral.[21][22] A combination of an organic solvent like chloroform and glacial acetic acid has also been shown to be effective for certain palladium catalysts.[21]
-
Procedure: a. Suspend the catalyst in the chosen washing solution (e.g., 5% aqueous acetic acid). b. Stir the slurry at a controlled temperature (e.g., 40-60 °C) for several hours. Using an ultrasonic bath during this step can enhance the cleaning process.[21] c. Filter the catalyst and wash it repeatedly with deionized water to remove all traces of the acid. d. Finally, wash with a solvent like ethanol or acetone to aid in drying.
-
Drying & Re-activation: Dry the catalyst thoroughly under vacuum. A subsequent reduction step under hydrogen is typically required to ensure the palladium is in its active, zerovalent state.
-
References
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-
Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. (2019). ACS Catalysis. Retrieved from [Link]
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Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (n.d.). MDPI. Retrieved from [Link]
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Sintering process and catalysis. (n.d.). Retrieved from [Link]
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How does the regeneration zeolite process work? (2024). GlobeCore.com. Retrieved from [Link]
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Deactivation and Regeneration of Zeolite Catalysts. (n.d.). World Scientific Publishing. Retrieved from [Link]
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What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage? (2025). Retrieved from [Link]
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Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. Retrieved from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Retrieved from [Link]
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Novel approaches to zeolite deactivation mitigation and regeneration in biomass gasification. (n.d.). DergiPark. Retrieved from [Link]
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Regeneration of a supported palladium catalyst used in the conversion of cyanohydrins to their aldoses. (1986). Justia Patents. Retrieved from [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from [Link]
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Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (n.d.). MDPI. Retrieved from [Link]
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In Situ TEM Study of Rh Particle Sintering for Three-Way Catalysts in High Temperatures. (n.d.). Retrieved from [Link]
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Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
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Insight into the Dynamic Evolution of Supported Metal Catalysts by In Situ/Operando Techniques and Theoretical Simulations. (2023). ACS Catalysis. Retrieved from [Link]
- Regeneration method of palladium catalyst for hydrogenation reaction. (n.d.). Google Patents.
-
Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc. Retrieved from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. Retrieved from [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Retrieved from [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH. Retrieved from [Link]
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Organic Chemistry of Coke Formation. (2025). ResearchGate. Retrieved from [Link]
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Catalyst support. (n.d.). Wikipedia. Retrieved from [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
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Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts. (2021). PMC - NIH. Retrieved from [Link]
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Catalyst deactivation mechanisms and how to prevent them. (2025). Retrieved from [Link]
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Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
-
Chemical and Thermal Sintering of Supported Metals with Emphasis on Cobalt Catalysts During Fischer–Tropsch Synthesis. (2020). ACS Publications. Retrieved from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved from [Link]
-
Influence of metal doping on the coke formation of a novel hierarchical HZSM-5 zeolite catalyst in the conversion of 1-propanol to fuel blendstock. (2025). RSC Publishing. Retrieved from [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]
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Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. (2024). MDPI. Retrieved from [Link]
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Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Retrieved from [Link]
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How To Prevent Catalyst Deactivation? (2025). Stanford Advanced Materials. Retrieved from [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). American Chemical Society. Retrieved from [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Retrieved from [Link]
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Possible mechanism for formation of benzofuran. (n.d.). ResearchGate. Retrieved from [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. Retrieved from [Link]
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Technical Support Center: A Scientist's Guide to Refining Column Chromatography Protocols for Isolating Benzofuran Derivatives
Welcome to the technical support center dedicated to overcoming the challenges of isolating benzofuran derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification protocols, troubleshoot common issues, and ensure the integrity of their isolated compounds. Benzofuran scaffolds are prevalent in numerous natural products and pharmaceuticals, making their efficient purification a critical step in research and development.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the column chromatography of benzofuran derivatives and provides systematic solutions.
Question 1: My substituted benzofuran isomers are co-eluting or showing very poor separation on a standard silica gel column. What are my options?
Answer:
Co-elution of isomers is a common and frustrating challenge in the purification of benzofuran derivatives, largely due to their often subtle differences in polarity.[4] Here is a multi-faceted approach to improve separation, starting from simple adjustments to more advanced techniques.
Initial Strategy: Mobile Phase Optimization
The first and most crucial step is to systematically optimize the mobile phase, as this is often the simplest and most effective solution.
-
Polarity Adjustment: The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.[5] For benzofuran derivatives, which are often non-polar to moderately polar, even minor adjustments to the eluent polarity can have a significant impact. If you are using a standard hexane/ethyl acetate system, try varying the ratio in small increments (e.g., from 95:5 to 98:2).[4][6] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on a TLC plate, as this range typically translates to good separation on a column.[4]
-
Solvent Selectivity: If simple polarity adjustments are insufficient, introducing a solvent with different selectivity can be highly effective. Solvents can interact with your compounds in ways other than just polarity (e.g., through dipole-dipole interactions or hydrogen bonding).[7][8] For aromatic compounds like benzofurans, adding a small amount of toluene or dichloromethane to your hexane/ethyl acetate mobile phase can alter the interactions with the silica gel stationary phase and improve the separation of closely related isomers.[4][9]
Advanced Strategy: Stationary Phase Modification
If mobile phase optimization does not yield the desired separation, consider altering the stationary phase.
-
Alternative Sorbents: While silica gel is the most common stationary phase, it is acidic in nature and may not be optimal for all separations.[4] Alumina (available in neutral, basic, or acidic forms) can offer different selectivity and may be a better choice for certain benzofuran derivatives, particularly those with basic functionalities.[4][9]
-
Impregnated Silica Gel: For separating isomers with varying degrees of unsaturation, silver nitrate-impregnated silica gel can be a powerful tool. The silver ions interact with the pi electrons of the double bonds, leading to differential retention.[4]
Ultimate Resolution: Preparative HPLC
For exceptionally difficult separations where flash chromatography fails to provide baseline resolution, preparative High-Performance Liquid Chromatography (HPLC) is a highly effective alternative. HPLC offers a wider variety of stationary phases and higher resolving power.[4][10] For chiral benzofuran derivatives, specialized chiral stationary phases (CSPs) are often necessary to resolve enantiomers.[4][11][12][13]
Question 2: I'm observing significant streaking and tailing of my benzofuran derivative on both TLC and my column. What's causing this and how can I fix it?
Answer:
Streaking or tailing is a common chromatographic problem that can arise from several factors. Identifying the root cause is key to resolving the issue.
-
Compound-Stationary Phase Interactions: Some benzofuran derivatives may possess acidic or basic functional groups that can interact strongly with the silanol groups on the surface of silica gel, leading to tailing.[4]
-
For acidic compounds: Adding a small amount (~1%) of acetic acid to your mobile phase can help to protonate the silanol groups and reduce these strong interactions.
-
For basic compounds: The addition of ~1% triethylamine to the eluent will have a similar effect by competing for the acidic sites on the silica.[4][14]
-
-
Sample Overloading: Applying too much sample to your TLC plate or column is a frequent cause of tailing and poor separation.[4] Ensure you are not exceeding the loading capacity of your stationary phase. A general rule of thumb for flash chromatography is to use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Inappropriate Sample Loading Solvent: The solvent used to dissolve your sample for loading onto the column is critical. Using a solvent that is too strong (i.e., too polar in normal-phase chromatography) can cause the compound to spread out in a broad band at the top of the column before the mobile phase is applied, leading to poor separation from the outset.[15] It is best to dissolve the sample in the mobile phase itself or a solvent that is less polar than the mobile phase. If your compound is not soluble in a non-polar solvent, consider the "dry loading" technique.[15]
Protocol: Dry Loading a Sample for Column Chromatography
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).[15]
-
Add a small amount of silica gel to this solution (typically 2-3 times the mass of your crude sample).[15]
-
Carefully evaporate the solvent using a rotary evaporator until you have a fine, free-flowing powder of your sample adsorbed onto the silica gel.[15]
-
Carefully add this powder to the top of your packed column.[15]
-
Gently add a thin layer of sand on top of the sample-silica mixture to prevent disturbance when adding the mobile phase.[15]
Question 3: My benzofuran derivative seems to be decomposing on the silica gel column. How can I confirm this and what are the alternative purification strategies?
Answer:
Compound decomposition on silica gel is a significant problem that can lead to low yields and the generation of new impurities.[16]
Confirmation of Decomposition:
A simple way to test for compound stability on silica gel is to perform a 2D TLC analysis.
-
Spot your compound on a TLC plate and develop it in a suitable solvent system.
-
After the first development, rotate the plate 90 degrees and develop it again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots that are not on the diagonal, indicating the formation of new, more polar compounds.[16]
Alternative Purification Strategies:
If your compound is indeed unstable on silica gel, here are several alternatives:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine.[14] Prepare a slurry of silica gel in your chosen mobile phase containing 1-3% triethylamine, pack the column, and then flush with one column volume of this solvent system before loading your sample.[14]
-
Alternative Stationary Phases: As mentioned previously, switching to a more inert stationary phase like Florisil or alumina can prevent decomposition.[16]
-
Recrystallization: If your benzofuran derivative is a solid, recrystallization can be a powerful purification technique that avoids the use of a stationary phase altogether.[10] Finding the right solvent or solvent system is key to successful recrystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on my TLC plate before running a column?
A1: For optimal separation on a silica gel column, you should aim for an Rf value between 0.2 and 0.4 for your target benzofuran derivative.[4] An Rf in this range generally provides a good balance between retention on the column and a reasonable elution time. An Rf value that is too high (>0.5) indicates that the compound will elute too quickly, resulting in poor separation from less polar impurities. Conversely, a very low Rf value (<0.1) suggests that the compound will be strongly adsorbed to the silica and may require an excessively large volume of solvent to elute, leading to band broadening and potential decomposition.[16]
Q2: Should I use isocratic or gradient elution for my benzofuran purification?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[17][18][19][20]
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to set up and is often sufficient for purifying relatively simple mixtures where the components have similar polarities.[17][19]
-
Gradient Elution: In this technique, the polarity of the mobile phase is gradually increased over the course of the separation.[17][18] This is particularly advantageous for complex mixtures containing compounds with a wide range of polarities. Gradient elution can improve peak shape, reduce analysis time, and enhance the separation of strongly retained compounds.[18][20] For many benzofuran syntheses that result in multiple byproducts, a step or linear gradient can significantly improve the purity of the isolated product.[17]
Q3: How do I choose the initial solvent system for my TLC analysis?
A3: A good starting point for many benzofuran derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4][10] You can begin with a relatively non-polar mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate until you achieve the desired Rf value for your compound.
Q4: What are some common impurities I might encounter in benzofuran synthesis, and how can I separate them?
A4: The impurities will depend on the specific synthetic route employed.[1][21][22][23] For instance, in a Sonogashira coupling followed by cyclization to form the benzofuran ring, you might have residual starting materials (e.g., o-iodophenol and the terminal alkyne), coupling catalysts (e.g., palladium and copper complexes), and potentially homocoupled alkyne byproducts.[21] Most of these impurities have significantly different polarities from the desired benzofuran product and can often be separated using standard silica gel chromatography. The catalyst residues are typically very polar and will remain at the baseline of the TLC plate.
Data Presentation & Visualization
Table 1: Solvent Polarity and its Effect on Retention
| Solvent System (Hexane:Ethyl Acetate) | Polarity Index (Approx.) | Expected Rf of a Moderately Polar Benzofuran Derivative |
| 98:2 | 0.05 | ~ 0.6 |
| 95:5 | 0.11 | ~ 0.4 |
| 90:10 | 0.21 | ~ 0.2 |
| 80:20 | 0.38 | ~ 0.1 |
Note: Polarity indices are approximate and can vary. The expected Rf values are illustrative and will depend on the specific structure of the benzofuran derivative.
Diagram 1: Troubleshooting Workflow for Poor Separation
This diagram outlines a logical decision-making process when faced with co-eluting compounds.
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Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Benzofuran Derivatives and Standard Chemotherapeutic Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the benzofuran scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the anticancer efficacy of benzofuran derivatives, with a particular focus on the potential of molecules like Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, against established anticancer agents. Drawing upon a synthesis of experimental data, this document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.
Introduction to Benzofuran Derivatives in Oncology
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as the foundational structure for a diverse class of molecules.[1] Both natural and synthetic benzofuran derivatives have exhibited significant biological activities, including antiviral, anti-inflammatory, and notably, antitumor effects.[2][3] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a wide array of compounds with distinct pharmacological profiles.[2][4] Recent studies have highlighted the potential of these derivatives to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[4][5][6]
While specific data on this compound is emerging, with preliminary studies indicating potent activity against breast cancer cell lines (MCF-7) with an IC50 value of less than 10 µM, a broader examination of its structural analogs provides a robust framework for understanding its potential.[7] This guide will therefore compare the efficacy of various benzofuran derivatives to that of standard-of-care chemotherapeutic agents.
Comparative Analysis of Anticancer Efficacy
The cytotoxic effects of novel compounds are typically evaluated against a panel of human cancer cell lines and compared to established anticancer drugs. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.[1][8]
In Vitro Cytotoxicity: Benzofuran Derivatives vs. Standard Agents
The following table summarizes the IC50 values of representative benzofuran derivatives against various cancer cell lines, juxtaposed with the activity of standard chemotherapeutic agents.
| Compound/Agent | Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivatives | ||||
| This compound | Benzofuran Derivative | MCF-7 (Breast) | <10 | [7] |
| Methyl 4-hydroxy-1-benzofuran-6-carboxylate | Benzofuran Derivative | A549 (Lung) | ~16.4 | [7] |
| Compound 4g (Benzofuran-chalcone derivative) | Benzofuran Derivative | HCC1806 (Breast) | 5.93 | [5] |
| Compound 4g (Benzofuran-chalcone derivative) | Benzofuran Derivative | HeLa (Cervical) | 5.61 | [5] |
| Compound 12 (Benzofuran derivative) | Benzofuran Derivative | SiHa (Cervical) | 1.10 | [6] |
| Compound 12 (Benzofuran derivative) | Benzofuran Derivative | HeLa (Cervical) | 1.06 | [6] |
| Compound 16b (3-methylbenzofuran derivative) | Benzofuran Derivative | A549 (Lung) | 1.48 | [6] |
| Compound 8 (Halogenated Benzofuran Derivative) | Benzofuran Derivative | HepG2 (Liver) | 3.8 ± 0.5 | [4] |
| Compound 8 (Halogenated Benzofuran Derivative) | Benzofuran Derivative | A549 (Lung) | 3.5 ± 0.6 | [4] |
| Standard Anticancer Agents | ||||
| Cisplatin | Platinum-based | HeLa, A549, HCC1806 | Varies | [5] |
| Doxorubicin | Anthracycline | HepG2, MCF-7 | Varies (e.g., 4.17–8.87) | [9] |
| Staurosporine | Kinase Inhibitor | A549 | 1.52 | [6] |
| Combretastatin A-4 (CA-4) | Tubulin Inhibitor | SiHa | 1.76 | [6] |
| Combretastatin A-4 (CA-4) | Tubulin Inhibitor | HeLa | 1.86 | [6] |
Analysis of Cytotoxicity Data: The compiled data indicates that several benzofuran derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding the potency of some standard drugs like Combretastatin A-4 in certain cell lines.[6] For instance, compound 12 shows superior activity against SiHa and HeLa cells compared to CA-4.[6] Similarly, the halogenated benzofuran derivative, compound 8, demonstrates significant cytotoxicity against liver and lung cancer cells.[4] The promising sub-10 µM activity of this compound in MCF-7 cells positions it as a lead compound for further investigation.[7]
Mechanistic Insights into Anticancer Action
Understanding the mechanism of action is crucial for the rational development of new anticancer drugs. Benzofuran derivatives have been shown to exert their effects through multiple pathways.
Key Mechanisms of Action of Benzofuran Derivatives:
-
VEGFR-2 Inhibition: Some benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5]
-
Induction of Apoptosis: A common mechanism for many anticancer agents, several benzofuran derivatives have been shown to effectively induce apoptosis (programmed cell death) in cancer cells.[4][5][6] This is often mediated through the activation of caspase cascades.[4]
-
Cell Cycle Arrest: Certain benzofuran derivatives can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[4][6]
-
Tubulin Polymerization Inhibition: Similar to drugs like Combretastatin A-4, some benzofurans can interfere with the dynamics of microtubules, which are essential for cell division.[9]
-
Modulation of Signaling Pathways: Benzofuran derivatives have been reported to interact with key signaling pathways involved in cell growth and survival, such as the MAPK/ERK and AKT signaling pathways.[7]
The following diagram illustrates a generalized workflow for evaluating the anticancer properties of a novel benzofuran derivative.
Caption: Workflow for anticancer evaluation of benzofuran derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 48 hours.[10]
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., benzofuran derivative) or a standard anticancer drug.
-
Incubate the cells for another 48 hours.[10]
-
Add MTT reagent (0.2 mg/mL) to each well and incubate for 2 hours.[10]
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[8]
Apoptosis Assay using Annexin V-FITC
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[11]
Protocol:
-
Treat cancer cells (e.g., 2 x 10⁵ cells in a six-well plate) with the test compound for 24 hours.[11]
-
Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V-FITC binding buffer.[11]
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
The following diagram illustrates a simplified signaling pathway for apoptosis induction.
Caption: Simplified apoptosis induction pathway.
Conclusion and Future Directions
The collective evidence strongly supports the benzofuran scaffold as a promising foundation for the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through mechanisms that are distinct from or complementary to existing therapies. While the specific compound, this compound, requires more extensive investigation, its initial potent activity against breast cancer cells is highly encouraging.
Future research should focus on a comprehensive evaluation of this and other promising benzofuran derivatives in a wider panel of cancer cell lines and in in vivo animal models. Elucidating the precise molecular targets and signaling pathways will be critical for optimizing their therapeutic potential and for identifying patient populations most likely to benefit from these novel agents. The continued exploration of the structure-activity relationships within the benzofuran class will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
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A Researcher's Guide to the Labyrinth: Validating the Biological Target of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
In the realm of drug discovery, the identification of a bioactive small molecule is a moment of profound potential. Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, a compound with noted antitumor and antibacterial properties, stands at such a precipice. Preliminary studies suggest its involvement in crucial cellular signaling pathways like MAPK/ERK and AKT, with an IC50 value of approximately 16.4 µM against A549 lung cancer cells[1]. However, the precise molecular target through which it exerts these effects remains elusive. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, multi-faceted strategy for the deconvolution and validation of its biological target. We will navigate the intricate process of target identification, moving from broad, unbiased screening to rigorous, specific validation, ensuring that each step logically informs the next.
Section 1: The Initial Foray - Unbiased Target Identification
The first critical step is to cast a wide net to capture potential interacting proteins from the native cellular environment. This "target deconvolution" is essential to move from a phenotypic observation (e.g., cancer cell inhibition) to a specific molecular mechanism.[2][3] Two powerful and complementary approaches are recommended: Affinity Chromatography coupled with Mass Spectrometry and Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry.
This classical and robust technique relies on immobilizing the small molecule to isolate its binding partners from a complex protein mixture, such as a cell lysate.[2][4][5]
Causality Behind the Choice: Affinity chromatography provides a direct physical linkage between the compound and its interacting proteins. By immobilizing this compound, we can physically "pull down" its binding partners, which can then be identified with high sensitivity by mass spectrometry. This method is particularly advantageous for identifying high-affinity interactions.
Experimental Workflow Diagram:
Sources
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- 2. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
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The In Vivo Efficacy of Benzofuran Derivatives: A Comparative Guide for Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives. This guide provides an in-depth comparison of the in vivo efficacy of various benzofuran derivatives across key therapeutic areas, supported by experimental data from animal models. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.
I. Anti-Inflammatory Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated significant potential in mitigating inflammation through various mechanisms of action. Here, we compare the efficacy of representative compounds in well-established animal models of acute and chronic inflammation.
Comparative Efficacy in Animal Models of Inflammation
The following table summarizes the in vivo anti-inflammatory efficacy of selected benzofuran derivatives.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Metric | % Inhibition | Reference Compound | % Inhibition (Reference) |
| BF1 (Benzofuranone derivative) | Carrageenan-induced paw edema (Mice) | 10 mg/kg, p.o. | Edema volume at 3h | ~60% | Indomethacin | ~70% |
| Compound 6b (Benzofuran amide derivative) | Carrageenan-induced paw edema (Rats) | 100 mg/kg, p.o. | Paw edema at 2h | 71.10% | Diclofenac Sodium (10 mg/kg) | Not specified in study |
| Compound 6a (Benzofuran amide derivative) | Carrageenan-induced paw edema (Rats) | 100 mg/kg, p.o. | Paw edema at 2h | 61.55% | Diclofenac Sodium (10 mg/kg) | Not specified in study |
| Unnamed Benzofuran derivative | Cotton pellet-induced granuloma (Rats) | 100 mg/kg, p.o. | Granuloma dry weight | Significant reduction | Phenylbutazone (100 mg/kg) | Significant reduction |
Mechanism of Action: Targeting Key Inflammatory Pathways
Several benzofuran derivatives exert their anti-inflammatory effects by modulating key signaling pathways. For instance, the benzofuranone derivative BF1 is suggested to interfere with the Protein Kinase C (PKC) activation pathway[1]. Other derivatives have been shown to interact with the cyclooxygenase-2 (COX-2) enzyme, a critical mediator of prostaglandin synthesis in the inflammatory cascade[2].
Caption: Benzofuran derivatives inhibit inflammation by targeting PKC and COX-2 pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used and reproducible model is ideal for screening acute anti-inflammatory activity.
-
Animal Selection and Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Administration: Fast the animals for 12 hours prior to the experiment. Randomly divide them into groups (n=6):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose, p.o.).
-
Standard Group: Receives a reference drug like Diclofenac Sodium (10 mg/kg, p.o.).
-
Test Groups: Receive the benzofuran derivative at various doses (e.g., 100 mg/kg, p.o.).
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema volume in the control group and Vt is the average paw edema volume in the treated group. Statistical significance is typically determined using a one-way ANOVA followed by a suitable post-hoc test.
II. Neuroprotective Effects of Benzofuran Derivatives
The neuroprotective potential of benzofuran derivatives is an emerging area of research, with promising results in models of neurodegenerative diseases like Alzheimer's.
Comparative Efficacy in a Mouse Model of Alzheimer's Disease
The following table highlights the neuroprotective efficacy of a selanyl-dihydrobenzofuran derivative.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Metric | Outcome | Reference Compound | Outcome (Reference) |
| TFSeB | Streptozotocin (STZ)-induced Alzheimer's Disease (Mice) | 1 and 5 mg/kg, i.g. | Y-maze, Novel Object Recognition, Passive Avoidance Tests | Improved memory performance[3][4][5] | Memantine | Improved memory performance[3][5] |
| TFSeB | STZ-induced Alzheimer's Disease (Mice) | 1 and 5 mg/kg, i.g. | Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) activity | Reverted STZ-induced increases in AChE and MAO-B activity[3][4] | Memantine | Not specified in study |
Mechanism of Action: Modulating Cholinergic and Monoaminergic Systems
The neuroprotective effects of TFSeB are attributed to its ability to modulate key enzymes involved in neurotransmission. By inhibiting acetylcholinesterase (AChE), it increases the availability of the neurotransmitter acetylcholine, which is crucial for cognitive function. Furthermore, its inhibition of monoamine oxidase B (MAO-B) can reduce oxidative stress and preserve monoaminergic neurotransmission.[3][4]
Caption: Benzofuran-thiazolidinediones improve insulin sensitivity via PPARγ activation.
Experimental Protocol: db/db Mouse Model for Antidiabetic Studies
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Animal Model: Use male db/db mice, which have a mutation in the leptin receptor gene. Use their lean littermates (db/+) as controls.
-
Acclimatization and Grouping: Acclimatize the mice for at least a week. Randomly assign them to treatment groups.
-
Treatment: Administer the benzofuran derivative (e.g., compound 21a at 100 mg/kg/day) or vehicle orally for a specified duration (e.g., 6 days).
-
Metabolic Measurements:
-
Blood Glucose: Measure non-fasting plasma glucose levels from tail vein blood at baseline and at the end of the treatment period.
-
Triglycerides: Measure plasma triglyceride levels at the end of the study.
-
-
Data Analysis: Compare the final plasma glucose and triglyceride levels between the treated group, the untreated db/db control group, and the lean littermate group using appropriate statistical methods.
IV. Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent tumor growth inhibition in preclinical models.
Efficacy in a Xenograft Tumor Model
The table below summarizes the in vivo anticancer efficacy of a benzofuran derivative that acts as an Aurora B kinase inhibitor.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Metric | Outcome |
| Compound S6 | QGY-7401 liver cancer xenograft (Nude mice) | 50 mg/kg | Tumor Growth Inhibition | 40% [2] |
| Compound S6 | QGY-7401 liver cancer xenograft (Nude mice) | 100 mg/kg | Tumor Growth Inhibition | 64% [2] |
| Compound S6 | QGY-7401 liver cancer xenograft (Nude mice) | 50 mg/kg | Phospho-Histone H3 (Ser10) Inhibition | 55% [2] |
| Compound S6 | QGY-7401 liver cancer xenograft (Nude mice) | 100 mg/kg | Phospho-Histone H3 (Ser10) Inhibition | 80% [2] |
Mechanism of Action: Inhibition of Aurora B Kinase
Compound S6 exerts its anticancer effects by inhibiting Aurora B kinase, a key regulator of mitosis. [6][7]Overexpression of Aurora B is common in many cancers and is associated with tumorigenesis. [6]Inhibition of this kinase disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Compound S6 inhibits cancer cell division by targeting Aurora B kinase.
Experimental Protocol: Xenograft Tumor Model
This model is a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.
-
Cell Culture and Animal Model:
-
Culture human cancer cells (e.g., QGY-7401 liver cancer cells) in appropriate media until they reach the logarithmic growth phase.
-
Use female athymic nude mice (4-6 weeks old).
-
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., serum-free medium with Matrigel at a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width²) / 2.
-
When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the benzofuran derivative (e.g., Compound S6 at 50 and 100 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for biomarkers like phospho-histone H3).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and compare the tumor volumes and weights between the treated and control groups using appropriate statistical methods.
V. Conclusion and Future Directions
The in vivo studies presented in this guide highlight the significant therapeutic potential of benzofuran derivatives across a spectrum of diseases. The versatility of the benzofuran scaffold allows for the development of compounds with diverse mechanisms of action, targeting key pathological pathways in inflammation, neurodegeneration, diabetes, and cancer.
For researchers and drug development professionals, the detailed protocols provided herein serve as a foundation for designing and executing robust preclinical studies. The comparative efficacy data, while not exhaustive, offers valuable insights into the potential of different benzofuran-based compounds.
Future research should focus on head-to-head comparative studies of various benzofuran derivatives to establish a clearer structure-activity relationship in vivo. Furthermore, exploring novel benzofuran hybrids and their efficacy in a wider range of animal models will be crucial for advancing these promising compounds toward clinical development.
References
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The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. PubMed. [Link]
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Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed. [Link]
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Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central. [Link]
-
In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. [Link]
-
Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ResearchGate. [Link]
-
Novel antidiabetic and hypolipidemic agents. 3. Benzofuran-containing thiazolidinediones. PubMed. [Link]
-
Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed. [Link]
-
Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-Containing Thiazolidinediones. ACS Publications. [Link]
-
In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. BioKB. [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
-
A study of the anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]
-
Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. PubMed. [Link]
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- 4. scribd.com [scribd.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Antioxidant Activity of Different Benzofuran Isomers: A Technical Guide for Researchers
Introduction: The Benzofuran Scaffold as a Privileged Structure in Antioxidant Drug Discovery
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a core structural motif in a vast number of natural products and synthetic molecules with significant biological activities.[1] In recent years, the benzofuran scaffold has emerged as a pharmacophore of choice in the design and development of novel antioxidant agents.[1] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Antioxidants can mitigate this cellular damage by scavenging free radicals, and benzofuran derivatives have shown considerable promise in this regard.
The antioxidant potential of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the benzofuran ring. Of particular importance is the presence of hydroxyl (-OH) groups, which can donate a hydrogen atom to quench free radicals, thereby stabilizing them. This guide provides a comparative analysis of the antioxidant activity of different benzofuran isomers, with a focus on the structure-activity relationships (SAR) that govern their efficacy. We will delve into the mechanistic underpinnings of their antioxidant action, present available experimental data, and provide detailed protocols for the in vitro assessment of their antioxidant capacity.
Mechanisms of Antioxidant Action: How Benzofurans Scavenge Free Radicals
The primary mechanism by which phenolic compounds, including hydroxylated benzofurans, exert their antioxidant effect is through hydrogen atom transfer (HAT). In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. The resulting benzofuranyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system. The stability of this resulting radical is a key determinant of the antioxidant activity; the more stable the radical, the more readily the parent molecule will donate its hydrogen atom.
Another relevant mechanism is Sequential Proton Loss Electron Transfer (SPLET), which is particularly significant in polar solvents. In the SPLET pathway, the phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical.
The efficiency of a benzofuran derivative as an antioxidant is therefore intrinsically linked to the stability of the radical formed after hydrogen or electron donation. This stability is dictated by the position of the hydroxyl group(s) and the presence of other electron-donating or electron-withdrawing groups on the benzofuran core.
Comparative Analysis of Antioxidant Activity: A Look at the Isomers
Structure-Activity Relationship (SAR) Insights
The position of the hydroxyl group on the benzofuran ring is critical in determining its antioxidant capacity. The ability of the hydroxyl group to donate its hydrogen atom and the stability of the resulting phenoxyl radical are the key factors.
-
Hydroxyl Groups on the Benzene Ring (Positions 4, 5, 6, and 7): Hydroxyl groups at these positions are expected to confer antioxidant activity. The stability of the resulting radical will be influenced by the resonance delocalization across the entire benzofuran system. Positions that allow for more extensive delocalization will likely result in higher antioxidant activity. For instance, hydroxyl groups at positions 5 and 7 are often associated with significant antioxidant potential in related heterocyclic systems.
-
Hydroxyl Groups on the Furan Ring (Positions 2 and 3): The antioxidant activity of 2- and 3-hydroxybenzofuran is more complex. These are enolic structures and their stability and reactivity will differ from the phenolic isomers.
The presence of multiple hydroxyl groups, particularly in an ortho or para relationship, is known to enhance antioxidant activity due to increased radical stabilization through hydrogen bonding and resonance.
Experimental Data on Hydroxylated Benzofuran Derivatives
While a direct comparison of the simple isomers is lacking, studies on substituted hydroxybenzofurans provide valuable data. The following table summarizes the antioxidant activity of several 5- and 7-hydroxybenzofuran-2-one derivatives, as determined by the DPPH radical scavenging assay. It is crucial to note that these are not simple isomers of hydroxybenzofuran, and the presence of the carbonyl group and other substituents will significantly influence their activity.
| Compound | Solvent | rIC50 (mols antioxidant / mols DPPH•) | Reference |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.18 | [2] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.25 | [2] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.31 | [2] |
| Trolox (Standard) | Methanol | 0.41 | [2] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | >5 | [2] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | 4.47 | [2] |
| Trolox (Standard) | Acetonitrile | 1.00 | [2] |
A lower rIC50 value indicates a higher antioxidant capacity.
Note on Comparability: The data in the table should be interpreted with caution. A direct comparison of the antioxidant activities is challenging due to the different substitution patterns on the benzofuran-2-one core and the influence of the solvent on the reaction mechanism. However, the data does suggest that the presence and position of hydroxyl groups play a significant role in the antioxidant capacity of these derivatives, with the 5,7-dihydroxy derivative showing the highest potency in methanol.
Experimental Protocols for Antioxidant Activity Assessment
To ensure the generation of reliable and reproducible data for the comparative analysis of benzofuran isomers, standardized experimental protocols are essential. Below are detailed methodologies for two of the most common in vitro antioxidant assays: the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (benzofuran isomers)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the benzofuran isomers and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of the test samples or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (benzofuran isomers)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare serial dilutions of the benzofuran isomers and the positive control as described for the DPPH assay.
-
Assay:
-
To each well of a 96-well plate, add 180 µL of the working ABTS•+ solution.
-
Add 20 µL of the various concentrations of the test samples or positive control to the wells.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate the general mechanism of antioxidant action by a hydroxylated benzofuran and the experimental workflow for the DPPH assay.
Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).
Caption: Step-by-step experimental workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
Benzofuran and its derivatives represent a rich source of potential antioxidant agents. The structure-activity relationship is a cornerstone for the rational design of novel and more potent antioxidants based on this scaffold. While the available data strongly suggests that the presence and position of hydroxyl groups are paramount to the antioxidant activity of benzofuran isomers, a comprehensive comparative study of all simple monohydroxybenzofuran isomers is a clear gap in the current research landscape.
Future studies should focus on the systematic synthesis and evaluation of these simple isomers under standardized conditions to provide a clear and direct comparison of their antioxidant potential. Such research would provide invaluable data for medicinal chemists and drug development professionals, enabling more targeted design of benzofuran-based therapeutics for the management of oxidative stress-related diseases. The protocols and mechanistic insights provided in this guide offer a solid foundation for conducting such vital research.
References
-
Chand, K., Hiremathad, A., Singh, M., Santos, M. A., & Keri, R. S. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological reports, 69(2), 281–295. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzofuran Compound Analysis
Introduction: The Critical Role of Benzofuran Analysis in Pharmaceutical Development
Benzofuran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Given their therapeutic potential, the rigorous and accurate analysis of these compounds is paramount throughout the drug development lifecycle. From ensuring the purity of an active pharmaceutical ingredient (API) to monitoring its stability in a final drug product, robust analytical methods are indispensable.
This guide provides an in-depth comparison and cross-validation framework for two of the most powerful analytical techniques employed in this field: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific reasoning behind method selection, validation, and data interpretation. This document is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies described are scientifically sound, reliable, and suitable for their intended purpose.[5][6][7]
Part 1: Foundational Principles of Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the benzofuran analyte and the specific analytical objective.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] It is exceptionally versatile and the go-to method for a wide range of compounds, particularly those that are non-volatile or thermally labile. For many benzofuran derivatives, which can be complex and possess high molecular weights, HPLC coupled with a UV detector is a robust choice for routine quantification and quality control.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is tailored for volatile and semi-volatile compounds that can be vaporized without decomposition.[8] It combines the superior separation capability of gas chromatography with the highly sensitive and selective detection of mass spectrometry. GC-MS is often the preferred technique for identifying and quantifying trace-level impurities or for analyzing more volatile benzofuran analogues.
The causality behind this choice is fundamental: forcing a non-volatile compound through a GC system would lead to decomposition and inaccurate results, while analyzing a highly volatile compound by HPLC might result in poor retention and resolution. Therefore, initial characterization of the analyte's properties is a critical first step.
Part 2: The Regulatory Framework: Cross-Validation According to ICH Q2(R2)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[6][10] When comparing two methods or transferring a method between labs, cross-validation is essential. The ICH Q2(R2) guideline provides a comprehensive framework for this process, focusing on key performance characteristics.[5][11][12]
The validation process ensures the method's quality, reliability, and consistency.[6][10] The core parameters that must be evaluated are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13][14]
-
Accuracy: The closeness of test results to the true value, often determined through recovery studies.[13][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (inter-day/analyst), and Reproducibility (inter-laboratory).[6][14]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[6][14][15]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
Below is a visualization of the cross-validation workflow, which logically progresses from initial method setup to the final comparative analysis.
Part 3: Quantitative Performance Comparison: HPLC-UV vs. GC-MS
To provide a clear, objective comparison, the following data summarizes the performance of HPLC-UV and GC-MS for the analysis of a representative benzofuran derivative.[16] This data is crucial for researchers in selecting the appropriate method based on their specific needs, whether for high-throughput screening or sensitive impurity profiling.
Table 1: Linearity and Range
| Validation Parameter | HPLC-UV | GC-MS |
|---|---|---|
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
|---|---|---|
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
|---|---|---|
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | 0.15 | 0.02 |
| Limit of Quantitation (LOQ) | 0.5 | 0.05 |
Insight from the Data: The tables clearly illustrate the trade-offs. HPLC-UV demonstrates excellent linearity over a broader range and slightly better precision, making it ideal for assay and content uniformity tests.[16] Conversely, GC-MS offers significantly lower LOD and LOQ, establishing it as the superior choice for trace analysis, such as identifying and quantifying impurities or degradants.[16]
Part 4: Detailed Experimental Protocols
The trustworthiness of any analytical guide rests on the clarity and completeness of its protocols. The following are detailed, step-by-step methodologies for the analysis of a benzofuran compound.
HPLC-UV Method Protocol
This protocol is designed for the robust quantification of a benzofuran derivative in a drug substance or product matrix. The choice of a C18 column is based on its versatility for retaining moderately polar to nonpolar compounds like benzofurans.
Methodology:
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzofuran reference standard or sample into a 100 mL volumetric flask.
-
Add about 70 mL of acetonitrile (ACN) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with ACN.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9] This step is critical to remove particulates that could damage the HPLC column.
-
-
Instrumentation:
-
An HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in ACN. The acidifier improves peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm (or the λmax of the specific benzofuran derivative).
-
Injection Volume: 10 µL.
-
GC-MS Method Protocol
This protocol is optimized for high-sensitivity analysis, suitable for identifying unknown impurities or performing trace quantification. The use of a DB-5ms column is standard for general-purpose analysis of semi-volatile compounds due to its stable, low-bleed characteristics.
Methodology:
-
Standard/Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the sample or reference standard in a volatile solvent like ethyl acetate.
-
Perform serial dilutions to prepare calibration standards across the desired concentration range (e.g., 0.05 to 50 µg/mL).
-
-
Instrumentation:
-
A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C. This temperature must be high enough to ensure complete volatilization without causing thermal degradation.
-
Injection Mode: Splitless (1 µL). Splitless mode is chosen for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Can be run in Full Scan mode (e.g., m/z 40-550) for impurity identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Part 5: Decision Making and Method Selection
The final step in cross-validation is to use the generated data to select the most appropriate method for a given application. This decision should be guided by the Analytical Target Profile (ATP), which prospectively defines the method's intended purpose.[17]
Conclusion
The cross-validation of analytical methods for benzofuran compounds is a rigorous but essential process in the pharmaceutical industry. It ensures that the data generated is reliable, accurate, and fit for its purpose, whether for routine quality control or sensitive impurity profiling. By leveraging the strengths of both HPLC-UV and GC-MS, and by adhering to the principles of scientific integrity and regulatory guidelines like ICH Q2(R2), researchers can confidently select and defend their analytical strategies. This guide has provided the foundational principles, comparative data, and detailed protocols necessary to establish a robust, self-validating system for the analysis of this critical class of compounds.
References
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Journal of Applied Pharmaceutical Science. (2011). Analytical method validation: A brief review. [Link]
-
Altabrisa Group. (2025). Key Parameters for Analytical Method Validation. [Link]
-
International Journal of Pharmaceutical Erudition. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]
-
GMP Insiders. (n.d.). Performance Characteristics In Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institutes of Health. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]
-
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
OpenBU. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
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A Comparative Guide to STING Agonists: Navigating the Landscape of Innate Immune Activation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of immuno-oncology, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus for activating the innate immune system against tumors.[1][2][3][4][5][6][7][[“]][9] Pharmacological activation of STING can transform an immunologically "cold" tumor microenvironment into a "hot" one, priming it for a robust anti-tumor response.[1][2] This guide provides an in-depth comparison of the major classes of STING agonists, offering insights into their mechanisms of action, and presenting experimental data to inform the selection of the most suitable candidates for research and therapeutic development. While the landscape of STING agonists is diverse, this guide will focus on the two primary categories: cyclic dinucleotide (CDN) analogs and non-CDN small molecule agonists.
The STING Signaling Pathway: A Primer
The STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[10][11] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated, catalyzing the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[12] cGAMP then binds to the STING protein, which resides on the endoplasmic reticulum (ER).[11][12][13] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[11][13] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[10][13] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[10] This cascade ultimately leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), culminating in an anti-tumor immune response.[4][6][9]
Figure 1: Simplified schematic of the cGAS-STING signaling pathway.
A Comparative Analysis of STING Agonists
Cyclic Dinucleotide (CDN) Analogs
CDN analogs are synthetic molecules that mimic the structure of the natural STING ligand, cGAMP.[1][2] These compounds directly bind to the cGAMP-binding pocket on the STING protein, initiating the downstream signaling cascade.[1][2]
Mechanism of Action: CDNs are direct agonists that allosterically activate STING. Their structural similarity to the endogenous ligand allows for high-affinity binding and potent activation of the pathway.
Examples:
-
ADU-S100 (MIW815): A synthetic CDN that can activate all known human STING alleles.[5] Preclinical studies have demonstrated that intratumoral injection of ADU-S100 induces tumor-specific CD8+ T cells and enhances the efficacy of immune checkpoint inhibitors.[5]
-
MK-1454: A CDN analog developed by Merck, which has been evaluated in Phase I clinical trials.[1][2]
Advantages:
-
High Potency: Due to their direct binding and structural similarity to the natural ligand, CDNs are generally potent activators of the STING pathway.
-
Well-Characterized Mechanism: The mechanism of action is well understood, facilitating straightforward in vitro and in vivo evaluation.
Limitations:
-
Poor Membrane Permeability: The negatively charged phosphate backbone of CDNs limits their ability to cross cellular membranes, often necessitating intratumoral injection.[12][14]
-
Metabolic Instability: CDNs can be susceptible to degradation by ectonucleotidases and phosphodiesterases, leading to a short half-life in vivo.[12][13]
-
Systemic Toxicity: Systemic administration can lead to widespread inflammatory responses, posing a challenge for therapeutic development.[12]
Non-CDN Small Molecule Agonists
Non-CDN STING agonists represent a diverse class of small molecules that activate the STING pathway through various mechanisms, often distinct from direct cGAMP mimetics.[1][2]
Mechanism of Action: The mechanisms of non-CDN agonists can be more varied. Some, like MSA-2, are believed to bind to the same pocket as CDNs but with a different chemical scaffold, while others may interact with different sites on the STING protein to induce its active conformation.[12][15]
Examples:
-
MSA-2: An orally available non-nucleotide human STING agonist.[15] Preclinical studies have shown that MSA-2 can stimulate IFN-β secretion in tumors and induce tumor regression with durable anti-tumor immunity.[15]
-
SNX281: A non-CDN STING agonist that has been evaluated in Phase I clinical trials for advanced solid tumors.[1][2]
-
GSK3745417: A non-CDN STING agonist being investigated for the treatment of advanced solid tumors.[1][2]
Advantages:
-
Improved Pharmacokinetics: Small molecule agonists can be designed to have better membrane permeability and metabolic stability, potentially allowing for systemic administration (e.g., oral or intravenous).[12][16]
-
Diverse Chemical Scaffolds: The variety of chemical structures offers opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.
Limitations:
-
Potentially Lower Potency: Some non-CDN agonists may exhibit lower potency compared to CDN analogs.
-
Off-Target Effects: As with many small molecules, the potential for off-target effects needs to be carefully evaluated.
-
Complex Mechanisms: The precise mechanism of action for some non-CDN agonists may not be as well-defined as that of CDNs.
| Feature | Cyclic Dinucleotide (CDN) Analogs | Non-CDN Small Molecule Agonists |
| Mechanism | Direct binding to cGAMP pocket, mimicking the natural ligand.[1][2] | Can bind to the cGAMP pocket or other sites to induce activation.[12][15] |
| Examples | ADU-S100, MK-1454[1][2][5] | MSA-2, SNX281, GSK3745417[1][2][15] |
| Administration | Primarily intratumoral due to poor permeability.[12][14] | Potential for systemic (oral, IV) administration.[12][16] |
| Potency | Generally high. | Variable, can be high. |
| Permeability | Poor.[12][14] | Can be optimized for good permeability. |
| Stability | Susceptible to enzymatic degradation.[12][13] | Can be designed for high metabolic stability. |
Experimental Evaluation of STING Agonists
A robust and multi-faceted experimental approach is crucial for the comprehensive evaluation and comparison of STING agonists.
In Vitro Assays
1. IFN-β Reporter Assay: This is a cornerstone assay for quantifying STING pathway activation.[11] It utilizes a cell line (e.g., THP-1 or HEK293T) engineered to express a reporter gene, such as luciferase, under the control of the IFN-β promoter.[11][17] Activation of the STING pathway leads to the production of luciferase, which can be measured as a luminescent signal.[11]
Figure 2: Generalized workflow for an IFN-β reporter assay.
Detailed Protocol: IFN-β Reporter Assay in THP-1 Lucia™ ISG Cells
-
Cell Seeding:
-
Culture THP-1 Lucia™ ISG cells according to the manufacturer's instructions.
-
On the day of the experiment, resuspend cells in fresh culture medium to a density of 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (50,000 cells/well) into a 96-well plate.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of the STING agonist in culture medium.
-
Add 50 µL of the diluted agonist to the corresponding wells. For the vehicle control, add 50 µL of culture medium containing the same final concentration of the solvent (e.g., DMSO).
-
For a positive control, add a known STING agonist like 2'3'-cGAMP.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[11]
-
-
Luciferase Assay:
-
Equilibrate the luciferase detection reagent to room temperature.
-
Transfer 20 µL of the cell culture supernatant from each well to a new white 96-well plate.[11]
-
Add 50 µL of the luciferase detection reagent to each well.
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Plot the fold induction against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
2. Western Blot Analysis: This technique is used to assess the phosphorylation status of key downstream signaling proteins, such as STING, TBK1, and IRF3, providing direct evidence of pathway activation.[10][18]
3. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct target engagement of a compound with the STING protein in a cellular context.[19][20][21][22][23] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
In Vivo Evaluation
1. Syngeneic Mouse Tumor Models: These models are indispensable for evaluating the anti-tumor efficacy of STING agonists in an immunocompetent host.[24] Commonly used models include MC38 (colon adenocarcinoma) in C57BL/6 mice and CT26 (colon carcinoma) in BALB/c mice.[24]
Detailed Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^5 MC38 cells) into the flank of 6-8 week old C57BL/6 mice.[24]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[24]
-
When tumors reach a predetermined size (e.g., 80-120 mm³), randomize the mice into treatment groups (e.g., vehicle control, STING agonist monotherapy, anti-PD-1 monotherapy, combination therapy).[24]
-
-
Treatment Administration:
-
Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or oral) at a predetermined dose and schedule.
-
Administer other therapies, such as immune checkpoint inhibitors, according to the study design.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
2. Pharmacodynamic (PD) and Immune Monitoring:
-
Cytokine Analysis: Measure the levels of type I IFNs and other pro-inflammatory cytokines in the serum and tumor lysates using ELISA or Luminex assays.[25]
-
Immunophenotyping: Analyze the immune cell populations within the tumor, spleen, and draining lymph nodes using flow cytometry to assess the infiltration and activation of T cells, NK cells, and dendritic cells.[24]
| Parameter | CDN Agonist (Intratumoral) | Non-CDN Agonist (Systemic) |
| Tumor Growth Inhibition | Significant local tumor control.[4] | Potential for both local and distant (abscopal) tumor control. |
| Systemic Immune Activation | Primarily localized, with some systemic effects. | More pronounced systemic immune activation. |
| Cytokine Induction (Serum) | Modest and transient increase in IFNs. | Dose-dependent and potentially sustained increase in IFNs. |
| Tumor Infiltrating Lymphocytes | Increased infiltration of CD8+ T cells.[4] | Increased infiltration of CD8+ T cells in both treated and distant tumors. |
Conclusion
The development of STING agonists represents a highly promising strategy in cancer immunotherapy.[3][5][7][[“]][9] Both CDN and non-CDN agonists have demonstrated significant anti-tumor activity in preclinical models, and several candidates are currently being evaluated in clinical trials.[1][2][3] The choice between these classes of agonists will depend on the specific therapeutic application. CDNs, with their high potency and well-defined mechanism, are well-suited for local delivery via intratumoral injection. Non-CDN small molecule agonists offer the exciting prospect of systemic administration, potentially leading to broader anti-tumor effects and greater patient convenience.[12][16] A thorough understanding of their comparative pharmacology, coupled with rigorous experimental evaluation, will be paramount to unlocking the full therapeutic potential of STING pathway activation.
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A Comparative Guide to the Cytotoxic Potential of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate on Normal vs. Cancer Cell Lines
Foreword
In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity towards healthy tissues remains a paramount objective. The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including significant anticancer properties.[1] This guide focuses on the cytotoxic profile of a specific benzofuran derivative, Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate .
It is imperative to state at the outset that, to date, a comprehensive comparative study detailing the cytotoxic effects of this specific compound on a panel of normal versus cancer cell lines is not extensively documented in publicly accessible scientific literature. Therefore, this guide will adopt a scientifically rigorous, evidence-based approach to project the potential cytotoxic profile of this compound. This will be achieved by synthesizing and analyzing experimental data from structurally analogous benzofuran derivatives. By examining the structure-activity relationships (SAR) and mechanistic pathways elucidated for these closely related compounds, we can construct a robust, predictive comparison that will be invaluable to researchers, scientists, and drug development professionals.
Our analysis will be grounded in the fundamental principles of medicinal chemistry, leveraging data from established cytotoxicity assays and mechanistic studies to provide a holistic and in-depth perspective.
The Benzofuran Scaffold: A Platform for Anticancer Innovation
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the synthesis of numerous biologically active molecules, both natural and synthetic.[1][2] The inherent versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of therapeutic potentials.[3] In the context of oncology, these modifications have been shown to be critical in modulating the cytotoxic activity and, importantly, the selectivity of these compounds towards cancer cells.[3]
The rationale for investigating this compound stems from the established anticancer properties of its parent scaffold and the influence of its specific functional groups. The presence of a hydroxyl group, a methyl ester, and a methyl group on the benzofuran core are all expected to contribute to its biological activity profile.
Comparative Cytotoxicity: An Evidence-Based Projection
To construct a comparative analysis, we have collated cytotoxicity data (IC50 values) from a range of benzofuran derivatives tested against various human cancer and normal cell lines. The IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for assessing cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Structurally Related Benzofuran Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Benzofuran-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | CCD-18Co (Colon) | >10 | [4] |
| HT-29 (Colon) | 7.76 | [4] | |||
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | HUVEC (Endothelial) | Non-toxic | [3] |
| HL60 (Leukemia) | 0.1 | [3] | |||
| 1,2,3-Selenadiazole-based Benzofuran (10f) | MCF-7 (Breast) | 2.6 | HEK-293-T (Kidney) | 1.2 | [2][5] |
| Shikonin-Benzofuran Hybrid (75c) | HT29 (Colon) | 0.18 | Non-cancer cells | Low cytotoxicity | [2] |
| Benzofuran-2-acetic ester derivative | MCF-7 (Breast) | Significant Inhibition | MCF-10A (Breast) | No effect | [6] |
| MDA-MB-231 (Breast) | Significant Inhibition | [6] | |||
| Ailanthoidol (Natural Benzofuran) | Huh7 (Liver, mutant p53) | 22 (at 48h) | HepG2 (Liver, wild-type p53) | >80 | [2] |
| Benzofuran-isatin conjugate (5d) | NCI-55 cell line panel | Broad-spectrum activity | - | - | [7] |
| Cyanobenzofuran derivative (11) | HCT-116 (Colon) | - | - | - | [8] |
| MCF-7 (Breast) | 8.36 | [8] |
Analysis and Projection:
The data presented in Table 1 reveals a consistent trend: many benzofuran derivatives exhibit potent cytotoxic activity against a diverse range of cancer cell lines, including those of the colon, breast, leukemia, and liver.[2][3][4][8] Crucially, several of these compounds demonstrate a desirable therapeutic window, showing significantly lower toxicity towards normal cell lines such as human umbilical vein endothelial cells (HUVEC), normal colon cells (CCD-18Co), and normal breast epithelial cells (MCF-10A).[3][4][6]
For instance, a benzofuran-linked chalcone derivative was found to have an IC50 of 1.71 µM in HCT-116 colon cancer cells, while being significantly less potent against normal colon cells (IC50 >10 µM).[4] Similarly, certain halogenated benzofurans have shown remarkable activity against leukemia cells with no observed cytotoxicity towards normal endothelial cells.[3] This selectivity is a critical factor in the development of effective and safe chemotherapeutic agents.
Based on these structure-activity relationships, it is plausible to hypothesize that This compound will also exhibit selective cytotoxicity, with higher potency against cancer cell lines compared to their normal counterparts. The specific IC50 values would, of course, need to be determined experimentally.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The anticancer effects of benzofuran derivatives are not merely a result of non-specific toxicity but are often mediated through the modulation of specific cellular signaling pathways that govern cell proliferation, survival, and death. The two predominant mechanisms identified are the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer cells, leading to their uncontrolled proliferation. Many benzofuran derivatives have been shown to reinstate this process in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[7][9]
Key Molecular Events in Benzofuran-Induced Apoptosis:
-
Upregulation of Pro-apoptotic Proteins: An increase in the expression of proteins like Bax and a concurrent decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[2][6]
-
Caspase Activation: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), which are the key enzymes responsible for dismantling the cell.[2][8]
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another indicator of apoptosis.[2][6]
-
DNA Fragmentation: The ultimate demise of the cell is marked by the fragmentation of its DNA.[6]
Caption: Proposed apoptotic pathways induced by benzofuran derivatives.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a defective cell cycle regulation, allowing for their continuous proliferation. Benzofuran derivatives have been observed to interfere with this process, causing cell cycle arrest at various checkpoints, most notably G0/G1 and G2/M.[2][4][10]
Molecular Mechanisms of Benzofuran-Induced Cell Cycle Arrest:
-
G0/G1 Arrest: Some derivatives induce arrest in the G0/G1 phase, preventing the cells from entering the DNA synthesis (S) phase. This is often associated with a reduction in the expression of key proteins like cyclin D1 and CDK2.[2]
-
G2/M Arrest: Other benzofurans cause an accumulation of cells in the G2/M phase, inhibiting their entry into mitosis. This can be mediated by a p53-dependent pathway, leading to an increase in the expression of p21 and cyclin B.[10][11] The inhibition of tubulin polymerization is another mechanism that can lead to G2/M arrest.[2]
Caption: Mechanisms of cell cycle arrest by benzofuran derivatives.
Experimental Protocols
To experimentally validate the cytotoxic profile of this compound, standardized in vitro assays are essential. Below are detailed, step-by-step methodologies for two widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][12][13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer and normal cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Neutral Red (NR) Uptake Assay
This assay is another widely used method for determining cytotoxicity, based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[15][16][17][18][19]
Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. A decrease in the uptake of neutral red is indicative of cell death or membrane damage.[15][17]
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Neutral Red Incubation:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of pre-warmed medium containing neutral red (e.g., 40-50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C in a CO2 incubator.
-
-
Washing and Dye Extraction:
-
Carefully remove the neutral red-containing medium.
-
Wash the cells with a wash buffer (e.g., DPBS or a formaldehyde-calcium chloride solution) to remove excess dye.[15]
-
Add 150 µL of a destain/solubilization solution (e.g., a mixture of 1% acetic acid in 50% ethanol) to each well.[15][17]
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of viable cells and determine the IC50 value as described for the MTT assay.
-
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its cytotoxic profile. The evidence strongly suggests that this compound is likely to exhibit selective cytotoxicity against cancer cells, potentially through the induction of apoptosis and/or cell cycle arrest.
This guide provides the necessary framework for researchers to embark on the experimental validation of this promising compound. The detailed protocols for cytotoxicity assays and the mechanistic insights offered herein will serve as a valuable resource for future investigations. Further studies should focus on:
-
In vitro screening: Determining the IC50 values of this compound against a broad panel of cancer and normal cell lines.
-
Mechanistic studies: Elucidating the precise molecular pathways through which this compound exerts its cytotoxic effects, including apoptosis and cell cycle analysis.
-
In vivo studies: Evaluating the antitumor efficacy and toxicity of the compound in preclinical animal models.
The exploration of novel benzofuran derivatives like this compound is a promising avenue in the ongoing effort to develop more effective and less toxic cancer therapies.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Pal, C., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318–22327. Retrieved from [Link]
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Giacomelli, C., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair, 51, 20–30. Retrieved from [Link]
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Pal, C., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. ResearchGate. Retrieved from [Link]
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Pal, C., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Semantic Scholar. Retrieved from [Link]
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Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 11096–11120. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. Retrieved from [Link]
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Abdellatif, K. R. A., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Scientific Reports, 11(1), 1–15. Retrieved from [Link]
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
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Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]
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Yilmaz, B., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1301, 137350. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Kocyigit, U. M., et al. (2023). Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. Iranian Journal of Science and Technology, Transactions A: Science, 47(4), 1121–1132. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Previously reported benzofuran derivatives VII–XII with anti-tumour and... ResearchGate. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636–1653. Retrieved from [Link]
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Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Retrieved from [Link]
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A Guide to the Reproducible Synthesis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry. While a direct, peer-reviewed synthesis for this specific isomer is not extensively documented, this guide presents a robust, proposed synthetic route based on established methodologies for closely related benzofuran derivatives. We will delve into the critical parameters influencing reproducibility, compare alternative strategies, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Synthetic Challenge: Isomer Specificity and Reproducibility
The synthesis of substituted benzofurans, while a mature field, often faces challenges in achieving high yields and, crucially, consistent reproducibility, particularly when specific substitution patterns are desired. The inherent reactivity of phenolic precursors and the potential for side reactions necessitate a carefully controlled and well-understood synthetic strategy. For this compound, the precise placement of the hydroxyl, methyl, and methyl carboxylate groups is paramount for its intended biological activity.
This guide proposes a primary synthetic route and discusses an alternative, highlighting the chemical reasoning behind the selection of starting materials and reaction conditions.
Proposed Primary Synthetic Route: A Two-Step Approach
Drawing inspiration from the successful synthesis of the isomeric 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, we propose a two-step synthesis starting from the commercially available Methyl 2,4-dihydroxybenzoate . This approach offers a logical and likely successful pathway to the target molecule.
Step 1: Copper-Catalyzed Cyclization
The first step involves a direct thermal intramolecular cyclization. The phenolic hydroxyl group at the 2-position of Methyl 2,4-dihydroxybenzoate is reacted with propargyl bromide in the presence of a copper(I) iodide catalyst and a base. This reaction proceeds through the formation of a phenyl propargyl ether, which then undergoes a Claisen rearrangement and subsequent cyclization to form the 2-methylbenzofuran ring.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 2,4-dihydroxybenzoate is selected due to the ortho-relationship of one hydroxyl group to the ester, which is expected to favor the desired cyclization pathway.
-
Catalyst: Copper(I) iodide is a well-established and cost-effective catalyst for such cyclizations, promoting the reaction under relatively mild conditions.
-
Base: Anhydrous potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, facilitating the initial etherification.
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for this reaction, as it effectively dissolves the reactants and allows for the necessary reaction temperature.
Step 2: This step is not necessary as the desired product is the methyl ester.
The direct cyclization from Methyl 2,4-dihydroxybenzoate is expected to yield the target molecule, this compound, directly.
Alternative Synthetic Strategy: Multi-step Synthesis via Perkin-like Condensation
An alternative, albeit longer, route could involve a Perkin-like condensation. This would begin with a suitably substituted phenol and involve the introduction of the furan ring through a different cyclization strategy. For instance, starting with a protected 2,4-dihydroxybenzoic acid, one could introduce an acetyl group and then build the furan ring. However, this approach would likely involve more steps, including protection and deprotection, potentially leading to lower overall yields and increased complexity.
Ensuring Reproducibility: A Self-Validating Protocol
Reproducibility in organic synthesis is paramount. The following workflow is designed to be a self-validating system, allowing for consistent results.
Diagram of the Reproducibility Workflow:
Caption: Workflow for ensuring synthetic reproducibility.
Comparative Data of Benzofuran Syntheses
To provide context for the proposed synthesis, the following table summarizes reported data for the synthesis of structurally similar benzofuran derivatives.
| Compound | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | Methyl 3,5-dihydroxybenzoate | Propargyl bromide, CuI, K₂CO₃ | DMF | ~50% (after hydrolysis) | [1] |
| Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate | (Not specified) | (Not specified) | (Not specified) | (Not specified) | [2] |
| General Benzofuran Synthesis | o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI | Triethylamine | Varies | [3] |
Detailed Experimental Protocols
Proposed Synthesis of this compound
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target molecule.
Materials:
-
Methyl 2,4-dihydroxybenzoate (99%)
-
Propargyl bromide (80% in toluene)
-
Copper(I) iodide (CuI, 99.9%)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 2,4-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.03 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Reagent Addition: Slowly add propargyl bromide (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 75 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x ).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The synthesis of this compound, while not explicitly detailed in the current literature, is highly feasible through adaptation of established methods for related isomers. By employing a robust and well-controlled synthetic protocol, such as the proposed copper-catalyzed cyclization of Methyl 2,4-dihydroxybenzoate, researchers can achieve reproducible access to this valuable compound. A commitment to high-purity reagents, inert reaction conditions, and rigorous purification and analysis is essential for ensuring the integrity and consistency of the final product, thereby accelerating progress in drug discovery and development.
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Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
-
MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]
-
ResearchGate. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Di Micco, S., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for Benzofuran Synthesis: A Head-to-Head Comparison
The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals, including the antiarrhythmic drug amiodarone and the antidepressant vilazodone.[1] This prevalence has driven the development of a diverse array of synthetic methodologies, particularly those leveraging catalytic systems to achieve efficiency, selectivity, and broad substrate scope. This guide provides a head-to-head comparison of the most prominent catalytic systems for benzofuran synthesis, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.
The Landscape of Catalytic Benzofuran Synthesis
The synthesis of benzofurans can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular catalytic system is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to functional groups. The most widely employed methods involve transition-metal catalysis, with palladium, copper, and gold leading the field. More recently, rhodium and iron have emerged as powerful alternatives, while metal-free approaches offer a greener perspective.
Here, we will delve into the specifics of each of these catalytic systems, providing a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.
Palladium-Catalyzed Systems: The Workhorse of Benzofuran Synthesis
Palladium catalysis is arguably the most versatile and extensively studied approach for constructing the benzofuran ring. The most common strategy involves a domino Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[2][3]
Mechanism: The Sonogashira-Cyclization Cascade
The generally accepted mechanism for the palladium/copper co-catalyzed Sonogashira coupling and subsequent cyclization is a two-part process. The first part is the well-established Sonogashira coupling catalytic cycle. This is immediately followed by an intramolecular cyclization to furnish the benzofuran product.
Diagram: Catalytic Cycle of Palladium/Copper-Catalyzed Benzofuran Synthesis
Caption: Palladium/Copper-catalyzed Sonogashira coupling followed by cyclization.
Palladium-Catalyzed C-H Functionalization
An increasingly popular alternative to the use of pre-functionalized o-halophenols is the direct C-H functionalization of phenols or their derivatives.[4][5][6] This approach offers greater atom economy and avoids the synthesis of halogenated starting materials. These reactions often involve the coupling of phenols with alkynes or the intramolecular cyclization of o-alkenylphenols.
Copper-Catalyzed Systems: A Cost-Effective and Versatile Alternative
Copper catalysis has gained significant traction for benzofuran synthesis due to its lower cost and unique reactivity.[7][8][9] Copper catalysts can promote the synthesis of benzofurans through several pathways, including the coupling of o-halophenols with alkynes (often in conjunction with palladium), and the oxidative annulation of phenols with alkynes.
Mechanism: Aerobic Oxidative Cyclization
In a notable copper-catalyzed pathway, phenols react with alkynes in the presence of a copper catalyst and an oxidant, typically molecular oxygen, to afford polysubstituted benzofurans.[8][9] The reaction proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization.
Diagram: Experimental Workflow for Copper-Catalyzed Aerobic Oxidative Cyclization
Caption: General workflow for copper-catalyzed benzofuran synthesis.
Gold-Catalyzed Systems: Mild Conditions and Unique Reactivity
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of benzofurans, primarily through the intramolecular cyclization of o-alkynylphenols.[1][10][11] These reactions are often characterized by their exceptionally mild conditions and high efficiency, even at low catalyst loadings.
Mechanism: π-Activation and Intramolecular Attack
Gold catalysts function as soft π-acids, activating the alkyne moiety of the o-alkynylphenol towards nucleophilic attack by the neighboring hydroxyl group. This intramolecular hydroalkoxylation proceeds with high regioselectivity, typically favoring a 5-exo-dig cyclization to form the benzofuran ring.
Rhodium-Catalyzed Systems: The Power of C-H Activation
Rhodium catalysis has opened up new avenues for benzofuran synthesis through its exceptional ability to mediate C-H activation and functionalization.[12][13][14][15][16] These methods allow for the construction of complex benzofuran structures from readily available starting materials, often with high regioselectivity.
Iron-Catalyzed Systems: An Economical and Sustainable Approach
The use of iron, an earth-abundant and non-toxic metal, represents a significant step towards more sustainable chemical synthesis.[17][18] Iron catalysts have been successfully employed in the synthesis of benzofurans from simple ketones, involving a regioselective halogenation followed by an intramolecular O-arylation.
Metal-Free Systems: The Hypervalent Iodine Approach
For syntheses where the presence of residual transition metals is a concern, metal-free methods provide an attractive alternative. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can mediate the oxidative cyclization of o-hydroxystilbenes to afford 2-arylbenzofurans in good to excellent yields.[17][19][20][21]
Head-to-Head Comparison of Catalytic Systems
The following table provides a comparative overview of the different catalytic systems for benzofuran synthesis, highlighting key performance indicators to aid in the selection of the most suitable method for a given application.
| Catalytic System | Typical Starting Materials | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Advantages | Key Limitations |
| Palladium | o-halophenols, alkynes | 0.1 - 5 | 25 - 120 | 1 - 24 | 58 - 94[2] | Broad substrate scope, high yields, well-established | Cost of palladium, potential for metal contamination |
| Copper | phenols, alkynes | 5 - 20 | 80 - 140 | 12 - 48 | 70 - 91[2] | Low cost, good functional group tolerance | Often requires an oxidant, may require higher temperatures |
| Gold | o-alkynylphenols | 0.5 - 5 | 25 - 80 | 0.5 - 12 | High | Very mild conditions, low catalyst loadings, high efficiency | Cost of gold, requires synthesis of o-alkynylphenols |
| Rhodium | phenols, alkynes | 1 - 5 | 25 - 120 | 12 - 24 | 30 - 80[2] | C-H activation, novel disconnections, high regioselectivity | Cost of rhodium, may require directing groups |
| Iron | ketones, aryl halides | 2.5 - 10 | 25 - 130 | 16 - 48 | 41 - 65[18] | Low cost, sustainable, readily available catalysts | May require stoichiometric reagents, moderate yields |
| Metal-Free (Iodine) | o-hydroxystilbenes | 10 - stoichiometric | 25 - 80 | 1 - 12 | 67 - 89[21] | No metal contamination, mild conditions | Requires specific substrates, may use stoichiometric reagents |
Experimental Protocols
To provide a practical context for the application of these catalytic systems, detailed experimental protocols for two of the most common and effective methods are provided below.
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of 2-arylbenzofurans from o-iodophenols and terminal alkynes.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Annulation
This protocol outlines a general procedure for the synthesis of polysubstituted benzofurans from phenols and internal alkynes.
Materials:
-
Phenol (1.0 mmol)
-
Internal alkyne (1.2 mmol)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene or xylene, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the phenol, internal alkyne, and Cu(OAc)₂.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 120-140 °C) under an atmosphere of air or oxygen (using a balloon).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted benzofuran.
Conclusion
The synthesis of benzofurans is a well-developed field with a rich variety of catalytic systems to choose from. Palladium and copper catalysis remain the most widely used and versatile methods, offering a broad substrate scope and high yields. Gold and rhodium catalysis provide access to unique reactivity and allow for the synthesis of complex benzofurans under mild conditions, albeit at a higher cost. Iron catalysis and metal-free methods are emerging as more sustainable and economical alternatives, and their scope is continuously expanding. The selection of the optimal catalytic system will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired process parameters. This guide provides the necessary comparative data and practical insights to make an informed decision, empowering researchers to efficiently access this important class of heterocyclic compounds.
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Safety Operating Guide
Operational Guide for the Safe Disposal of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
This guide provides a comprehensive, step-by-step protocol for the proper and compliant disposal of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. As a Senior Application Scientist, this document is designed to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream with the highest degree of safety, environmental stewardship, and regulatory adherence. The procedures outlined herein are grounded in established safety protocols and regulations set forth by federal agencies.
Chemical Profile and Hazard Identification
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This initial assessment dictates every subsequent step in the waste management lifecycle.
This compound is an organic compound that exists as a solid.[1][2] While a comprehensive, peer-reviewed hazard profile for this specific molecule is not extensively documented, its structural class (benzofuran derivative) and data from suppliers provide a basis for a conservative safety assessment.[3][4]
Key Chemical Data Summary
| Property | Value | Source |
| Empirical Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Physical Form | Solid | [1][2] |
| Storage Class | 11 - Combustible Solids | [1] |
| Known Hazards | Potential for skin and eye irritation. Harmful to aquatic life with long-lasting effects is a potential hazard for related benzofuran compounds. | [4][5][6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [7] |
Causality Note: The classification as a "Combustible Solid" (Storage Class 11) by suppliers like Sigma-Aldrich dictates that it must be stored away from ignition sources and incompatible materials, particularly strong oxidizers, which could initiate a hazardous reaction.[1]
Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. All personnel involved in the collection and disposal of this waste must adhere to the following personal protective equipment (PPE) and emergency standards.
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Its use is mandated by OSHA to prevent exposure during routine handling and in the event of an accidental spill.[8][9]
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required. No single glove material protects against all substances, so consult your institution's safety office for specific glove recommendations.[8]
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA 29 CFR 1910.133.[5][7]
-
Protective Clothing: A full-length laboratory coat must be worn and kept fastened.
Emergency Exposure Procedures
In the event of accidental exposure, immediate and correct action is critical to minimize harm.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[5][6]
-
Eye Contact: Flush the eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek medical help.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6][7]
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must follow a systematic process that ensures regulatory compliance from the point of generation to final removal by a licensed vendor. This workflow is designed to align with the requirements of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11]
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible chemicals.
-
Hazard Classification: Based on its properties, this compound is classified as a non-halogenated organic solid waste .
-
Segregation Protocol: This waste must NOT be mixed with:
-
Aqueous or liquid waste streams.
-
Halogenated organic waste (e.g., dichloromethane, chloroform).
-
Reactive or corrosive wastes (acids, bases, oxidizers).
-
Acutely toxic "P-listed" wastes.[11]
-
The following decision workflow illustrates the segregation process:
Caption: Waste segregation decision workflow.
Step 2: Container Selection and Labeling
The waste container is the primary barrier protecting laboratory personnel and the environment.
-
Container Selection: Use a designated, leak-proof waste container made of a material chemically compatible with organic solids (e.g., a polyethylene drum or pail with a secure lid). The container must be in good condition, free from damage or deterioration.[11]
-
Labeling: The container must be labeled immediately upon the first addition of waste. According to EPA and OSHA regulations, the label must include:[9][12][13]
-
The words "HAZARDOUS WASTE" .[13]
-
The full chemical name: "this compound" . Avoid using abbreviations or formulas.
-
A clear indication of the hazards. This can be done using GHS pictograms or written text (e.g., "Combustible," "Irritant").
-
The accumulation start date (this is added when the container is moved to a central storage area, not in the lab).[13]
-
Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[14]
-
Container Management: The waste container must be kept securely closed at all times except when waste is being added.[8][15] Store the container in a designated area away from incompatible materials and high-traffic zones.[15]
Step 4: Final Disposal via Approved Channels
Under no circumstances should this chemical be disposed of in the regular trash or flushed down the sewer system.[3][11] Doing so is a violation of federal law and poses a significant threat to the environment.[11]
-
Transfer: Once the waste container is full, or if the project generating the waste is complete, arrange for its transfer to your institution's central hazardous waste accumulation area (CAA).
-
Professional Disposal: The final disposal must be conducted by a licensed and certified hazardous waste management company. This vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations.[4][16]
Regulatory Framework
This guidance is based on standards set by two primary U.S. federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the generation, transportation, treatment, storage, and disposal of hazardous waste. The "Subpart K" regulations provide specific guidance for academic laboratories.[11][17]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[9][12] This includes proper handling and disposal procedures.
By adhering to the steps in this guide, your laboratory will not only ensure the safety of its personnel but also maintain full compliance with these critical federal regulations.
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Personal protective equipment for handling Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
An Essential Guide to Personal Protective Equipment for Handling Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
This compound is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1][2] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the requisite safety measures is paramount. This document outlines the essential personal protective equipment (PPE) and handling procedures to ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed, a robust safety protocol can be developed by examining its chemical structure and data from related benzofuran and aromatic carboxylate compounds.
Key Structural Features and Potential Hazards:
-
Benzofuran Core: The benzofuran moiety is a common feature in many biologically active compounds.[3] However, the core structure, 2,3-Benzofuran, is classified as a combustible solid, is suspected of causing cancer, and may cause organ damage through prolonged or repeated exposure.[4][5]
-
Aromatic Carboxylate: Aromatic esters and acids can cause skin and eye irritation.[6][7]
-
Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles and direct skin or eye contact.[7]
Based on this analysis, we must treat this compound with caution, assuming it may be an irritant to the eyes, skin, and respiratory tract, with unknown long-term toxicological properties.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should always be preceded by a risk assessment of the specific procedure being performed.[8]
Eye and Face Protection
-
Minimum Requirement: At a minimum, chemical safety goggles that provide a tight seal around the eyes should be worn to protect against dust particles and potential splashes.[9] Standard safety glasses are not sufficient.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a full-face shield should be worn in addition to safety goggles to protect the entire face.[10][11]
Hand Protection
-
Glove Selection: Chemical-resistant gloves are mandatory.[9] Nitrile gloves are a suitable choice for general handling and protection against minor splashes.[8][11] For prolonged contact or when working with solutions, consider gloves made of more resistant materials like neoprene or butyl rubber.[9][10]
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, especially if contamination is suspected, to prevent the transfer of the chemical to other surfaces.[9]
Body Protection
-
Laboratory Coat: A standard, buttoned lab coat is required to protect the skin and personal clothing from contamination.[12]
-
Chemical-Resistant Apron: When handling larger quantities or during procedures where significant splashing is possible, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[8]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[9][10]
Respiratory Protection
-
Engineering Controls: The primary method for controlling exposure to airborne particles is through engineering controls. Always handle the solid form of this compound in a certified chemical fume hood or a glove box.[4][13]
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 respirator can provide protection against airborne particulates.[11][14] For handling volatile solutions outside of a fume hood, a respirator with organic vapor cartridges may be necessary.[5][9]
PPE Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Use in Fume Hood; N95 if ventilation is inadequate |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Use in Fume Hood |
| Small-Scale Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Use in Fume Hood |
| Large-Scale Operations | Safety Goggles & Face Shield | Butyl Rubber Gloves | Lab Coat & Chemical-Resistant Apron | Use in Fume Hood |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.
Safe Handling Protocol
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items and gather all required equipment.
-
Donning PPE: Put on all required PPE as outlined in the section above.
-
Dispensing: When weighing and transferring the solid, use anti-static weigh boats and non-sparking spatulas to minimize dust generation. Keep the container tightly sealed when not in use.[15]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[4][13]
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][13]
-
Emergency Spill Management
Prompt and correct action during a chemical spill is critical. The response will depend on the size of the spill.[16]
Minor Spill (Small amount of solid, manageable by one person):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.[15]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (including gloves) as hazardous waste.
Major Spill (Large quantity or outside of a contained area):
-
Evacuate the laboratory immediately, alerting all personnel.
-
If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.[16]
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team or environmental health and safety (EHS) office immediately.[17]
-
Provide them with the name of the chemical, the quantity spilled, and the location.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[12][15]
-
Waste Collection: Collect all chemical waste, including contaminated consumables (e.g., gloves, weigh boats, absorbent materials), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Segregation: This waste should be segregated as non-halogenated organic solid waste. Do not mix it with other waste streams like halogenated solvents or aqueous waste.[12]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour any amount of this chemical or its solutions down the drain.[12] Proper disposal for aromatic compounds often involves controlled incineration.[18][19]
Conclusion
The safe handling of this compound is predicated on a conservative approach to its potential hazards. By adhering to the detailed PPE, operational, and disposal plans outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize safety, consult your institution's specific guidelines, and never hesitate to seek guidance from your EHS department when in doubt.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. One moment, please... [falseguridad.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. benchchem.com [benchchem.com]
- 13. uprm.edu [uprm.edu]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. benchchem.com [benchchem.com]
- 16. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 19. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
